11-Dehydro thromboxane B3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30O6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3+,7-4+,13-12?/t15-,16-,17-,18+/m0/s1 |
InChI Key |
OAHMLWQISGEXBB-NQCSMNPGSA-N |
Isomeric SMILES |
CC/C=C/C[C@@H](C=C[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 11-Dehydro Thromboxane B3 in Platelet Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the role of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) in the context of platelet activation. Contrary to what its lineage might suggest, 11-dehydro-TXB3 is not a direct agonist of platelet activation. Instead, its significance lies in its utility as a stable, urinary metabolite of thromboxane A3 (TXA3). The quantification of 11-dehydro-TXB3 serves as a reliable biomarker for in vivo TXA3 production, which in turn is associated with platelet activity, particularly in individuals with high dietary intake of eicosapentaenoic acid (EPA). This guide will detail the biochemical origins of 11-dehydro-TXB3, its metabolic pathway, its indirect relationship to platelet activation, and comprehensive methodologies for its quantification.
Introduction: The Thromboxane Family and Platelet Function
Thromboxanes are a class of eicosanoids that play a pivotal role in hemostasis and thrombosis. Thromboxane A2 (TXA2), derived from arachidonic acid (AA), is a potent vasoconstrictor and platelet agonist, mediating its effects through the thromboxane A2 receptor (TP).[1] TXA2 is highly unstable and is rapidly hydrolyzed to the more stable but biologically inactive thromboxane B2 (TXB2). Due to its fleeting existence, direct measurement of TXA2 in vivo is not feasible. Consequently, researchers rely on the quantification of its stable metabolites, such as 11-dehydro-thromboxane B2, to assess its production.[2]
In a parallel pathway, the omega-3 fatty acid eicosapentaenoic acid (EPA) can be metabolized to thromboxane A3 (TXA3).[3] TXA3 is considered to be a much weaker platelet agonist than TXA2.[4] Similar to TXA2, TXA3 is unstable and is metabolized to thromboxane B3 (TXB3) and subsequently to 11-dehydro thromboxane B3. The presence of 11-dehydro-TXB3 in urine is therefore an indicator of endogenous TXA3 production.[5]
The Metabolic Pathway of this compound
The formation of 11-dehydro-TXB3 is a multi-step enzymatic and non-enzymatic process that begins with the dietary intake of EPA.
-
Conversion of EPA to Prostaglandin H3 (PGH3): In platelets, cyclooxygenase-1 (COX-1) metabolizes EPA to the unstable endoperoxide PGH3.[3]
-
Synthesis of Thromboxane A3 (TXA3): Thromboxane synthase then converts PGH3 to TXA3.[3]
-
Hydrolysis to Thromboxane B3 (TXB3): Due to its instability, TXA3 is rapidly hydrolyzed to the more stable TXB3.[3]
-
Formation of this compound: TXB3 undergoes further metabolism in the liver, primarily through the action of 11-hydroxydehydrogenase, which oxidizes the C11 hydroxyl group to a keto group, forming 11-dehydro-thromboxane B3.[6] This stable metabolite is then excreted in the urine.
Role as a Biomarker of Platelet Activation
Current scientific literature does not support a direct role for this compound in initiating platelet activation. There is no evidence to suggest that it binds to platelet receptors to trigger intracellular signaling cascades leading to aggregation, shape change, or degranulation.
The primary role of 11-dehydro-TXB3 is that of a stable, long-lived urinary biomarker that reflects the in vivo biosynthesis of its parent compound, TXA3. Elevated levels of urinary 11-dehydro-TXB3 indicate increased metabolism of EPA through the COX pathway, which can be associated with conditions of increased platelet turnover or activation.
The more extensively studied analog, 11-dehydro-thromboxane B2, has been established as a significant biomarker for cardiovascular risk.[7][8] Elevated levels are associated with an increased risk of major adverse cardiovascular events.[7] While 11-dehydro-TXB3 is present in much lower concentrations than its B2 counterpart in individuals on a typical Western diet, its levels can increase with dietary EPA supplementation.[9]
Table 1: Urinary Levels of 11-dehydro Thromboxane Metabolites in Health and Disease
| Metabolite | Condition | Mean Urinary Level (pg/mg creatinine) | Reference |
| 11-dehydro-TXB2 | Healthy Adults | 635 ± 427 | [10] |
| 11-dehydro-TXB2 | Healthy Volunteers (baseline) | 1556 - 4440 | [11] |
| 11-dehydro-TXB2 | Aspirin-naive males with Metabolic Syndrome | Elevated in ~67% of patients (≥2500) | [12] |
| 11-dehydro-TXB2 | Patients with Atherosclerotic Cardiovascular Disease | Higher levels associated with increased risk of MACE | [13] |
| 11-dehydro-TXB3 | Healthy Volunteers (baseline) | 1.29 - 7.64 | [9] |
| 11-dehydro-TXB3 | Healthy Volunteers (post-EPA supplementation) | Increased | [9] |
Experimental Protocols for Quantification
The accurate quantification of this compound is crucial for its use as a biomarker. The methodologies are similar to those used for 11-dehydro thromboxane B2.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common method for the quantification of 11-dehydro-TXB2 and can be adapted for 11-dehydro-TXB3, provided a specific antibody is available. This method is based on the principle of competitive binding.
Methodology:
-
Sample Preparation: Urine samples are collected and centrifuged to remove sediment. Acidification to a pH of approximately 3.5 is performed to protonate the carboxyl group of the analyte.[6]
-
Solid Phase Extraction (SPE): The acidified urine is passed through a C18 reverse-phase SPE column. The column is washed with water, 15% ethanol, and hexane (B92381) to remove interfering substances. The analyte is then eluted with ethyl acetate.[6]
-
ELISA Procedure:
-
The sample extract is added to a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
A known amount of enzyme-conjugated 11-dehydro-TXB3 and a specific primary antibody (e.g., mouse monoclonal anti-11-dehydro-TXB3) are added.
-
During incubation, the 11-dehydro-TXB3 in the sample and the enzyme-conjugated 11-dehydro-TXB3 compete for binding to the primary antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of 11-dehydro-TXB3 in the sample.[6][14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound.
Methodology:
-
Sample Preparation:
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate the analyte from other urinary components.[15] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile) is employed.[15]
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in the negative ion mode.
-
The mass spectrometer is operated in the selected reaction monitoring (SRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for quantification.[10]
-
Table 2: Example LC-MS/MS Parameters for 11-dehydro Thromboxane Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Linear gradient from low to high organic phase |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) for 11-dehydro-TXB2 | 367 |
| Product Ion (m/z) for 11-dehydro-TXB2 | 161 |
| Precursor Ion (m/z) for d4-11-dehydro-TXB2 (IS) | 371 |
| Product Ion (m/z) for d4-11-dehydro-TXB2 (IS) | 165 |
Note: Specific m/z transitions for 11-dehydro-TXB3 would need to be determined.
Conclusion
References
- 1. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review | MDPI [mdpi.com]
- 3. Thromboxane A3 () for sale [vulcanchem.com]
- 4. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ibl-america.com [ibl-america.com]
- 7. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of urinary 11-dehydro-thromboxane B2 in age-related diseases: Focus on atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Defining platelet response to acetylsalicylic acid: the relation between inhibition of serum thromboxane B2 and agonist-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Urinary 11-dehydro-thromboxane B2 levels are associated with vascular inflammation and prognosis in atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. celerion.com [celerion.com]
An In-Depth Technical Guide to the Biosynthesis of 11-Dehydro Thromboxane B3 from Eicosapentaenoic Acid (EPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis pathway of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) originating from the omega-3 fatty acid, eicosapentaenoic acid (EPA). This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for studying the pathway, and provides visual representations of the core processes.
Introduction
The metabolism of eicosapentaenoic acid (EPA) through the cyclooxygenase (COX) pathway leads to the formation of 3-series prostanoids, including thromboxane A3 (TXA3). TXA3 is a less potent platelet aggregator and vasoconstrictor compared to its arachidonic acid-derived counterpart, thromboxane A2 (TXA2). The measurement of stable downstream metabolites of TXA3, such as 11-dehydro-thromboxane B3 (11-dehydro-TXB3), in urine provides a valuable non-invasive biomarker for assessing the in vivo production of TXA3 and the metabolic impact of EPA supplementation.[1][2][3] This guide elucidates the multi-step enzymatic cascade responsible for the conversion of EPA to this important biomarker.
The Biosynthesis Pathway
The biosynthesis of 11-dehydro-TXB3 from EPA is a four-step enzymatic process involving cyclooxygenase (COX), thromboxane A synthase (TXAS), spontaneous hydrolysis, and dehydrogenase activity.
-
Conversion of EPA to Prostaglandin (B15479496) G3 (PGG3) and Prostaglandin H3 (PGH3) by Cyclooxygenase (COX): The pathway is initiated by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which catalyze the bis-oxygenation of EPA to form the unstable intermediate prostaglandin G3 (PGG3). PGG3 is then rapidly reduced by the peroxidase activity of the same COX enzyme to prostaglandin H3 (PGH3).
-
Conversion of PGH3 to Thromboxane A3 (TXA3) by Thromboxane A Synthase: PGH3 serves as the substrate for thromboxane A synthase (TXAS), a cytochrome P450 enzyme, which isomerizes PGH3 into the biologically active but highly unstable thromboxane A3 (TXA3).
-
Spontaneous Hydrolysis of TXA3 to Thromboxane B3 (TXB3): Due to its instability in aqueous environments, TXA3 is rapidly and non-enzymatically hydrolyzed to its stable, inactive metabolite, thromboxane B3 (TXB3).
-
Oxidation of TXB3 to 11-dehydro Thromboxane B3 by 11-Hydroxythromboxane Dehydrogenase: The final step involves the enzymatic oxidation of the C-11 hydroxyl group of TXB3 to a ketone, forming 11-dehydro-thromboxane B3. This reaction is catalyzed by an NADP+-dependent 11-hydroxythromboxane dehydrogenase.
References
An In-depth Technical Guide to the Discovery and Characterization of 11-dehydro Thromboxane B3
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-dehydro thromboxane (B8750289) B3 is a urinary metabolite of thromboxane A3 (TXA3), an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The measurement of urinary metabolites of thromboxanes provides a non-invasive method to assess in vivo platelet activation and the efficacy of antiplatelet therapies. While the metabolism and biological activity of the arachidonic acid-derived thromboxane A2 and its metabolites, such as 11-dehydro thromboxane B2, have been extensively studied, less is known about the corresponding metabolites from the EPA pathway. This guide provides a comprehensive overview of the discovery, characterization, and potential biological significance of 11-dehydro thromboxane B3.
Discovery and Identification
The first identification of this compound in a biological matrix was reported by M. Ishibashi and colleagues in 1990. The researchers identified this compound in the urine of a healthy male adult who had been administered eicosapentaenoic acid ethyl ester.[1] This discovery provided direct evidence for the endogenous formation of TXA3 and its subsequent metabolism in humans following EPA supplementation.[1][2][3] Further studies by the same group also identified the beta-oxidation product of 11-dehydro-TXB3, namely 11-dehydro-2,3-dinorthromboxane B3, in human urine.[1]
Physicochemical Properties
Based on available data, the fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C20H30O6 |
| Molecular Weight | 366.45 g/mol |
| CAS Number | 129228-55-3 |
Characterization
The characterization of this compound has primarily been achieved through mass spectrometry, following derivatization to enhance its volatility for gas chromatography.
Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratios (m/z) of derivatized this compound and its metabolite, as identified in the initial discovery studies.[1] The derivatization involves methylation of the carboxylic acid (ME), conversion of the C-11 ketone to an n-propylamide (PA), and silylation of the hydroxyl groups with dimethylisopropylsilyl (DMIPS).
| Compound | Derivative | Key Fragment Ions (m/z) |
| This compound | ME-PA-DMIPS ether | Not explicitly detailed in the available abstract. The study of its beta-oxidation product provides insight into its fragmentation. |
| 11-dehydro-2,3-dinor-thromboxane B3 | ME-PA-DMIPS ether | 696 ([M - CH3]+), 668 ([M - C3H7]+, base peak), 524 ([M - C5H9-(dimethylisopropylsilanol)]+), 406 ([M - C5H9-(dimethylisopropylsilanol)2]+) |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not fully available. However, based on the initial discovery papers and standard methods for eicosanoid analysis, a plausible workflow can be outlined.
Extraction and Purification from Urine
-
Sample Collection and Preparation: Collect 24-hour urine samples and store them frozen until analysis. Acidify the urine to approximately pH 3 with a suitable acid (e.g., formic acid) to ensure the lactone form of the analyte.
-
Affinity Chromatography: Utilize an anti-11-dehydro-TXB2 monoclonal antibody affinity column for the selective extraction of 11-dehydro thromboxane metabolites from the urine.[1]
-
Elution: Elute the bound metabolites from the affinity column using an appropriate solvent system.
-
Solid-Phase Extraction (SPE): Further purify the eluate using a C18 SPE cartridge to remove interfering substances.
Derivatization for GC-MS Analysis
-
Methylation: Treat the purified extract with diazomethane (B1218177) to convert the carboxylic acid group to its methyl ester (ME).
-
Amidation: React the C-11 keto group with n-propylamine to form the n-propylamide (PA) derivative.
-
Silylation: Protect the hydroxyl groups by reacting with dimethylisopropylsilyl imidazole (B134444) to form the dimethylisopropylsilyl (DMIPS) ethers.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatography: Separate the derivatized analytes on a capillary GC column suitable for eicosanoid analysis.
-
Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer, typically in the electron impact (EI) or chemical ionization (CI) mode. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be employed.[1]
Biosynthesis and Metabolism
The metabolic pathway leading to the formation of this compound originates from dietary eicosapentaenoic acid (EPA).
Caption: Metabolic pathway from EPA to this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the identification and characterization of this compound from a biological sample.
Caption: Workflow for this compound analysis.
Potential Biological Signaling
While the biological activity of this compound has not been directly investigated, its structural analogue, 11-dehydro thromboxane B2, has been shown to be a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), a G-protein coupled receptor. This suggests that this compound may also exhibit activity at this receptor. The CRTH2 signaling pathway is primarily involved in inflammatory and allergic responses.
Caption: Hypothesized CRTH2 signaling pathway for 11-dehydro-TXB3.
Conclusion and Future Directions
This compound is a validated urinary biomarker of in vivo thromboxane A3 production following the consumption of eicosapentaenoic acid. Its characterization has primarily relied on mass spectrometry, and a detailed understanding of its biological activity is still emerging. Future research should focus on the total synthesis of this compound to enable comprehensive spectroscopic analysis (including NMR) and in-depth biological evaluation. Investigating its activity at the CRTH2 receptor and other potential targets will be crucial in elucidating its role in inflammation and hemostasis, and for assessing its potential as a therapeutic target in cardiovascular and inflammatory diseases. The development of specific and sensitive assays for this compound will also be vital for its application in clinical research and diagnostics.
References
- 1. Gas chromatographic-mass spectrometric determination of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Synthesis of prostaglandin E2, thromboxane B2 and prostaglandin catabolism in gastritis and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Significance of 11-Dehydro Thromboxane B3 versus B2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive comparison of the biological significance of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) and 11-dehydro thromboxane B2 (11-dehydro-TXB2). These two stable metabolites serve as crucial biomarkers for the in vivo activity of their parent compounds, thromboxane A3 (TXA3) and thromboxane A2 (TXA2), respectively. While both are implicated in platelet activation and vasoconstriction, their precursors originate from different dietary fatty acids and exhibit markedly distinct biological potencies. This guide delves into their biosynthesis, signaling pathways, comparative biological activities, and the analytical methodologies used for their quantification. The data presented herein are essential for researchers and professionals in drug development focused on cardiovascular diseases, inflammation, and thrombosis.
Introduction
Thromboxanes are potent lipid mediators derived from polyunsaturated fatty acids that play a critical role in hemostasis and thrombosis. Thromboxane A2 (TXA2), synthesized from the omega-6 fatty acid arachidonic acid (AA), is a well-established potent platelet aggregator and vasoconstrictor.[1] Its activity is implicated in the pathophysiology of various cardiovascular diseases.[2] In contrast, thromboxane A3 (TXA3), derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is considered to be biologically much less active.[3][4]
Due to the extremely short half-lives of TXA2 and TXA3 (approximately 30 seconds), their direct measurement in biological fluids is not feasible.[5] Therefore, research and clinical monitoring rely on the quantification of their more stable, inactive metabolites. 11-dehydro-thromboxane B2 (11-dehydro-TXB2) and 11-dehydro-thromboxane B3 (11-dehydro-TXB3) are major urinary metabolites of TXA2 and TXA3, respectively, and serve as reliable biomarkers of their in vivo production.[6][7] This guide provides an in-depth comparison of the biological significance of these two metabolites, reflecting the divergent physiological effects of their parent compounds.
Biosynthesis and Metabolism
The biosynthesis of thromboxanes is initiated by the release of their precursor fatty acids from the cell membrane by phospholipase A2. The subsequent steps are catalyzed by cyclooxygenase (COX) enzymes and thromboxane synthase.
2.1. Thromboxane A2 and 11-dehydro-thromboxane B2 Pathway
-
Precursor: Arachidonic Acid (AA), an omega-6 fatty acid.
-
Synthesis: AA is converted to prostaglandin (B15479496) H2 (PGH2) by COX-1 or COX-2. Thromboxane synthase then metabolizes PGH2 to the highly active TXA2.[2]
-
Metabolism: TXA2 is rapidly hydrolyzed to the inactive thromboxane B2 (TXB2). TXB2 is then further metabolized in the liver to several products, including 11-dehydro-TXB2, which is excreted in the urine.[7]
2.2. Thromboxane A3 and 11-dehydro-thromboxane B3 Pathway
-
Precursor: Eicosapentaenoic Acid (EPA), an omega-3 fatty acid, typically derived from marine sources.
-
Synthesis: EPA is converted to prostaglandin H3 (PGH3) by COX enzymes. Thromboxane synthase then converts PGH3 to the weakly active TXA3.
-
Metabolism: TXA3 is rapidly hydrolyzed to the inactive thromboxane B3 (TXB3).[4] TXB3 is further metabolized to urinary products, including 11-dehydro-TXB3.[6]
dot graph TD{ rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Biosynthesis of Thromboxane A2 and A3 and their metabolites.
Signaling Pathways
Both TXA2 and TXA3 exert their effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[5] The TP receptor is primarily coupled to Gq and G13 proteins.[8][9]
3.1. TXA2-Mediated Signaling
Activation of the TP receptor by TXA2 initiates a signaling cascade:
-
Gq Activation: Leads to the activation of phospholipase C (PLC).[10]
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG activate PKC.
-
Physiological Response: This cascade ultimately leads to platelet shape change, degranulation, aggregation, and smooth muscle contraction (vasoconstriction).[2]
3.2. TXA3-Mediated Signaling
TXA3 is believed to activate the same TP receptor and downstream signaling pathway as TXA2. However, its significantly lower potency results in a much weaker physiological response. The reduced efficacy of TXA3 in activating the TP receptor is the molecular basis for its diminished pro-thrombotic and vasoconstrictive effects.
Comparative Biological Activities and Quantitative Data
The primary biological distinction between the TXA2 and TXA3 pathways lies in their potency. TXA2 is a potent agonist, while TXA3 is considered a weak agonist or even inactive.
| Parameter | 11-dehydro-TXB2 (from TXA2) | 11-dehydro-TXB3 (from TXA3) | Reference |
| Precursor Fatty Acid | Arachidonic Acid (Omega-6) | Eicosapentaenoic Acid (Omega-3) | [2][4] |
| Platelet Aggregation | Potent Inducer | Weakly Pro-aggregatory / Inactive | [4] |
| Vasoconstriction | Potent Vasoconstrictor | Weak Vasoconstrictor | [3] |
| Relative Formation in Platelets | High | 5-15% of TXB2 formation (after EPA) | [3] |
| Urinary Levels in Healthy Volunteers | 792 ± 119 pg/mg creatinine | <1% of 11-dehydro-TXB2 levels (1.29 to 7.64 pg/mg creatinine) | [6][11] |
| Effect of EPA Supplementation on Urinary Levels | May decrease | Increases | [6] |
Experimental Protocols
5.1. Quantification of Urinary 11-dehydro-TXB2 and 11-dehydro-TXB3 by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from the gas chromatography-selected-ion monitoring (GC-SIM) method for 11-dehydro-TXB3.[6]
Objective: To quantify and compare the levels of 11-dehydro-TXB2 and 11-dehydro-TXB3 in human urine.
Materials:
-
Urine samples
-
Internal standards: [¹⁸O₂]11-dehydro-TXB3 and [²H₄]11-dehydro-TXB2
-
Solid-phase extraction (SPE) columns (e.g., Sep-Pak tC18 and silica (B1680970) gel)
-
Derivatization reagents: Diazomethane, n-propylamine, dimethylisopropylsilyl imidazole
-
Solvents: Methanol, acetonitrile, hexane, ethyl acetate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Spike urine samples with internal standards.
-
Solid-Phase Extraction:
-
Acidify the urine sample and apply to a pre-conditioned Sep-Pak tC18 SPE column.
-
Wash the column with an appropriate solvent to remove interferences.
-
Elute the thromboxane metabolites with ethyl acetate.
-
Further purify the eluate using a silica gel column.
-
-
Derivatization:
-
Convert the carboxylic acid group to a methyl ester using diazomethane.
-
Convert the C-11 keto group to an n-propylamide derivative.
-
Convert the hydroxyl groups to dimethylisopropylsilyl ethers.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., MP-65HT) for separation.
-
Operate the mass spectrometer in selected-ion monitoring (SIM) mode, monitoring specific ions for each analyte and internal standard (e.g., m/z 698.4668 for 11-dehydro-TXB2 derivative and m/z 696.4511 for 11-dehydro-TXB3 derivative).[6]
-
-
Quantification: Calculate the concentration of each metabolite based on the ratio of the peak area of the analyte to its corresponding internal standard and a standard curve.
5.2. Platelet Aggregation Assay
This is a generalized protocol for comparing the pro-aggregatory effects of TXA2 and TXA3 analogues.
Objective: To compare the potency of a stable TXA2 analogue (e.g., U46619) and a stable TXA3 analogue in inducing platelet aggregation.
Materials:
-
Freshly drawn human blood
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Stable TXA2 analogue (U46619)
-
Stable TXA3 analogue
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Centrifuge anticoagulated blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.
-
Assay Setup: Place a cuvette with PRP in the aggregometer and adjust the baseline to 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.
-
Agonist Addition: Add increasing concentrations of the TXA2 analogue or TXA3 analogue to the PRP.
-
Data Recording: Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
Data Analysis: Plot the maximum aggregation percentage against the agonist concentration to generate dose-response curves. Calculate the EC50 (concentration required to achieve 50% of the maximal response) for each analogue to compare their potencies.
Biological and Clinical Significance
The differential activity of the TXA2 and TXA3 pathways has significant implications for human health and disease.
-
Pro-thrombotic vs. Anti-thrombotic Balance: A diet rich in arachidonic acid (omega-6) promotes the production of the potent pro-thrombotic and vasoconstrictive TXA2, potentially increasing the risk of cardiovascular events. Conversely, a diet rich in eicosapentaenoic acid (omega-3) leads to the formation of the weakly active TXA3. Furthermore, EPA can compete with AA for the same enzymes, thereby reducing the production of TXA2. This shift in the balance towards a less thrombotic state is believed to be a key mechanism behind the cardioprotective effects of omega-3 fatty acids.[3]
-
Biomarkers for Cardiovascular Risk: Elevated urinary levels of 11-dehydro-TXB2 are associated with an increased risk of major adverse cardiovascular events.[12] This makes it a valuable biomarker for assessing platelet activation and the efficacy of antiplatelet therapies, such as aspirin. While less studied, urinary 11-dehydro-TXB3 levels can serve as a biomarker for EPA intake and the subsequent shift in the prostanoid profile.
-
Therapeutic Targets: The thromboxane pathway is a major target for antiplatelet drugs. Aspirin, for example, irreversibly inhibits the COX enzymes, thereby reducing the production of TXA2. Understanding the nuances of the TXA2 and TXA3 pathways can inform the development of more targeted therapies for thrombotic diseases.
Conclusion
The biological significance of 11-dehydro thromboxane B3 and B2 is intrinsically linked to the disparate activities of their precursors, thromboxane A3 and A2. 11-dehydro-TXB2 is a well-established indicator of the potent pro-thrombotic and vasoconstrictive TXA2 pathway. In stark contrast, 11-dehydro-TXB3 reflects the production of the weakly active TXA3, which contributes to a less thrombotic physiological state. The measurement and comparison of these two metabolites provide valuable insights into the balance of omega-6 and omega-3 fatty acid metabolism and its impact on cardiovascular health. For researchers and drug development professionals, a thorough understanding of these differences is paramount for the development of novel therapeutic strategies targeting thrombosis and inflammation. Further research to obtain the full quantitative comparison of receptor binding and signaling efficiency of TXA2 and TXA3 will be invaluable to the field.
References
- 1. Determination of specific inhibitors of thromboxane A2 formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet aggregation and thromboxane synthesis after intake of small amount of icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane - Wikipedia [en.wikipedia.org]
- 4. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coupling interaction between thromboxane A2 receptor and alpha-13 subunit of guanine nucleotide-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paired analysis of urinary thromboxane B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 11-dehydro Thromboxane B3 as a Urinary Metabolite of Thromboxane A3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane (B8750289) A3 (TXA3) is a biologically active eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), which is a potent vasoconstrictor and platelet aggregator, TXA3 exhibits weaker biological activity. This distinction has significant implications for cardiovascular health, suggesting that a dietary intake rich in EPA may shift the prostanoid balance towards a less thrombotic state. The in vivo production of TXA3 is transient, as it is rapidly hydrolyzed to the more stable but inactive thromboxane B3 (TXB3). For accurate assessment of endogenous TXA3 synthesis, researchers turn to the measurement of its downstream urinary metabolites. Among these, 11-dehydro thromboxane B3 (11-dehydro-TXB3) has emerged as a reliable biomarker. This technical guide provides a comprehensive overview of 11-dehydro-TXB3, its formation, analytical determination, and its significance as a urinary metabolite of TXA3.
Metabolic Pathway from Eicosapentaenoic Acid to this compound
The biosynthesis of 11-dehydro-TXB3 originates from dietary EPA. Upon cellular stimulation, EPA is liberated from membrane phospholipids (B1166683) by phospholipase A2. The free EPA is then available to be metabolized by the cyclooxygenase (COX) enzymes, primarily COX-1 in platelets, to form the unstable endoperoxide intermediate, prostaglandin (B15479496) H3 (PGH3). Thromboxane synthase then converts PGH3 to the biologically active TXA3. Due to its short half-life, TXA3 is rapidly and non-enzymatically hydrolyzed to TXB3. Subsequently, TXB3 undergoes further enzymatic degradation in the circulation, primarily through beta-oxidation and oxidation of the C-11 hydroxyl group, leading to the formation of 11-dehydro-TXB3, which is then excreted in the urine.[1]
Thromboxane A3 Signaling Pathway
Thromboxane A3, like TXA2, exerts its biological effects by binding to the thromboxane A2 receptor, also known as the T prostanoid receptor (TP).[2] The TP receptor is a G-protein coupled receptor (GPCR).[3][4] Upon ligand binding, the receptor undergoes a conformational change, activating associated heterotrimeric G proteins, primarily of the Gq and G12/13 families. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activation leads to the stimulation of Rho GTPases, which are involved in regulating cell shape and motility. While TXA3 binds to the same receptor as TXA2, its downstream signaling is generally considered to be less potent, contributing to its reduced pro-aggregatory and vasoconstrictive effects.[2]
Quantitative Data on Urinary this compound
The quantification of 11-dehydro-TXB3 in urine provides a non-invasive method to assess the in vivo production of TXA3. The levels of this metabolite are typically low in healthy individuals on a standard diet but increase significantly with dietary supplementation of EPA.[1] The table below summarizes quantitative data for 11-dehydro-TXB3 and its more abundant counterpart, 11-dehydro-TXB2, derived from arachidonic acid.
| Analyte | Population | Condition | Urinary Concentration (pg/mg creatinine) | Reference |
| 11-dehydro-TXB3 | Healthy Volunteers | Baseline | 1.29 - 7.64 | [1] |
| 11-dehydro-TXB3 | Healthy Volunteers | After EPA Supplementation | Increased from baseline | [1] |
| 11-dehydro-TXB2 | Healthy Volunteers | Baseline | ~100 - 1000 times higher than 11-dehydro-TXB3 | [1] |
Experimental Protocols
Accurate measurement of 11-dehydro-TXB3 in urine requires sensitive and specific analytical methods due to its low endogenous concentrations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Experimental Workflow for Urinary Thromboxane Analysis
Detailed Protocol for GC-MS Analysis of this compound
This protocol is adapted from the methodology described by Ishibashi et al. (1995).[1]
1. Sample Preparation and Extraction:
-
Internal Standard: Prepare a stock solution of [¹⁸O₂]11-dehydrothromboxane B3 to be used as an internal standard.
-
Urine Collection: Collect a 24-hour or spot urine sample and store at -20°C or lower until analysis.
-
Extraction:
-
Thaw the urine sample and add the [¹⁸O₂]11-dehydro-TXB3 internal standard.
-
Acidify the urine to pH 3 with formic acid.
-
Apply the acidified urine to a pre-conditioned Sep-Pak tC18 cartridge.
-
Wash the cartridge with water and then with hexane.
-
Elute the thromboxane metabolites with ethyl acetate.
-
Further purify the eluate using a silica (B1680970) gel column.
-
2. Derivatization:
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
Convert the carboxyl group to a methyl ester by reacting with diazomethane.
-
Convert the C-11 keto group to an n-propylamide derivative.
-
Convert the hydroxyl groups to dimethylisopropylsilyl (DMIPS) ether derivatives.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a high-resolution gas chromatograph equipped with a capillary column suitable for eicosanoid analysis (e.g., MP-65HT).
-
Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode.
-
Ions to Monitor:
-
For endogenous 11-dehydro-TXB3 derivative: m/z 696.4511
-
For [¹⁸O₂]11-dehydro-TXB3 internal standard derivative: m/z 700.4597
-
-
Quantification: Calculate the concentration of 11-dehydro-TXB3 based on the ratio of the peak areas of the endogenous analyte to the internal standard.
General Protocol for LC-MS/MS Analysis of Thromboxane Metabolites
1. Sample Preparation and Extraction:
-
Internal Standard: Use a stable isotope-labeled analog of 11-dehydro-TXB3 as an internal standard.
-
Urine Collection: Collect and store urine as described for the GC-MS protocol.
-
Solid Phase Extraction (SPE):
-
Thaw the urine sample and add the internal standard.
-
Acidify the urine to approximately pH 4.
-
Apply the sample to a mixed-mode anion exchange SPE cartridge.
-
Wash the cartridge with a weak organic solvent.
-
Elute the analytes with a stronger organic solvent mixture containing a weak acid.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. The exact m/z values would need to be determined for the 11-dehydro-TXB3 molecule.
-
Quantification: Create a calibration curve using known concentrations of 11-dehydro-TXB3 and the internal standard. Determine the concentration in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
This compound is a crucial biomarker for assessing the in vivo production of thromboxane A3, a key metabolite of the omega-3 fatty acid eicosapentaenoic acid. Its measurement in urine offers a non-invasive and reliable method for researchers in nutrition, cardiovascular science, and drug development to investigate the effects of dietary interventions and pharmacological agents on the thromboxane pathway. The detailed methodologies and data presented in this guide provide a solid foundation for the accurate and meaningful quantification of this important analyte. As research into the cardiovascular benefits of omega-3 fatty acids continues, the role of 11-dehydro-TXB3 as a key endpoint in clinical and preclinical studies is expected to expand.
References
- 1. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 G Protein-Coupled Receptor Production and Crystallization for Structure Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Activation Through G-protein Coupled Receptors [e-ceth.org]
- 5. celerion.com [celerion.com]
- 6. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 11-Dehydrothromboxane B3 in Cardiovascular Health: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Dehydrothromboxane B3 (11-dehydro-TXB3) is a stable, urinary metabolite of thromboxane (B8750289) A3 (TXA3), an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Unlike its well-studied counterpart, 11-dehydrothromboxane B2 (a metabolite of the prothrombotic thromboxane A2), the direct functions of 11-dehydro-TXB3 in cardiovascular health are not extensively elucidated in current scientific literature. However, its origin from EPA and the known biological activities of its precursor, TXA3, suggest a potentially neutral or even beneficial cardiovascular profile. This technical guide synthesizes the available information on 11-dehydro-TXB3, focusing on its biochemical origins, inferred functions, and the methodologies for its detection. While direct quantitative data on the bioactivity of 11-dehydro-TXB3 is limited, this document provides a comprehensive overview based on the established knowledge of the EPA cascade and its implications for cardiovascular health.
Introduction: The Thromboxane Family and Cardiovascular Significance
Thromboxanes are potent lipid mediators that play a critical role in hemostasis and cardiovascular physiology. The two primary series of thromboxanes, derived from different fatty acid precursors, exhibit distinct biological activities. Thromboxane A2 (TXA2), synthesized from the omega-6 fatty acid arachidonic acid (AA), is a potent vasoconstrictor and platelet aggregator, contributing to atherothrombosis and cardiovascular events.[1][2] Its stable metabolite, 11-dehydrothromboxane B2 (11-dehydro-TXB2), is a widely used biomarker for in vivo TXA2 production and cardiovascular risk.[3][4][5]
In contrast, thromboxane A3 (TXA3) is derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[6] Growing evidence suggests that a dietary shift towards omega-3 fatty acids, and consequently a higher production of EPA-derived eicosanoids, is associated with cardiovascular benefits.[7][8] This has led to increased interest in the biological roles of 3-series eicosanoids, including TXA3 and its stable metabolite, 11-dehydrothromboxane B3.
Biochemical Pathway of 11-Dehydrothromboxane B3 Formation
The synthesis of 11-dehydro-TXB3 is initiated by the dietary intake and incorporation of EPA into cell membranes. The subsequent enzymatic cascade is analogous to the formation of 11-dehydro-TXB2 from arachidonic acid.
References
- 1. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma 11-dehydrothromboxane B2: a reliable indicator of platelet hyperfunction in patients with ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eicosapentaenoic Acid: between Cardiovascular Benefits and the Risk of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
The Enzymatic Formation of 11-Dehydrothromboxane B3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enzymatic formation of 11-dehydrothromboxane B3 (11-dehydro-TXB3), a stable urinary metabolite of thromboxane (B8750289) A3 (TXA3). The biosynthesis of 11-dehydro-TXB3 originates from the omega-3 fatty acid, eicosapentaenoic acid (EPA), and serves as a biomarker for in vivo TXA3 production. This document details the enzymatic cascade, presents available quantitative data, outlines experimental protocols for its quantification, and provides visualizations of the key pathways and workflows. While much of the mechanistic understanding is extrapolated from the more extensively studied 2-series thromboxanes derived from arachidonic acid, this guide consolidates the specific knowledge available for 11-dehydro-TXB3.
Introduction
Thromboxanes are potent bioactive lipids involved in a variety of physiological and pathological processes, including platelet aggregation and vasoconstriction. While the thromboxane A2 (TXA2) pathway, originating from the omega-6 fatty acid arachidonic acid, is well-characterized, the corresponding pathway originating from the omega-3 fatty acid eicosapentaenoic acid (EPA) is of growing interest due to the cardiovascular benefits associated with EPA consumption. This pathway leads to the formation of thromboxane A3 (TXA3), a less potent platelet aggregator than TXA2.
Like TXA2, TXA3 is highly unstable and is rapidly hydrolyzed to the more stable but biologically inactive thromboxane B3 (TXB3). For accurate in vivo monitoring of TXA3 production, researchers measure its downstream, stable urinary metabolites, primarily 11-dehydro-thromboxane B3. This guide focuses on the final enzymatic step in this cascade: the conversion of TXB3 to 11-dehydro-TXB3.
The Enzymatic Pathway of 11-Dehydrothromboxane B3 Formation
The biosynthesis of 11-dehydro-TXB3 is a multi-step process that begins with the release of EPA from the cell membrane. The pathway is analogous to the formation of 11-dehydro-thromboxane B2 from arachidonic acid.
-
Cyclooxygenase (COX) Action: Eicosapentaenoic acid is converted by cyclooxygenase enzymes (COX-1 and COX-2) into the prostaglandin (B15479496) endoperoxide, PGH3.
-
Thromboxane Synthase Activity: PGH3 is then metabolized by thromboxane synthase to form thromboxane A3 (TXA3).
-
Spontaneous Hydrolysis: The unstable TXA3 is non-enzymatically hydrolyzed to thromboxane B3 (TXB3).
-
Dehydrogenation to 11-dehydro-TXB3: The final step is the enzymatic conversion of TXB3 to 11-dehydro-TXB3. This reaction is catalyzed by an 11-hydroxythromboxane dehydrogenase. Studies on the analogous 2-series have identified this enzyme as a cytosolic aldehyde dehydrogenase[1]. It is highly probable that the same enzyme or a closely related isoform is responsible for the dehydrogenation of TXB3 at the C-11 position[2].
Quantitative Data
Quantitative data for 11-dehydro-TXB3 is limited compared to its 2-series analogue. The available data is summarized in the tables below.
Table 1: Urinary Levels of 11-dehydro-thromboxane Metabolites
| Metabolite | Population | Urinary Concentration (pg/mg creatinine) | Reference |
| 11-dehydro-TXB3 | Healthy Volunteers | 1.29 - 7.64 | [3] |
| 11-dehydro-TXB2 | Healthy Volunteers | ~100 - 800 (calculated from[3]) | [3] |
| 11-dehydro-TXB2 | Healthy Adults (n=13) | 635 ± 427 (mean ± S.D.) | [4] |
| 11-dehydro-TXB2 | Aspirin-naive males with metabolic syndrome (n=82) | Elevated (≥2500) in two-thirds of patients | [5] |
| 11-dehydro-TXB2 | Patients with stable ASCVD on aspirin | Median: 651 (396–929) | [6] |
Note: 11-dehydro-TXB3 levels in healthy volunteers are reported to be less than 1% of 11-dehydro-TXB2 levels. Dietary supplementation with EPA has been shown to increase urinary 11-dehydro-TXB3 levels[3].
Table 2: Enzyme Kinetic Parameters for 11-Hydroxythromboxane Dehydrogenase
| Substrate | Enzyme Source | Km | Vmax | Reference |
| Thromboxane B2 | Porcine Kidney | 2.9 mM | 214 nmol min-1 mg-1 | [7] |
| Thromboxane B3 | Not Reported | Not Reported | Not Reported |
Note: Kinetic parameters for the conversion of thromboxane B3 to 11-dehydro-thromboxane B3 by 11-hydroxythromboxane dehydrogenase are not available in the reviewed literature.
Experimental Protocols
The quantification of 11-dehydro-TXB3 in biological samples, particularly urine, requires sensitive and specific analytical methods due to its low concentrations. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.
Quantification of Urinary 11-dehydro-TXB3 by GC-MS
This protocol is adapted from the methodology described by Ishibashi et al. (1997)[3].
1. Sample Collection and Preparation:
-
Collect urine samples and store them at -20°C or lower until analysis.
-
Thaw samples and centrifuge to remove any particulate matter.
-
To a known volume of urine (e.g., 5-10 mL), add an internal standard ([18O2]11-dehydro-TXB3) to correct for procedural losses.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., Sep-Pak tC18) with methanol (B129727) followed by water.
-
Apply the urine sample to the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a mildly polar solvent.
-
Elute the thromboxane metabolites with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Further purify the eluate using a silica (B1680970) gel column.
3. Derivatization:
-
Evaporate the purified sample to dryness under a stream of nitrogen.
-
To enhance volatility and ionization for GC-MS analysis, derivatize the sample. A multi-step derivatization can be performed:
-
Esterification of the carboxyl group with diazomethane (B1218177) to form the methyl ester.
-
Conversion of the C-11 keto group to an n-propylamide.
-
Silylation of the hydroxyl groups using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with dimethylisopropylsilyl imidazole) to form dimethylisopropylsilyl ethers.
-
4. GC-MS Analysis:
-
Gas Chromatograph: Use a high-resolution capillary column (e.g., MP-65HT) suitable for separating structurally similar eicosanoids.
-
Injection: Inject the derivatized sample in splitless mode.
-
Temperature Program: Use a temperature gradient to achieve optimal separation of the analytes.
-
Mass Spectrometer: Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.
-
Selected Ion Monitoring (SIM): Monitor specific ions for 11-dehydro-TXB3 and its internal standard to ensure specificity and accurate quantification. For the described derivative, the ion at m/z 696.4511 can be monitored for 11-dehydro-TXB3, and m/z 700.4597 for the [18O2] internal standard[3].
5. Data Analysis and Quantification:
-
Construct a calibration curve using known amounts of 11-dehydro-TXB3 standard subjected to the same extraction and derivatization procedure.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of 11-dehydro-TXB3 in the original sample by interpolating from the calibration curve.
-
Normalize the urinary concentration to creatinine (B1669602) to account for variations in urine dilution.
References
- 1. 11-Hydroxythromboxane B2 dehydrogenase is identical to cytosolic aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and some properties of 11-hydroxythromboxane B2 dehydrogenase from porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Dehydro Thromboxane B3: An In-Depth Technical Guide to its Role in Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydro Thromboxane (B8750289) B3 (11-dehydro-TXB3) is a stable, urinary metabolite of Thromboxane A3 (TXA3).[1] As a product of the omega-3 fatty acid eicosapentaenoic acid (EPA) metabolic cascade, 11-dehydro-TXB3 is gaining attention as a biomarker and potential modulator of inflammatory processes.[1] This technical guide provides a comprehensive overview of the current understanding of 11-dehydro-TXB3 in the context of inflammatory signaling, offering insights for researchers and professionals in drug development. While much of the research has focused on the more abundant omega-6-derived thromboxane A2 and its metabolites, this document will focus on the unique aspects of the thromboxane A3 pathway and the potential implications of 11-dehydro-TXB3 in inflammation.
Biosynthesis of 11-Dehydro Thromboxane B3
The synthesis of 11-dehydro-TXB3 is initiated by the dietary intake of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. Upon cellular stimulation, typically by inflammatory signals, phospholipase A2 releases EPA from the cell membrane. The free EPA is then metabolized by cyclooxygenase (COX) enzymes to generate prostaglandin (B15479496) H3 (PGH3). Subsequently, thromboxane synthase converts PGH3 into the highly unstable Thromboxane A3 (TXA3). TXA3 is rapidly hydrolyzed to the inactive, but more stable, Thromboxane B3 (TXB3). Finally, TXB3 is further metabolized in the liver to 11-dehydro-thromboxane B3, which is then excreted in the urine.[2]
Figure 1: Biosynthesis pathway of this compound from EPA.
Role in Inflammatory Signaling: A Comparative Perspective
The biological actions of eicosanoids are highly dependent on their fatty acid precursor. Eicosanoids derived from the omega-6 fatty acid arachidonic acid (AA), such as thromboxane A2 (TXA2), are generally considered to be pro-inflammatory. In contrast, those derived from the omega-3 fatty acid EPA, including TXA3 and its metabolites, are typically less inflammatory or even anti-inflammatory.[3]
Thromboxane A3 is known to be a less potent vasoconstrictor and platelet aggregator compared to TXA2.[3] This suggests that a higher dietary intake of EPA, leading to an increased production of TXA3 and consequently 11-dehydro-TXB3, could shift the physiological balance towards a less pro-thrombotic and less pro-inflammatory state.
While direct signaling pathways for 11-dehydro-TXB3 have not been extensively elucidated, studies on its close structural analog, 11-dehydro-thromboxane B2 (derived from TXA2), have revealed that it is not merely an inactive metabolite. 11-dehydro-TXB2 has been shown to be a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), a receptor involved in allergic inflammation.[4][5] This finding raises the possibility that 11-dehydro-TXB3 may also possess direct biological activity and interact with specific receptors to modulate inflammatory responses.
Given the structural similarity to TXA2 and TXA3, it is plausible that 11-dehydro-TXB3 could interact with the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. Activation of the TP receptor is known to initiate downstream signaling cascades that can influence inflammatory processes. However, specific receptor binding and activation studies for 11-dehydro-TXB3 are currently lacking in the scientific literature.
The potential, though not yet directly demonstrated, signaling pathway for 11-dehydro-TXB3, should it interact with the TP receptor, could involve the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers would then trigger an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. Such a cascade could ultimately influence the activity of transcription factors like NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes.
Figure 2: A hypothetical signaling pathway for 11-dehydro-TXB3.
Quantitative Data
Currently, there is a scarcity of published quantitative data detailing the specific effects of this compound on inflammatory markers (e.g., IC50, EC50 values, or fold-changes in cytokine expression). The available quantitative information primarily pertains to its concentration in biological samples, which serves as an indicator of in vivo TXA3 production.
| Parameter | Matrix | Concentration Range | Condition | Reference |
| 11-dehydro-TXB2 | Human Plasma | 0.9-1.8 pg/ml | Healthy Subjects | [6] |
| 11-dehydro-TXB2 | Human Plasma | 5-50 pg/ml | Patients with severe atherosclerosis | [6] |
| Urinary 11-dehydro-TXB2 | Human Urine | < 2500 pg/mg creatinine | Normal baseline platelet activity | [2] |
| Urinary 11-dehydro-TXB2 | Human Urine | ≥ 2500 pg/mg creatinine | Elevated in males with metabolic syndrome | [2][7] |
| Urinary 11-dehydro-TXB2 | Human Urine | Baseline (pg/mg creatinine): Breast Cancer: 782, Colorectal Cancer: 1060, Gastro-oesophageal Cancer: 1675, Prostate Cancer: 826 | Cancer Patients (pre-aspirin) | [8] |
Note: The data presented is for the more extensively studied 11-dehydro-thromboxane B2, as specific quantitative data for the B3 variant is limited. These values can serve as a reference point for future studies on 11-dehydro-TXB3.
Experimental Protocols
Measurement of this compound in Biological Samples
1. Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted from commercially available kits for 11-dehydro-thromboxane B2 and can be optimized for the B3 variant.[9]
-
Principle: A competitive immunoassay where 11-dehydro-TXB3 in the sample competes with a fixed amount of enzyme-labeled 11-dehydro-TXB3 for binding to a limited amount of specific antibody. The amount of color developed is inversely proportional to the concentration of 11-dehydro-TXB3 in the sample.
-
Sample Preparation:
-
Urine: Centrifuge to remove particulate matter. Dilute as necessary with the provided assay buffer.
-
Plasma: Collect blood in tubes containing an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo synthesis. Centrifuge to separate plasma. Solid-phase extraction may be required to concentrate the analyte and remove interfering substances.
-
-
Assay Procedure:
-
Prepare standards and samples in duplicate in a 96-well plate pre-coated with a capture antibody.
-
Add the specific antibody to each well.
-
Add the enzyme-conjugated 11-dehydro-TXB3 to each well.
-
Incubate the plate at room temperature for the recommended time (typically 1-2 hours) with gentle shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of 11-dehydro-TXB3 in the samples by comparing their absorbance to the standard curve.
-
Figure 3: General workflow for the ELISA-based detection of 11-dehydro-TXB3.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general framework for the sensitive and specific quantification of 11-dehydro-TXB3.
-
Principle: LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry for accurate quantification.
-
Sample Preparation:
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d4-11-dehydro-TXB3) to the sample to correct for variations in extraction and ionization.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the sample (urine or plasma) to approximately pH 3.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove hydrophilic impurities.
-
Elute the analyte with a higher-percentage organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard for high selectivity and sensitivity.
-
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and internal standard.
Conclusion and Future Directions
This compound is an important metabolite in the omega-3 fatty acid cascade and a valuable biomarker for assessing the in vivo production of Thromboxane A3. The current body of evidence strongly suggests that the TXA3 pathway, and by extension its metabolites like 11-dehydro-TXB3, are less pro-inflammatory than their omega-6 counterparts. This has significant implications for dietary interventions and the development of novel anti-inflammatory therapeutics.
However, a significant gap in our knowledge remains regarding the direct biological activities of 11-dehydro-TXB3. Future research should focus on:
-
Receptor Binding Studies: Investigating the interaction of 11-dehydro-TXB3 with the TP receptor and other potential receptors, such as CRTH2.
-
In Vitro and In Vivo Functional Assays: Elucidating the effects of 11-dehydro-TXB3 on key inflammatory processes, including cytokine production, immune cell activation and migration, and the activation of inflammatory signaling pathways like NF-κB and PPARγ.
-
Development of Specific Reagents: Creating specific antibodies and stable isotope-labeled standards for 11-dehydro-TXB3 to facilitate more accurate and reliable quantification in research and clinical settings.
A deeper understanding of the role of this compound in inflammatory signaling will be crucial for harnessing the therapeutic potential of the omega-3 metabolic pathway in a variety of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Thromboxane - Wikipedia [en.wikipedia.org]
- 4. 11-Dehydro-thromboxane B2, a stable thromboxane metabolite, is a full agonist of chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. ibl-america.com [ibl-america.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structural Chemistry of 11-dehydro Thromboxane (B8750289) B3
Abstract
11-dehydro thromboxane B3 (11-dehydro-TXB3) is a stable, urinary metabolite of thromboxane A3 (TXA3).[1] Originating from the omega-3 fatty acid eicosapentaenoic acid (EPA), its quantification serves as a critical biomarker for in vivo TXA3 biosynthesis.[2][3] This is particularly relevant in assessing platelet activation and the pharmacological efficacy of antiplatelet therapies, especially those involving dietary omega-3 supplementation. This guide provides a comprehensive technical overview of the structural chemistry, biosynthesis, analytical methodologies, and biological significance of 11-dehydro-TXB3.
Core Structural Chemistry and Properties
This compound is an eicosanoid featuring a six-membered ether-containing ring, a characteristic of the thromboxane family.[4] Structurally, it is derived from its precursor, thromboxane B3, through the oxidation of the hemiacetal hydroxyl group at the C-11 position to a ketone. This modification significantly increases its chemical stability, making it a reliable analyte for quantification in biological fluids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₃₀O₆ | [1][3][5] |
| Molecular Weight | 366.5 g/mol | [3] |
| CAS Number | 129228-55-3 | [3][5][6] |
| Synonyms | 11-dehydro-TXB3 | [1][7] |
| Class | Thromboxanes | [8] |
Biosynthesis and Metabolism
The formation of 11-dehydro-TXB3 is a multi-step metabolic process that begins with the dietary omega-3 fatty acid, EPA.
-
EPA Liberation : Eicosapentaenoic acid (EPA) is released from membrane phospholipids (B1166683) by the action of phospholipase A₂.
-
Prostaglandin H3 (PGH3) Synthesis : Free EPA is converted by cyclooxygenase (COX) enzymes into the unstable endoperoxide PGH3.[2]
-
Thromboxane A3 (TXA3) Formation : Thromboxane A3 synthase, an enzyme primarily found in platelets, isomerizes PGH3 to the biologically active but highly unstable TXA3.[2][4]
-
Hydrolysis to TXB3 : TXA3 has a very short half-life and is rapidly hydrolyzed non-enzymatically to the more stable, but biologically inactive, thromboxane B3 (TXB3).[9]
-
Oxidation to 11-dehydro-TXB3 : In a key metabolic step, the C-11 hydroxyl group of TXB3 is oxidized by 11-hydroxyprostaglandin dehydrogenase to form 11-dehydro-thromboxane B3.[9] This stable metabolite is then excreted in the urine.[1]
Caption: Metabolic pathway for the biosynthesis of 11-dehydro-TXB3 from EPA.
Experimental Protocols: Quantification in Urine
The measurement of urinary 11-dehydro-TXB3 is the gold standard for assessing systemic TXA3 production. The reference methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[10][11]
Sample Preparation: Solid-Phase Extraction (SPE)
Objective: To isolate 11-dehydro-TXB3 from the complex urinary matrix and concentrate the analyte prior to analysis.
Methodology:
-
Sample Collection: Collect urine samples and store them frozen at -80°C until analysis.[12]
-
Internal Standard Spiking: Add a known quantity of a stable isotope-labeled internal standard (e.g., 11-dehydro-thromboxane B2-d4) to an aliquot of the urine sample for accurate quantification.[10]
-
Acidification: Adjust the pH of the sample with an acid like hydrochloric acid (HCl) to protonate the carboxylic acid group of the analyte.[11]
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange (MAX) or C18 SPE cartridge by washing with methanol (B129727) and then equilibrating with water.[11]
-
Sample Loading: Apply the acidified urine sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water, hexane) to remove hydrophilic impurities and salts.[13]
-
Elution: Elute the analyte from the cartridge using an appropriate organic solvent (e.g., ethyl acetate, methanol).[13]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Thromboxane - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Showing Compound Thromboxane B3 (FDB023630) - FooDB [foodb.ca]
- 9. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. celerion.com [celerion.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of thromboxane B3 converted from eicosapentaenoic acid in human platelet rich plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Urinary 11-Dehydro Thromboxane B3: A Biomarker of Eicosapentaenoic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3), a urinary metabolite of Thromboxane A3 (TXA3). As a downstream product of eicosapentaenoic acid (EPA) metabolism, 11-dehydro-TXB3 serves as a valuable biomarker for assessing the in vivo conversion of this important omega-3 fatty acid. This document details its physiological concentrations, the methodologies for its quantification, and the biochemical pathways governing its formation and activity.
Physiological Concentrations of Urinary 11-Dehydro Thromboxane B3
Urinary levels of 11-dehydro-TXB3 are generally low in healthy individuals but can be significantly influenced by dietary intake of EPA. The baseline physiological range is considerably lower than that of its arachidonic acid-derived counterpart, 11-dehydro-thromboxane B2.
| Population | Concentration Range (pg/mg creatinine) | Notes |
| Healthy Volunteers (Baseline) | 1.29 - 7.64[1] | Levels are typically less than 1% of urinary 11-dehydro-thromboxane B2.[1] |
| Healthy Volunteers (Post-EPA Supplementation) | Increased | A notable increase is observed following dietary supplementation with eicosapentaenoic acid.[1] |
Signaling Pathway of Thromboxane A3 and its Metabolism
The formation of 11-dehydro-TXB3 is initiated by the enzymatic conversion of EPA. This pathway is analogous to the synthesis of thromboxane A2 from arachidonic acid.
Thromboxane A3 is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the sequential action of cyclooxygenase (COX) and thromboxane synthase.[2][3] TXA3 is chemically unstable and is rapidly hydrolyzed to the more stable, yet biologically inactive, thromboxane B3 (TXB3).[2] Subsequently, TXB3 is metabolized in the liver to various derivatives, including 11-dehydro-thromboxane B3, which is then excreted in the urine.[4]
While TXA3 binds to the same thromboxane receptors (TP) as TXA2, it is a significantly weaker agonist.[5][6] This results in a reduced capacity to induce platelet aggregation and vasoconstriction compared to its arachidonic acid-derived counterpart.[2][5] The activation of the TP receptor by thromboxanes primarily couples to Gq and G13 G-proteins, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization.[7]
Experimental Protocols for Quantification of this compound in Urine
Accurate quantification of 11-dehydro-TXB3 is crucial for its use as a biomarker. Below are detailed methodologies for its measurement.
Gas Chromatography-Selected Ion Monitoring (GC-SIM)
This method offers high sensitivity and specificity for the detection of 11-dehydro-TXB3.
Sample Preparation and Extraction:
-
An internal standard, such as [¹⁸O₂]11-dehydro-thromboxane B3, is added to the urine sample.[1]
-
The sample is then subjected to chromatographic extraction using a Sep-Pak tC18 cartridge followed by a silica (B1680970) gel column to purify the analyte.[1]
Derivatization:
-
The extracted 11-dehydro-TXB3 is converted to a 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative to improve its volatility and chromatographic properties for GC analysis.[1]
GC-SIM Analysis:
-
The derivatized sample is analyzed by gas chromatography coupled with selected ion monitoring mass spectrometry.
-
Specific ions are monitored for the analyte and the internal standard. For the derivatized 11-dehydro-TXB3, the ion at m/z 696.4511 is monitored, while the ion at m/z 700.4597 is monitored for the [¹⁸O₂] internal standard.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While a specific validated method for 11-dehydro-TXB3 is not widely published, a highly sensitive and selective method can be adapted from established protocols for the analogous compound, 11-dehydro-thromboxane B2.
Sample Preparation and Extraction:
-
A deuterated internal standard, such as 11-dehydro-thromboxane B3-d4, should be added to the urine sample.
-
Simple solid-phase extraction (SPE) can be employed for sample cleanup and concentration.
LC-MS/MS Analysis:
-
The extracted sample is analyzed using liquid chromatography coupled to a tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode.
-
The transitions to be monitored would be specific for 11-dehydro-TXB3 and its deuterated internal standard. For instance, adapting from the 11-dehydro-TXB2 method, one would monitor the transition from the precursor ion to a specific product ion for both the analyte and the internal standard.[8]
Conclusion
Urinary 11-dehydro-thromboxane B3 is a specific and sensitive biomarker for assessing the in vivo metabolism of eicosapentaenoic acid. Its quantification, though technically demanding, provides valuable insights for researchers and drug development professionals in understanding the physiological effects of omega-3 fatty acid supplementation and the development of novel therapeutics targeting eicosanoid pathways. The methodologies and pathways detailed in this guide offer a robust framework for the integration of 11-dehydro-TXB3 analysis into research and clinical development programs.
References
- 1. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of thromboxane B3 converted from eicosapentaenoic acid in human platelet rich plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dissociation of vasoconstrictor and platelet aggregatory activities of thromboxane by carbocyclic thromboxane A2, a stable analog of thromboxane A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Urinary Measurement of 11-Dehydro Thromboxane B3
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3), a product of eicosapentaenoic acid (EPA) metabolism. The measurement of urinary 11-dehydro-TXB3 serves as a non-invasive biomarker for in vivo TXA3 production. Monitoring its levels is crucial in research and clinical settings to understand the biochemical effects of dietary EPA supplementation and to assess platelet activation and cardiovascular health. These application notes provide detailed protocols for the quantification of 11-dehydro-TXB3 in human urine using both Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Thromboxane A2 and its Metabolites
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction. It is highly unstable and is rapidly hydrolyzed to the inactive but more stable Thromboxane B2 (TXB2). TXB2 is then metabolized in the liver to several products, including 11-dehydro-thromboxane B2, which are then excreted in the urine. The measurement of this stable metabolite provides a reliable indication of in vivo TXA2 production.[1][2][3][4][5]
Caption: Thromboxane A2 Metabolism Pathway.
Experimental Protocols
Urine Sample Collection and Storage
Proper sample handling is critical for accurate measurement of 11-dehydro-TXB3.
-
Collection: Collect urine samples in a clean container. For accurate quantification, a 24-hour urine collection is recommended, but first-morning mid-stream urine can also be used.[6]
-
Preservatives: If not tested immediately, add a urinary preservative to the sample within 24 hours of collection.[1]
-
Storage:
-
Short-term: Samples can be stored at 2-8°C for up to 72 hours.[1]
-
Long-term: For storage longer than 72 hours, samples should be frozen at ≤ -20°C or ideally at -80°C.[1][7] Samples are stable for approximately 1-2 months at -80°C.[7] Recent studies have shown stability for up to 10 years at -40°C.[8]
-
-
Preparation for Assay: Before analysis, thaw frozen samples and centrifuge at 1000 x g for 15 minutes to remove any particulate matter.[1] Avoid repeated freeze-thaw cycles.[6][8]
Quantification of 11-dehydro Thromboxane B3
Two primary methods are used for the quantification of urinary 11-dehydro-TXB3: ELISA and LC-MS/MS.
ELISA is a common method for quantifying 11-dehydro-TXB3 and is available in commercial kit formats. The following is a general protocol for a competitive ELISA.
Principle: This is a competitive immunoassay where 11-dehydro-TXB3 in the sample competes with a fixed amount of labeled 11-dehydro-TXB3 for binding to a limited amount of antibody. The amount of labeled conjugate bound to the antibody is inversely proportional to the concentration of 11-dehydro-TXB3 in the sample.[1][9]
Materials:
-
ELISA kit for 11-dehydro-TXB3 (containing pre-coated microplate, standards, conjugate, antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 405 nm[1][9]
-
Pipettes and tips
-
Deionized water
-
Plate shaker
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.[9]
-
Standard Curve Preparation: Prepare a serial dilution of the 11-dehydro-TXB3 standard to create a standard curve.[9]
-
Sample Preparation: Dilute urine samples as recommended by the kit manufacturer.[1]
-
Assay Procedure: a. Add standards and samples to the appropriate wells of the microplate.[9] b. Add the 11-dehydro-TXB3 conjugate to each well.[9] c. Add the specific antibody to each well. d. Incubate the plate at room temperature on a plate shaker for a specified time (e.g., 2 hours at ~500 rpm).[9] e. Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[9] f. Add the substrate solution to each well and incubate for a specified time (e.g., 1 hour) at room temperature to allow for color development.[9] g. Stop the reaction by adding the stop solution to each well.[9]
-
Data Analysis: a. Read the absorbance of each well at 405 nm using a microplate reader.[9] b. Generate a standard curve by plotting the absorbance versus the concentration of the standards. c. Determine the concentration of 11-dehydro-TXB3 in the samples from the standard curve. d. Normalize the results to urinary creatinine (B1669602) concentration and express as pg/mg creatinine.[1]
LC-MS/MS offers high sensitivity and specificity for the quantification of 11-dehydro-TXB3.
Principle: This method involves the separation of 11-dehydro-TXB3 from other urinary components by liquid chromatography, followed by detection and quantification using tandem mass spectrometry.[10][11]
Materials:
-
LC-MS/MS system
-
Solid-phase extraction (SPE) cartridges
-
Analytical standards and internal standards (e.g., deuterium-labeled 11-dehydro-TXB2)[11]
-
Solvents for extraction and chromatography (e.g., methanol (B129727), acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation (Solid-Phase Extraction - SPE): a. Add an internal standard to each urine sample.[11] b. Condition the SPE cartridge with methanol and then water. c. Load the urine sample onto the cartridge. d. Wash the cartridge to remove interfering substances. e. Elute the 11-dehydro-TXB3 from the cartridge using an appropriate solvent. f. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate the analyte using a suitable C18 column with a gradient elution.[10] c. Detect the analyte using the mass spectrometer in negative ion mode with selected reaction monitoring (SRM).[11][12] Monitor the specific precursor-to-product ion transitions for 11-dehydro-TXB3 and its internal standard.[11]
-
Data Analysis: a. Create a calibration curve using the analytical standards. b. Quantify the amount of 11-dehydro-TXB3 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. c. Normalize the results to urinary creatinine concentration.
Experimental Workflow
The following diagram illustrates the general workflow for the urinary measurement of 11-dehydro-TXB3.
Caption: Urinary 11-dehydro-TXB3 Measurement Workflow.
Data Presentation
The following tables summarize key quantitative data related to the measurement of urinary 11-dehydro-TXB3.
Table 1: Performance Characteristics of Analytical Methods
| Parameter | ELISA | LC-MS/MS | Reference(s) |
| Detection Range | 300 - 4000 pg/mL | 25.0 - 2500 pg/mL | [1][13] |
| Linear Range | - | 50 pg - 10 ng per tube | [11] |
| Limit of Detection (LOD) | 222.0 pg/mL | 0.375 pg/µL | [12][14] |
| Sensitivity | - | - | |
| Precision (Inter- and Intra-assay) | - | <5% | [12] |
Table 2: Reference Values of Urinary 11-dehydro Thromboxane B2
| Population | Concentration (pg/mg creatinine) | Analytical Method | Reference(s) |
| Healthy Adults | 635 ± 427 | GC-MS | [11] |
| Healthy Volunteers | 1.29 to 7.64 | GC-MS | [15] |
| Aspirin-naive males with Metabolic Syndrome (elevated) | ≥2500 | Not specified | [16] |
| Cutoff for Aspirin (B1665792) Effect | |||
| Lack of ASA effect | > 1500 | ELISA | [1] |
| ASA effect | ≤ 1500 | ELISA | [1] |
Note: Reference ranges and cutoff values may vary between different assays and laboratories. It is recommended to establish in-house reference ranges.
Clinical Significance
The measurement of urinary 11-dehydro-TXB3 is a valuable tool for:
-
Assessing Aspirin Effect: It is used to determine if aspirin is effectively inhibiting platelet cyclooxygenase activity.[1]
-
Cardiovascular Risk Assessment: Elevated levels are associated with an increased risk of atherothrombotic events.[2][4]
-
Monitoring Platelet Activation: It serves as a reliable index of in vivo platelet activity.[16]
-
Evaluating Dietary Interventions: It can be used to assess the biochemical impact of EPA supplementation.[15]
-
Disease Research: It is a useful biomarker in the study of various diseases involving platelet activation, such as liver cirrhosis, cystic fibrosis, systemic lupus erythematosus, and thrombosis.[9]
References
- 1. haemochrom.de [haemochrom.de]
- 2. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 3. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 4. Significance of urinary 11-dehydro-thromboxane B2 in age-related diseases: Focus on atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibl-america.com [ibl-america.com]
- 10. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of 8-iso-prostaglandin-F(2alpha) and 11-dehydro thromboxane B(2) in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. celerion.com [celerion.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note: Quantification of 11-dehydro Thromboxane B3 in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 11-dehydro-TXB3 is a stable urinary metabolite of thromboxane A3 (TXA3), and its measurement provides a reliable indication of in vivo TXA3 production.[1] The method described herein is adapted from established procedures for the analogous metabolite, 11-dehydro thromboxane B2, and is intended for researchers, scientists, and drug development professionals investigating pathways involving omega-3 fatty acid metabolism and its implications in cardiovascular and inflammatory diseases.
Introduction
Thromboxane A3 (TXA3) is derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), TXA3 is known to have less potent prothrombotic and vasoconstrictive effects. The in vivo assessment of TXA3 biosynthesis is crucial for understanding the therapeutic effects of EPA supplementation and the development of novel anti-platelet therapies. However, TXA3 is extremely unstable and rapidly hydrolyzes to thromboxane B3 (TXB3), which is then further metabolized to more stable products, including 11-dehydro-TXB3, and excreted in the urine.[1] Therefore, the quantification of urinary 11-dehydro-TXB3 serves as a non-invasive and reliable biomarker for systemic TXA3 production.[2]
This document provides a comprehensive protocol for the extraction and LC-MS/MS analysis of 11-dehydro-TXB3 from human urine samples. The methodology is based on a validated approach for the quantification of 11-dehydro-thromboxane B2, a structurally similar analyte.[3]
Signaling Pathway
The formation of 11-dehydro thromboxane B3 begins with the enzymatic conversion of eicosapentaenoic acid (EPA) to the unstable intermediate, thromboxane A3 (TXA3). This reaction is catalyzed by cyclooxygenase (COX) and thromboxane synthase. TXA3 is then rapidly hydrolyzed to the more stable, but biologically inactive, thromboxane B3 (TXB3). Subsequent enzymatic oxidation of TXB3 at the C-11 position results in the formation of this compound, which is then excreted in the urine.
Figure 1: Biosynthetic pathway of this compound.
Experimental Workflow
The analytical workflow for the quantification of this compound involves sample preparation using solid-phase extraction (SPE), followed by chromatographic separation using liquid chromatography (LC), and detection by tandem mass spectrometry (MS/MS).
Figure 2: Overview of the analytical workflow.
Quantitative Data Summary
The following table summarizes the quantitative performance of a similar LC-MS/MS method for the analysis of 11-dehydro thromboxane B2, which can be considered indicative for the expected performance of the this compound method.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 25.0 pg/mL | [3] |
| Upper Limit of Quantification (ULOQ) | 2500 pg/mL | [3] |
| Linearity Range | 10 pg to 10 ng/tube | [2] |
| Recovery | 91.0 – 96.0% | [3] |
| Inter- and Intraday Imprecision | <5% | [4] |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Hydrochloric acid
-
Acetate (B1210297) buffer
-
Ammonia (B1221849) solution
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
-
Human urine (drug-free)
Sample Preparation (Solid-Phase Extraction)
-
Thaw urine samples at room temperature.
-
Centrifuge samples to remove any particulate matter.
-
To 1 mL of urine, add 50 µL of the internal standard solution.
-
Add 1.0 N Hydrochloric acid and incubate for 30 minutes.[3]
-
Add methanol to each sample.
-
Condition the SPE plate with a mixture of methanol and hydrochloric acid.[3]
-
Load the samples onto the SPE plate.
-
Wash the sorbent with a mixture of HCl/water/methanol to remove hydrophilic interferences.[3]
-
Wash the sorbent with water.
-
Add acetate buffer adjusted to pH 6.0 with ammonia solution.[3]
-
Wash sequentially with water, methanol, acetonitrile, and dichloromethane to remove hydrophobic interferences.[3]
-
Elute the analyte using a mixture of dichloromethane and formic acid.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.45 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 20 µL |
Gradient Elution
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 4.0 | 90 |
| 4.1 | 90 |
| 4.2 | 10 |
| 5.0 | 10 |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (11-dehydro-TXB3) | To be determined experimentally |
| MRM Transition (Internal Standard) | To be determined experimentally |
Note: The specific MRM transitions for this compound and its internal standard must be determined by infusing the pure standards into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions. Based on the B2 analogue, the precursor ion for 11-dehydro-TXB3 is expected to be around m/z 367.0.[3][5]
Calibration and Quality Control
-
Prepare a series of calibration standards by spiking known concentrations of 11-dehydro-TXB3 into a surrogate matrix (e.g., analyte-free urine or a synthetic urine matrix).[3]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process and analyze the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 11-dehydro-TXB3 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in human urine. This method can be a valuable tool for researchers and clinicians in studies involving omega-3 fatty acid metabolism, platelet activation, and the development of related therapeutic interventions. The provided protocols and diagrams offer a comprehensive guide for the implementation of this analytical technique.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. celerion.com [celerion.com]
- 4. Simultaneous quantification of 8-iso-prostaglandin-F(2alpha) and 11-dehydro thromboxane B(2) in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 11-dehydro Thromboxane B3 ELISA Kit for Urine Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thromboxane A3 (TXA3) is a product of the cyclooxygenase (COX) pathway metabolism of eicosapentaenoic acid (EPA), an omega-3 fatty acid. Like its arachidonic acid-derived counterpart, Thromboxane A2 (TXA2), TXA3 is highly unstable and is rapidly hydrolyzed into the more stable Thromboxane B3 (TXB3). TXB3 is then metabolized in the liver to several products, including 11-dehydro-thromboxane B3 (11-dehydro-TXB3), which is excreted in the urine.[1] The measurement of this stable urinary metabolite serves as a valuable, non-invasive index of in vivo TXA3 production. Monitoring urinary 11-dehydro-TXB3 can be crucial for researchers studying the effects of dietary EPA, platelet activation dynamics, and the development of novel anti-platelet therapies.[2][3] While TXA2 is a potent vasoconstrictor and platelet aggregator, TXA3 is considered to be biologically less active, and its formation may contribute to the cardioprotective effects associated with EPA consumption by competing with TXA2 production.[2][4]
Assay Principle
This kit is a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of 11-dehydro-TXB3 in urine samples. The assay is based on the competition between 11-dehydro-TXB3 in the sample and a fixed amount of 11-dehydro-TXB3 conjugated to an enzyme (like alkaline phosphatase or horseradish peroxidase) for a limited number of binding sites on a specific monoclonal antibody.
The microplate wells are pre-coated with a secondary antibody (e.g., goat anti-mouse IgG). During incubation, the monoclonal anti-11-dehydro-TXB3 antibody binds to this secondary antibody. Subsequently, standards, controls, and urine samples are added to the wells, along with the enzyme-conjugated 11-dehydro-TXB3. The endogenous 11-dehydro-TXB3 from the sample competes with the enzyme-conjugated 11-dehydro-TXB3 for binding to the primary monoclonal antibody.[5][6] After washing away unbound components, a substrate solution is added. The resulting color development is inversely proportional to the concentration of 11-dehydro-TXB3 in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.[6][7]
Assay Performance Characteristics
The following data are representative of the typical performance of the assay. Actual results may vary from lot to lot.
| Parameter | Specification |
| Assay Range | 15.6 - 2,000 pg/mL |
| Sensitivity (80% B/B₀) | ~34 pg/mL[8] |
| Midpoint (50% B/B₀) | 80 - 160 pg/mL[8] |
| Sample Type | Urine |
| Recommended Sample Dilution | 1:2 to 1:10 in Assay Buffer[6] |
| Intra-Assay Precision | < 10% CV |
| Inter-Assay Precision | < 15% CV |
| Cross-Reactivity | 11-dehydro-TXB2: High, 11-dehydro-TXB3: 100%, TXB2/TXB3: Low (<0.1%)[8] |
Note: Due to high structural similarity, significant cross-reactivity with 11-dehydro-thromboxane B2 is expected. This kit is suitable for assessing total 11-dehydro-thromboxane levels or in models where EPA is the primary precursor.
Experimental Protocols
A. Reagent and Equipment Requirements
Materials Provided:
-
Antibody-Coated 96-well Microplate
-
11-dehydro-TXB3 Standard
-
Enzyme-Conjugated 11-dehydro-TXB3
-
Monoclonal Antibody to 11-dehydro-TXB3
-
Assay Buffer
-
Wash Buffer Concentrate (20X or 40X)
-
Substrate Solution (e.g., pNPP or TMB)
-
Stop Solution
-
Plate Sealer
Materials Required but Not Provided:
-
Deionized or UltraPure water[9]
-
Microplate reader capable of measuring absorbance at 405 nm (for pNPP) or 450 nm (for TMB)[5][7]
-
Calibrated pipettes and disposable tips
-
Vortex mixer
-
Absorbent paper for blotting
-
Tubes for standard and sample dilutions
-
Creatinine (B1669602) assay kit for normalization of urine samples
B. Sample Handling and Preparation
-
Collection: Collect mid-stream urine samples in a sterile container. The first morning void is often recommended.[11]
-
Centrifugation: Centrifuge samples at approximately 1,500 x g for 10-15 minutes at 4°C to remove particulate matter.[11]
-
Storage: Assay the supernatant immediately or aliquot and store at -20°C or -80°C. Urinary 11-dehydro-thromboxane metabolites are stable for long periods when frozen and can withstand multiple freeze-thaw cycles.[12][13]
-
Dilution: Prior to the assay, thaw samples completely and mix gently. Dilute urine samples with Assay Buffer. A starting dilution of 1:5 is recommended (e.g., 50 µL of urine + 200 µL of Assay Buffer).[6] Further dilution may be necessary to bring the concentration within the standard curve range.[10]
C. Reagent Preparation
-
Wash Buffer: Bring the Wash Buffer Concentrate to room temperature. Dilute the concentrate to 1X with deionized water as specified on the vial (e.g., dilute 25X concentrate by adding 20 mL to 480 mL of water).[11] Store at 4°C.
-
Standard Curve: Prepare a serial dilution of the 11-dehydro-TXB3 Standard.
-
Label a set of tubes.
-
Reconstitute the stock standard as directed to create the highest concentration standard (e.g., 2,000 pg/mL).
-
Perform serial dilutions by transferring a defined volume from the preceding tube to the next tube containing Assay Buffer, mixing thoroughly at each step.[6][10][14] Use all standards within 2 hours of preparation.[10]
-
D. Assay Procedure
Bring all reagents and samples to room temperature before use. Run all standards and samples in duplicate.
-
Add Standards and Samples: Pipette 100 µL of each standard, control, and diluted sample into the appropriate wells.
-
Add Conjugate: Pipette 50 µL of the Enzyme-Conjugated 11-dehydro-TXB3 into each well (except the Blank well).
-
Add Antibody: Pipette 50 µL of the Monoclonal Antibody into each well (except the Blank and Non-Specific Binding (NSB) wells).
-
Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a plate shaker (~500-700 rpm).[7][10]
-
Wash: Aspirate the contents of the wells. Wash each well 3-4 times with 300-400 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[7][10][14]
-
Add Substrate: Add 200 µL of Substrate Solution to each well.
-
Develop: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change (e.g., from blue to yellow for TMB).
-
Read Plate: Read the optical density (OD) of each well within 15 minutes using a microplate reader set to the appropriate wavelength (450 nm for TMB, 405 nm for pNPP).
E. Calculation of Results
-
Average the duplicate OD readings for each standard, control, and sample.
-
Create a standard curve by plotting the average OD of each standard on the y-axis against its concentration on the x-axis (a four-parameter logistic curve fit is recommended).
-
Calculate the concentration of 11-dehydro-TXB3 in the samples by interpolating their average OD values from the standard curve.
-
Adjust for the sample dilution factor.
-
Normalization: To account for variations in urine dilution, normalize the results to creatinine concentration. Measure creatinine in each urine sample using a separate assay and express the final result as pg of 11-dehydro-TXB3 per mg of creatinine (pg/mg creatinine).[15][16]
Visualizations
Caption: Biosynthesis pathway from EPA to the urinary metabolite 11-dehydro-TXB3.
Caption: Step-by-step workflow for the 11-dehydro-TXB3 competitive ELISA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane (TX)A3 and prostaglandin (PG)I3 are formed in man after dietary eicosapentaenoic acid: identification and quantification by capillary gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. haemochrom.de [haemochrom.de]
- 7. ibl-america.com [ibl-america.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. arborassays.com [arborassays.com]
- 11. bioelsa.com [bioelsa.com]
- 12. publicatt.unicatt.it [publicatt.unicatt.it]
- 13. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays [ricerca.unich.it]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Urinary 11-dehydro-thromboxane B2: a quantitative index of platelet activation in cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of 11-dehydro Thromboxane B3
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3).[1] TXA3 is synthesized from eicosapentaenoic acid (EPA), an omega-3 fatty acid, primarily by platelets. Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), which is a potent vasoconstrictor and platelet aggregator, TXA3 exhibits weaker biological activity.[2] The quantification of 11-dehydro-TXB3 in biological fluids, such as urine and plasma, serves as a valuable biomarker for assessing in vivo TXA3 production and the metabolic impact of EPA supplementation. This application note provides detailed protocols for the sample preparation and analysis of 11-dehydro-TXB3, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. Due to the limited availability of specific protocols for 11-dehydro-TXB3, the methodologies presented here are largely adapted from well-established and validated methods for its structural analogue, 11-dehydro thromboxane B2 (11-dehydro-TXB2).
Signaling Pathway
The biosynthesis of thromboxane A3 (TXA3) begins with the release of eicosapentaenoic acid (EPA) from the cell membrane. EPA is then converted to prostaglandin (B15479496) H3 (PGH3) by cyclooxygenase (COX) enzymes. Subsequently, thromboxane synthase metabolizes PGH3 to the biologically active but unstable TXA3. TXA3 exerts its effects by binding to the thromboxane receptor (TP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that can influence platelet aggregation and vasoconstriction, albeit to a lesser extent than TXA2. TXA3 is rapidly hydrolyzed to the inactive thromboxane B3 (TXB3), which is then further metabolized in the liver to more stable products, including 11-dehydro-TXB3, that are excreted in the urine.
Experimental Protocols
1. Sample Collection and Storage
Proper sample handling is critical to prevent ex vivo formation of thromboxanes and ensure the stability of the analyte.
-
Urine: Collect spot or 24-hour urine samples in containers without preservatives. For short-term storage (up to 24 hours), keep the samples at 4°C. For long-term storage, samples should be frozen at -80°C immediately after collection. Studies have shown that 11-dehydro-TXB2 is stable in urine for over 10 years when stored at -40°C and can withstand multiple freeze-thaw cycles.
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent platelet activation and subsequent thromboxane synthesis. Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to a clean tube and store at -80°C until analysis.
2. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is the most common method for extracting and concentrating 11-dehydro thromboxanes from biological matrices prior to analysis. The following protocol is adapted from methods for 11-dehydro-TXB2 and is suitable for urine and plasma samples.[3][4]
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode anion exchange)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS): A stable isotope-labeled standard is highly recommended for accurate quantification. For 11-dehydro-TXB3 analysis, an ideal IS would be deuterated or ¹³C-labeled 11-dehydro-TXB3. If unavailable, [¹⁸O₂]11-dehydrothromboxane B3 has been used for GC-MS analysis and deuterated 11-dehydro-TXB2 can be considered, though validation of its performance is crucial.[5]
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
Spike the sample with the internal standard solution.
-
Acidify the sample to a pH of ~3.5 with formic acid or diluted HCl. This step protonates the carboxylic acid group of the analyte, increasing its retention on a reverse-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by washing with 1-2 mL of methanol followed by 1-2 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of water to remove polar interferences.
-
A second wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) can further remove less polar interferences.
-
-
Elution:
-
Elute the analyte from the cartridge with 1-2 mL of an organic solvent such as methanol, acetonitrile, or ethyl acetate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound.
References
Application Note: Quantitative Analysis of 11-dehydro Thromboxane B3 in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive method for the quantification of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3), a key urinary metabolite of thromboxane A3 (TXA3), using Gas Chromatography-Mass Spectrometry (GC-MS). 11-dehydro-TXB3 serves as a critical biomarker for monitoring the endogenous production of TXA3, particularly following dietary supplementation with eicosapentaenoic acid (EPA). The protocol covers sample preparation from human urine, solid-phase extraction (SPE), chemical derivatization to enhance volatility, and the specific GC-MS parameters for selective and accurate measurement. This method is suitable for clinical research and drug development studies evaluating platelet function and the effects of EPA.
Introduction
Thromboxane A3 (TXA3) is a biologically active prostanoid derived from eicosapentaenoic acid (EPA). Unlike its arachidonic acid-derived counterpart, thromboxane A2, TXA3 is a weak platelet aggregator and vasoconstrictor. Monitoring the levels of TXA3 metabolites is crucial for understanding the metabolic fate of EPA and its potential cardiovascular benefits. However, TXA3 is highly unstable. Its stable, downstream urinary metabolite, 11-dehydro-thromboxane B3, provides a reliable index of in vivo TXA3 production.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive analytical technique well-suited for quantifying low-abundance biomarkers like 11-dehydro-TXB3 in complex biological matrices such as urine.[1][2] The method described herein involves solid-phase extraction to isolate the analyte, followed by a multi-step derivatization to increase its volatility and thermal stability for GC analysis. Quantification is achieved using selected ion monitoring (SIM) mass spectrometry, which provides excellent selectivity and sensitivity.
Biosynthetic Pathway of 11-dehydro Thromboxane B3
The formation of 11-dehydro-TXB3 begins with the dietary intake of EPA. Within platelets, EPA is converted through a series of enzymatic reactions into the unstable TXA3, which is then rapidly hydrolyzed to TXB3. Subsequent enzymatic oxidation leads to the formation of 11-dehydro-TXB3, which is excreted in the urine.[3]
Caption: Biosynthesis of 11-dehydro-TXB3 from EPA.
Experimental Protocols
Materials and Reagents
-
11-dehydro-Thromboxane B3 standard
-
[¹⁸O₂]11-dehydro-Thromboxane B3 (Internal Standard)[4]
-
Methanol, HPLC grade
-
Ethyl Acetate (B1210297), HPLC grade
-
Hexane, HPLC grade
-
Hydrochloric Acid (2M)
-
Deionized Water
-
Nitrogen Gas, high purity
-
Solid-Phase Extraction (SPE) Cartridges: Sep-Pak tC18[4] or equivalent
-
Derivatization Reagents:
-
Diazomethane or other suitable methylating agent
-
N-Propylamine
-
Dimethylisopropylsilyl (DMIPS) ether derivatizing agent
-
Sample Preparation and Extraction
This protocol is adapted from established methods for prostanoid extraction from urine.[4][5]
-
Sample Collection: Collect human urine samples. For accurate quantification, it is recommended to add a prostaglandin synthetase inhibitor, such as indomethacin, to the collection vessel.[5]
-
Internal Standard Spiking: To an aliquot of urine, add the [¹⁸O₂]11-dehydro-TXB3 internal standard to correct for extraction losses and analytical variability.[4]
-
Acidification: Acidify the urine sample to a pH of approximately 3.5 with 2M HCl.[5] Let the sample sit at 4°C for 15 minutes.[5]
-
SPE Column Conditioning: Prepare the C18 SPE column by washing sequentially with 5-10 mL of methanol/ethanol and then 5-10 mL of deionized water.[4][5]
-
Sample Loading: Apply the acidified urine sample to the conditioned C18 column. A slow flow rate of about 0.5 mL/minute is recommended.[5]
-
Column Washing: Wash the column to remove interfering substances.
-
Elution: Elute the analyte from the column with 5-10 mL of ethyl acetate.[5][6]
-
Drying: Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of high-purity nitrogen gas. The dried extract is now ready for derivatization.
Chemical Derivatization
To enhance volatility for GC-MS analysis, 11-dehydro-TXB3 requires derivatization. The following multi-step procedure converts the analyte into a 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative.[3][4]
-
Methyl Ester (ME) Formation: To the dried extract, add a methylating agent (e.g., ethereal diazomethane) to convert the carboxylic acid group to a methyl ester.
-
n-Propylamide (PA) Formation: Following methylation, react the sample with n-propylamine to convert the C-11 keto group to an n-propylamide.
-
Silyl Ether (DMIPS) Formation: Finally, treat the sample with a dimethylisopropylsilylating agent to convert the hydroxyl groups into DMIPS ethers.
-
Final Preparation: After the final reaction, evaporate the derivatization reagents under a stream of nitrogen. Reconstitute the sample in a suitable solvent (e.g., hexane) for injection into the GC-MS.
GC-MS Analysis
The following instrumental parameters are based on methods developed for the analysis of derivatized 11-dehydro-TXB3.[3][4]
Table 1: GC-MS Instrument Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Gas Chromatograph | ||
| GC System | Agilent 7890A or equivalent | [7] |
| Column | MP-65HT capillary column | [4] |
| Carrier Gas | Helium (99.9996%) at 1.2 mL/min | [7] |
| Injection Volume | 1 µL | [7] |
| Inlet Temperature | 300 °C | [7] |
| Split Ratio | 5:1 | [7] |
| Oven Program | ||
| Initial Temperature | 70 °C, hold for 3 min | [7] |
| Ramp Rate | 5 °C/min to 300 °C | [7] |
| Final Temperature | 300 °C, hold for 5 min | [7] |
| Mass Spectrometer | ||
| MS System | Agilent 5975C or equivalent | [7] |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | |
| Transfer Line Temp | 280 °C | [7] |
| Analysis Mode | Selected Ion Monitoring (SIM) |[3][4] |
Experimental Workflow
The overall analytical process involves a sequential workflow from sample collection to final data analysis.
Caption: GC-MS workflow for 11-dehydro-TXB3 analysis.
Results and Data Presentation
The use of an isotopically labeled internal standard and selected ion monitoring allows for highly accurate and precise quantification.
Mass Spectrometry
In SIM mode, specific ions characteristic of the derivatized analyte and internal standard are monitored to enhance sensitivity and eliminate background interference.[4]
Table 2: Key Mass Spectrometry Ions for SIM Analysis
| Compound | Monitored Ion (m/z) | Ion Type | Reference |
|---|---|---|---|
| 11-dehydro-TXB3 Derivative | 696.4511 | [M - CH₃]⁺ | [3][4] |
| 11-dehydro-TXB3 Derivative | 668.4198 | [M - C₃H₇]⁺ (Base Peak) | [3] |
| [¹⁸O₂]11-dehydro-TXB3 Derivative | 700.4597 | [M - CH₃]⁺ |[4] |
Quantitative Performance
The method demonstrates excellent linearity and is capable of detecting endogenous levels of 11-dehydro-TXB3 in human urine.[4]
Table 3: Quantitative Performance Data
| Parameter | Result | Reference |
|---|---|---|
| Linear Response Range | 10 pg to 10 ng per tube | [4] |
| Detected Concentration Range (Human Urine) | 1.29 to 7.64 pg/mg creatinine | [4] |
| Comparison to 11-dehydro-TXB2 | Level is <1% of 11-dehydro-TXB2 in healthy volunteers |[4] |
Conclusion
The GC-MS method presented provides a reliable, specific, and sensitive protocol for the quantification of 11-dehydro-thromboxane B3 in human urine. The detailed procedures for solid-phase extraction and chemical derivatization are critical for achieving the required analytical performance. This application note serves as a comprehensive guide for researchers and scientists in drug development and clinical diagnostics who need to accurately measure this important biomarker of EPA metabolism and TXA3 production.
References
- 1. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of prostanoids by GC/MS measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ibl-america.com [ibl-america.com]
- 6. benchchem.com [benchchem.com]
- 7. Gas Chromatography–Mass Spectrometry Reveals Stage-Specific Metabolic Signatures of Ankylosing Spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
protocol for solid-phase extraction of 11-dehydro thromboxane B3
An Application Note and Protocol for the Solid-Phase Extraction of 11-Dehydro Thromboxane (B8750289) B3
Application Note
Introduction 11-dehydro thromboxane B3 (11-dehydro-TXB3) is a stable, downstream enzymatic metabolite of thromboxane A3 (TXA3), which is derived from eicosapentaenoic acid (EPA).[1] The quantification of urinary 11-dehydro-TXB3 serves as a critical biomarker for assessing in vivo platelet activation and the biological effects of dietary EPA supplementation.[2] Given its low concentration in complex biological matrices like urine and plasma, a robust and efficient sample preparation method is essential for accurate measurement by downstream analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2][3]
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from biological samples.[4] It offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher selectivity, and improved reproducibility.[5] This document provides a detailed protocol for the solid-phase extraction of 11-dehydro-TXB3 from biological fluids using C18 reverse-phase cartridges, a method commonly employed for prostaglandins, thromboxanes, and other eicosanoids.[6][7]
Principle of the Method The protocol is based on reverse-phase solid-phase extraction (RP-SPE), where the stationary phase (C18 silica) is non-polar and the mobile phase is polar. The biological sample is first acidified to a pH of approximately 3.5.[6] This protonates the carboxylic acid group of 11-dehydro-TXB3, making the molecule less polar and enabling its retention on the non-polar C18 sorbent. A series of washes with aqueous and non-polar organic solvents removes hydrophilic and lipophilic interferences, respectively. Finally, the analyte of interest is eluted with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or methyl formate.[5][6] The resulting extract is then dried and reconstituted for instrumental analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for the extraction and analysis of 11-dehydro thromboxane metabolites and other eicosanoids using SPE-based methods.
| Parameter | Value | Sample Matrix | SPE Sorbent | Analytical Method | Reference |
| Analyte Recovery | 91.0 - 96.0% | Human Urine | Mixed-Mode Anion Exchange (MAX) | LC-MS/MS | [8] |
| 83% (95% CI: 74-92%) | Urine | Bond-Elut Certify II | Enzyme Immunoassay | ||
| 70 - 120% | Human Plasma | Strata-X (Reversed-Phase) | UPLC-MS/MS | [7] | |
| > 64.5% | Human Serum | Oasis-HLB | UPLC-MS/MS | [9] | |
| Linear Range | 25.0 - 2500 pg/mL | Human Urine | Mixed-Mode Anion Exchange (MAX) | LC-MS/MS | [8] |
| 50 pg - 10 ng/tube | Urine | Not Specified | LC-MS/MS | [3][10] | |
| 10 pg - 10 ng/tube | Human Urine | Sep Pak tC18 & Silica Gel | GC-MS | ||
| Limit of Quantitation (LOQ) | 0.048 - 0.44 ng/mL | Human Serum | Oasis-HLB | UPLC-MS/MS | [9] |
| Endogenous Levels | 1.29 - 7.64 pg/mg creatinine | Human Urine | Sep Pak tC18 & Silica Gel | GC-MS | [2] |
| 635 ± 427 pg/mg creatinine | Human Urine | Not Specified | LC-MS/MS | [3][10] | |
| Note: This value is for the related metabolite 11-dehydro-thromboxane B2. |
Experimental Workflow Diagram
Caption: Workflow for solid-phase extraction of 11-dehydro-TXB3.
Detailed Experimental Protocol
1. Materials and Reagents
-
SPE Cartridges: C18 reverse-phase cartridges (e.g., Bond-Elut™, Sep-Pak™).[6]
-
Solvents (HPLC or equivalent grade): Methanol (B129727), Ethanol (B145695), Hexane (B92381), Ethyl Acetate.[6]
-
Acids: 2M Hydrochloric Acid (HCl).[6]
-
Water: Deionized or ultrapure water.
-
Standards: Analytical standard of this compound and a suitable internal standard (e.g., [¹⁸O₂]11-dehydro-TXB3 or a deuterated analogue).[2][3]
-
Reagents: Cyclooxygenase inhibitor (e.g., indomethacin).[6][11]
-
Equipment: pH meter, centrifuge, SPE vacuum manifold (optional), nitrogen evaporator or centrifugal vacuum evaporator (e.g., SpeedVac™).[6]
2. Sample Preparation
-
Sample Collection: For plasma or serum, immediately add a cyclooxygenase inhibitor like indomethacin (B1671933) (to a final concentration of 10-15 μM) to prevent ex vivo eicosanoid formation.[6][11] Keep all samples on ice.[11] For long-term storage, snap-freeze samples and store them at -80°C.[5]
-
Internal Standard Spiking: Thaw samples on ice. Spike a known amount of the internal standard into each sample to correct for extraction losses and matrix effects.
-
Acidification: Acidify the sample (urine, plasma, or tissue homogenate) to a pH of 3.5 by adding 2M HCl dropwise.[6] For plasma, approximately 50 μL of 2M HCl is needed per mL.[6] Allow the acidified samples to sit at 4°C for 15 minutes.[6]
-
Clarification: Centrifuge the samples for 2-10 minutes to pellet any precipitate that forms upon acidification.[5][6] The clear supernatant will be used for the SPE procedure.
3. Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Sample Loading:
-
Apply the clarified supernatant from the sample preparation step onto the conditioned C18 cartridge.
-
Maintain a slow, steady flow rate of approximately 0.5 mL/minute, using a vacuum manifold or slight positive pressure if necessary.[6]
-
-
Washing Steps:
-
Wash 1 (Polar Impurities): Wash the column with 10 mL of deionized water, followed by 10 mL of a water:ethanol mixture (e.g., 85:15 v/v) or 10% methanol to remove salts and other polar impurities.[6][7]
-
Wash 2 (Non-Polar Lipids): Wash the column with 10 mL of hexane to elute highly non-polar, interfering lipids.[5][6]
-
-
Elution:
4. Post-Elution Processing
-
Solvent Evaporation: Evaporate the eluate to complete dryness in a centrifugal vacuum evaporator or under a gentle stream of nitrogen.[5][6]
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 50-250 μL) of a solvent compatible with the subsequent analytical method, such as the initial mobile phase for LC-MS analysis (e.g., water/acetonitrile/acetic acid) or methanol/water (50:50).[5][7]
-
Analysis: Vortex the reconstituted sample well and transfer it to an autosampler vial for analysis by a validated method like LC-MS/MS or GC-MS.
Biosynthesis Pathway of Thromboxane A3
Caption: Simplified biosynthesis pathway of 11-dehydro-thromboxane B3.
References
- 1. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 6. arborassays.com [arborassays.com]
- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. celerion.com [celerion.com]
- 9. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Utilizing 11-Dehydro Thromboxane B3 as a Biomarker for Fish Oil Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
The consumption of fish oil, rich in omega-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), has been linked to a variety of health benefits, particularly in the realm of cardiovascular health. Assessing compliance with fish oil supplementation in clinical trials and understanding its biological impact is crucial for drug development and nutritional research. 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3). As TXA3 is derived from EPA, urinary 11-dehydro-TXB3 levels can serve as a specific biomarker for the intake and metabolic conversion of EPA from fish oil.[1] This document provides detailed application notes and protocols for the use of 11-dehydro-TXB3 as a biomarker for fish oil intake.
Principle and Rationale
Eicosapentaenoic acid (EPA) competes with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) enzymes. This competition leads to the production of 3-series eicosanoids, including thromboxane A3 (TXA3), which is less potent in inducing platelet aggregation and vasoconstriction compared to its arachidonic acid-derived counterpart, thromboxane A2 (TXA2).[2][3] TXA3 is rapidly hydrolyzed to the unstable thromboxane B3 (TXB3) and then further metabolized to the stable 11-dehydro-TXB3, which is excreted in the urine.[1] Therefore, an increase in urinary 11-dehydro-TXB3 is a direct indicator of increased EPA consumption and its subsequent metabolic pathway. In healthy volunteers, the level of 11-dehydro-TXB3 is typically less than 1% of that of 11-dehydro-TXB2, but it increases with dietary supplementation of eicosapentaenoic acid.[4]
Data Presentation
The following tables summarize the expected changes in urinary 11-dehydro thromboxane levels in response to fish oil supplementation. Due to the limited availability of specific quantitative data for 11-dehydro-TXB3, data for the more extensively studied analogue, 11-dehydro-thromboxane B2 (derived from arachidonic acid), is also presented to provide context on the expected dose-dependent effects of fish oil.
Table 1: Urinary 11-dehydro Thromboxane B3 Levels in Response to EPA Supplementation
| Parameter | Baseline (Healthy Volunteers) | Post-EPA Supplementation | Reference |
| Urinary 11-dehydro-TXB3 | 1.29 to 7.64 pg/mg creatinine (B1669602) | Increased levels observed | [4] |
Table 2: Urinary 11-dehydro Thromboxane B2 Levels in Response to Fish Oil Supplementation
| Study Population | Fish Oil Dose | Duration | Baseline 11-dehydro-TXB2 (ng/24h) | Post-supplementation 11-dehydro-TXB2 (ng/24h) | Percent Reduction | Reference |
| Healthy Male Volunteers (n=3) | 15 g/day | 10 weeks | 975, 615, 822 | 751, 387, 465 | ~23-37% | [5] |
| Participants with Diabetes (ASCEND trial) | 1 g/day omega-3 fatty acids | 6-10 years | Not specified | 71% lower than placebo group | 71% | [6] |
| Participants in the seAFOod Polyp Prevention Trial | 2000 mg/day EPA | Not specified | Median: 538 pg/mg | 8% reduction in median values | 8% | [7][8] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Urinary this compound Analysis by Gas Chromatography/Selected-Ion Monitoring (GC/SIM)
This protocol is adapted from a method for the microdetermination of 11-dehydro-TXB3 in human urine.[4]
a. Materials and Reagents:
-
[¹⁸O₂]11-dehydrothromboxane B3 (internal standard)
-
Sep Pak tC18 cartridges
-
Silica (B1680970) gel columns
-
Diazomethane for esterification
-
n-Propylamine for amidation
-
Dimethylisopropylsilyl imidazole (B134444) for silylation
-
Solvents: Methanol (B129727), Ethyl Acetate, Hexane (all HPLC grade)
-
MP-65HT capillary column (or equivalent) for GC
-
Gas Chromatograph with a Selected-Ion Monitoring Mass Spectrometer
b. Sample Preparation and Extraction:
-
To a urine sample, add a known amount of the [¹⁸O₂]11-dehydrothromboxane B3 internal standard.
-
Condition a Sep Pak tC18 cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.
-
Apply the urine sample to the conditioned Sep Pak tC18 cartridge.
-
Wash the cartridge with 10 mL of water followed by 10 mL of 15% methanol.
-
Elute the thromboxane metabolites with 10 mL of ethyl acetate.
-
Further purify the eluate using a silica gel column.
c. Derivatization:
-
Evaporate the purified sample to dryness under a stream of nitrogen.
-
Convert the extracted 11-dehydro-TXB3 to its 1-methyl ester derivative using diazomethane.
-
Subsequently, convert to the 11-n-propylamide derivative using n-propylamine.
-
Finally, form the 9,12,15-trimethylsilyl ether derivative using dimethylisopropylsilyl imidazole.
d. GC/SIM Analysis:
-
Inject the derivatized sample into the GC/SIM system equipped with an MP-65HT column.
-
Monitor the following ions for detection and quantification:
-
m/z 696.4511 for 11-dehydro-TXB3
-
m/z 700.4597 for [¹⁸O₂]11-dehydro-TXB3 (internal standard)
-
-
Quantify the amount of 11-dehydro-TXB3 by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the results to urinary creatinine concentration (pg/mg creatinine).
Urinary this compound Analysis by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a generalized competitive ELISA protocol. Specific antibody concentrations, incubation times, and reagents should be optimized and validated for 11-dehydro-TXB3.
a. Principle of Competitive ELISA: In this assay, 11-dehydro-TXB3 present in the urine sample competes with a fixed amount of enzyme-labeled 11-dehydro-TXB3 for binding to a limited amount of specific antibody coated on a microplate. The amount of enzyme-labeled conjugate bound to the antibody is inversely proportional to the concentration of 11-dehydro-TXB3 in the sample.
b. Materials and Reagents:
-
Microplate pre-coated with a capture antibody specific for 11-dehydro-TXB3
-
11-dehydro-TXB3 standard solutions
-
11-dehydro-TXB3 conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Urine samples
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
c. Assay Procedure:
-
Prepare standards and urine samples. Dilute urine samples as necessary with assay buffer.
-
Add a specific volume of standard or urine sample to the appropriate wells of the antibody-coated microplate.
-
Add a specific volume of the 11-dehydro-TXB3-enzyme conjugate to each well.
-
Incubate the plate for a specified time at a controlled temperature to allow for the competitive binding reaction.
-
Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development. The reaction should be protected from light.
-
Stop the enzymatic reaction by adding the stop solution to each well.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 11-dehydro-TXB3 in the urine samples by interpolating their absorbance values on the standard curve.
-
Normalize the results to urinary creatinine concentration (pg/mg creatinine).
Conclusion
The measurement of urinary 11-dehydro-TXB3 offers a specific and non-invasive method to assess the intake and metabolism of EPA from fish oil supplements. This biomarker can be a valuable tool in clinical trials to monitor compliance and in research settings to investigate the physiological effects of omega-3 fatty acids. While GC/MS provides a highly sensitive and specific quantification method, a validated competitive ELISA can offer a higher-throughput and more cost-effective alternative for larger studies. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing 11-dehydro-TXB3 as a biomarker for fish oil intake.
References
- 1. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. "Regulation of Thromboxane Receptor Activation in Human Platelets" by Rosemary Whelan and Garret A. Fitzgerald [digitalcommons.newhaven.edu]
- 4. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC/MS/MS quantification of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of low-dose aspirin on urinary 11-dehydro-thromboxane B2 in the ASCEND (A Study of Cardiovascular Events iN Diabetes) randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Monoclonal Antibody-Based ELISA for 11-dehydro Thromboxane B3
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3).[1] The formation of TXA3 occurs in platelets following the dietary intake of eicosapentaenoic acid (EPA), an omega-3 fatty acid.[2][3] Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), TXA3 is considered to be weakly proaggregatory.[3] The measurement of 11-dehydro-TXB3 in urine can serve as a valuable biomarker for assessing the metabolic conversion of EPA and for studying the effects of dietary interventions and novel therapeutics on the thromboxane pathway.
These application notes provide a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of 11-dehydro-TXB3 in biological samples, such as urine. It is important to note that while the principles of this assay are based on established ELISA techniques for similar eicosanoids, the specific performance characteristics presented are hypothetical due to the limited availability of commercial kits and published data for a monoclonal antibody-based ELISA specifically targeting 11-dehydro-TXB3.
Principle of the Assay
This competitive ELISA is designed for the quantitative measurement of 11-dehydro-TXB3. The assay is based on the competition between 11-dehydro-TXB3 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled 11-dehydro-TXB3 for a limited number of binding sites on a pre-coated plate with a monoclonal antibody specific for 11-dehydro-TXB3. As the concentration of 11-dehydro-TXB3 in the sample increases, the amount of HRP-labeled 11-dehydro-TXB3 that can bind to the antibody decreases. The signal is inversely proportional to the concentration of 11-dehydro-TXB3 in the sample.
Signaling Pathway
The following diagram illustrates the metabolic pathway from eicosapentaenoic acid (EPA) to the urinary metabolite 11-dehydro thromboxane B3.
Caption: Metabolic pathway of Eicosapentaenoic Acid to this compound.
Materials and Methods
Materials Provided
-
Monoclonal Anti-11-dehydro-TXB3 Coated Microplate (96-well)
-
11-dehydro-TXB3 Standard
-
11-dehydro-TXB3-HRP Conjugate
-
Assay Buffer
-
Wash Buffer Concentrate (20X)
-
TMB Substrate
-
Stop Solution
Materials Required but Not Provided
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Graduated cylinders
Experimental Protocol
The following diagram outlines the key steps of the ELISA procedure.
Caption: Workflow for the this compound competitive ELISA.
Detailed Protocol
-
Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Prepare Wash Buffer by diluting the 20X Wash Buffer Concentrate 1:20 with deionized water.
-
Prepare the 11-dehydro-TXB3 standards by serial dilution of the stock standard in Assay Buffer to create a standard curve.
-
-
Sample Preparation:
-
Centrifuge urine samples to remove any particulate matter.
-
Dilute urine samples with Assay Buffer. The dilution factor will depend on the expected concentration of the analyte. A starting dilution of 1:10 is recommended.
-
-
Assay Procedure:
-
Add 50 µL of the prepared standards and diluted samples to the appropriate wells of the microplate.
-
Add 50 µL of the 11-dehydro-TXB3-HRP Conjugate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Aspirate the contents of the wells and wash each well five times with 300 µL of diluted Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate at 37°C in the dark for 15 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
-
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic curve fit is recommended.
-
Determine the concentration of 11-dehydro-TXB3 in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the final concentration of 11-dehydro-TXB3 in the original sample.
Performance Characteristics (Hypothetical Data)
The following tables summarize the expected performance characteristics of this hypothetical monoclonal antibody-based ELISA for 11-dehydro-TXB3.
Table 1: Standard Curve Data
| Standard Concentration (pg/mL) | Mean Absorbance (450 nm) |
| 0 | 1.850 |
| 50 | 1.420 |
| 100 | 1.150 |
| 250 | 0.750 |
| 500 | 0.480 |
| 1000 | 0.290 |
| 2000 | 0.180 |
Table 2: Assay Specificity (Cross-Reactivity)
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| 11-dehydro Thromboxane B2 | < 5 |
| Thromboxane B3 | < 1 |
| Thromboxane B2 | < 0.1 |
| Prostaglandin E2 | < 0.01 |
| Prostaglandin F2α | < 0.01 |
Table 3: Assay Precision
| Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | |
| Low Control | 6.5 | 8.2 |
| Medium Control | 5.1 | 7.5 |
| High Control | 4.8 | 6.9 |
Assay Sensitivity: The limit of detection (LOD) for this assay is estimated to be approximately 10 pg/mL.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes. |
| Contaminated reagents | Use fresh reagents. | |
| Low signal | Inactive conjugate | Ensure proper storage of the HRP conjugate. |
| Incorrect incubation times/temperatures | Follow the protocol precisely. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Plate reader error | Check the plate reader settings. | |
| High variability | Inconsistent pipetting | Use calibrated pipettes and consistent technique. |
| Incomplete washing | Ensure all wells are washed thoroughly and consistently. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane (TX)A3 and prostaglandin (PG)I3 are formed in man after dietary eicosapentaenoic acid: identification and quantification by capillary gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urine Collection and Storage: Ensuring 11-Dehydro Thromboxane B3 Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the collection and storage of human urine samples intended for the analysis of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TxB3), a key urinary metabolite of thromboxane A3 (TxA3). Adherence to these guidelines is critical for maintaining the integrity of the analyte and ensuring accurate, reproducible results in clinical and research settings. The stability data presented is primarily based on its close structural analog, 11-dehydro thromboxane B2 (11-dehydro-TxB2), which is considered a reliable surrogate due to their similar molecular structures.
Introduction
11-dehydro-TxB3 is a stable metabolite of TxA3, which is formed from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] Urinary levels of 11-dehydro-TxB3 can serve as a valuable biomarker for in vivo TxA3 production and platelet activation.[1] Accurate measurement of this metabolite is crucial for studies investigating the effects of dietary EPA supplementation, cardiovascular diseases, and the efficacy of antiplatelet therapies.[1] The stability of 11-dehydro-TxB3 in urine is paramount for reliable quantification.
Signaling Pathway: Metabolism of Thromboxane A3
The following diagram illustrates the metabolic pathway from eicosapentaenoic acid to the urinary metabolite 11-dehydro thromboxane B3.
Caption: Metabolic pathway of Thromboxane A3.
Experimental Protocols
Protocol 1: Urine Sample Collection
This protocol outlines the procedure for collecting urine samples suitable for 11-dehydro-TxB3 analysis.
Materials:
-
Sterile, polypropylene (B1209903) urine collection containers.
-
Collection labels.
-
Optional: Urine preservative tubes (e.g., Gray Top BD C&S Vacutainer®).[3]
Procedure:
-
Provide the participant with a sterile collection container and clear instructions.
-
For 24-hour urine collections, the collection should begin with an empty bladder. The start time is recorded after the first void, which is discarded.[4][5]
-
All subsequent urine for the next 24 hours must be collected in the provided container.[4][5]
-
It is recommended to keep the collection container refrigerated or on ice during the 24-hour collection period.[4]
-
For random urine samples, a mid-stream urine collection is preferred to minimize contamination.
-
Immediately after collection, the sample should be processed or frozen.
-
If a preservative is used, transfer the urine into the preservative tube according to the manufacturer's instructions.[3]
Protocol 2: Urine Sample Processing and Storage
This protocol describes the steps for processing and storing urine samples to ensure the stability of 11-dehydro-TxB3.
Materials:
-
Centrifuge.
-
Polypropylene cryogenic vials.
-
-20°C, -40°C, or -80°C freezer.
Procedure:
-
Within one hour of collection, centrifuge the urine sample at 1000 x g for 15 minutes to remove cells and particulate matter.[6]
-
Carefully transfer the supernatant to labeled cryogenic vials.
-
For short-term storage (up to 72 hours), samples can be stored at 2-8°C.[6]
-
For long-term storage, immediately freeze the aliquots at -20°C, -40°C, or -80°C.
-
Studies on the analog 11-dehydro-TxB2 have shown it to be stable for up to 10 years at -40°C.[1][3][7][8][9][10]
-
11-dehydro-TxB2 is also stable through multiple freeze-thaw cycles (up to 10 cycles).[1][3][7][8][9][10]
Data on 11-Dehydro Thromboxane B2 Stability in Urine
The following tables summarize the stability of 11-dehydro thromboxane B2 in human urine under various storage conditions. These data provide a strong indication of the expected stability for this compound.
Table 1: Long-Term Storage Stability of 11-Dehydro Thromboxane B2 in Urine
| Storage Temperature | Duration | Analyte Stability | Citation |
| -20°C | Up to 3 years | Stable | [7][9] |
| -40°C | Up to 10 years | Stable | [1][3][7][8][9][10] |
| -70°C | Up to 3 years | Stable | [7][9] |
Table 2: Freeze-Thaw Cycle Stability of 11-Dehydro Thromboxane B2 in Urine
| Number of Freeze-Thaw Cycles | Analyte Stability (% of Baseline) | Citation |
| Up to 10 cycles | 100.4 ± 21% | [1][3][7][8][9][10] |
Experimental Workflow
The following diagram outlines the recommended workflow from sample collection to analysis.
Caption: Recommended urine collection and storage workflow.
Summary and Recommendations
-
Collection: Use sterile polypropylene containers. For 24-hour collections, ensure the first void is discarded and the collection period is accurately timed. Refrigerate the sample during collection.
-
Processing: Centrifuge samples within an hour of collection to remove sediment.
-
Storage: For short-term storage, 2-8°C is acceptable for up to 72 hours. For long-term preservation, freezing at -20°C or lower is recommended, with -40°C being a well-validated temperature for the analogous 11-dehydro-TxB2 for up to a decade.
-
Freeze-Thaw Cycles: Based on data for 11-dehydro-TxB2, 11-dehydro-TxB3 is expected to be stable for multiple freeze-thaw cycles, though it is best practice to minimize them by aliquoting samples.
-
Preservatives: While not always necessary if samples are promptly processed and frozen, the use of preservative tubes can provide additional stability, especially if immediate processing is not feasible.[3]
By following these detailed application notes and protocols, researchers can ensure the pre-analytical integrity of urine samples, leading to high-quality data in the quantification of this compound.
References
- 1. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AspirinWorks® (11-dhTXB2/Creatinine) - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 4. testmenu.com [testmenu.com]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publicatt.unicatt.it [publicatt.unicatt.it]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 11-dehydro thromboxane B3 ELISA
Welcome to the technical support center for the 11-dehydro thromboxane (B8750289) B3 (11-dhTxB3) ELISA. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and improve the sensitivity of their assays.
Frequently Asked Questions (FAQs)
Q1: What is 11-dehydro thromboxane B3 and why is it measured?
11-dehydro thromboxane B2 (11-dhTxB2) is a stable metabolite of thromboxane A2 (TXA2).[1] Measuring its levels in urine or plasma provides a time-integrated indication of in vivo TXA2 production, which is a marker for platelet activation.[1][2] This is particularly relevant in cardiovascular research and for monitoring the effects of antiplatelet drugs like aspirin.[2][3][4]
Q2: My sample values are below the detection limit of the assay. What can I do?
If your sample concentrations are too low, you may need to purify and concentrate your samples prior to running the ELISA.[1] For urine samples, appropriate dilution is often necessary, but for low-level samples, a concentration step might be required.[1] Additionally, normal plasma levels of 11-dhTxB2 can be very low (1-2 pg/ml) and may fall below the detection limit of some commercial kits (around 16 pg/ml).[1]
Q3: What is the difference between monoclonal and polyclonal antibody-based ELISA kits for 11-dhTxB2?
The choice between a monoclonal and polyclonal antibody-based kit can impact the specificity of your results. A study comparing the two found that a monoclonal antibody-based ELISA showed cross-reactivity with another thromboxane metabolite, 11-dehydro-2,3-dinor TXB2, leading to higher measured levels of 11-dhTxB2 compared to a polyclonal antibody-based ELISA or UPLC-MS/MS.[5] It is crucial to be aware of the cross-reactivity profile of the antibody used in your kit.
Q4: How does pH affect the 11-dhTxB2 ELISA?
11-dehydro-thromboxane B2 exists in two pH-dependent forms with different chemical and immunological properties.[2] Maintaining the analyte in its open ring form by handling samples at a basic pH (e.g., pH 8.6) can double the sensitivity of the immunoassay and improve reproducibility.[2]
Troubleshooting Guide
This section addresses common issues encountered during the 11-dhTxB2 ELISA and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing.[6][7] 2. Blocking is inadequate.[6] 3. Detection reagent concentration is too high or over-incubation.[6][8] 4. Contaminated substrate solution.[7][9] | 1. Increase the number of washes or the soaking time between washes. Consider adding a detergent like Tween-20 to your wash buffer.[6] 2. Increase the concentration of the blocking agent or the blocking incubation time.[6] 3. Optimize the dilution of the detection reagent and the incubation time.[6][10] 4. Use fresh, colorless substrate solution.[7][9] |
| Weak or No Signal | 1. Target levels are below the detection range of the assay.[8] 2. Reagents were not added or were added in the wrong order. 3. Incorrect incubation times or temperatures.[7][11] 4. Wash buffer contains sodium azide, which can inhibit HRP activity.[7] | 1. Concentrate your sample or consider a more sensitive assay. 2. Carefully review the protocol and ensure all steps are followed correctly. 3. Adhere strictly to the incubation times and temperatures specified in the protocol.[11] 4. Use a wash buffer without sodium azide.[7] |
| Poor Precision (High CV%) | 1. Inaccurate pipetting.[8] 2. Cross-well contamination.[7] 3. Improper mixing of reagents or samples.[7] 4. Edge effects due to temperature or evaporation differences across the plate.[11] | 1. Calibrate pipettes and use proper pipetting technique.[8][9] 2. Use fresh pipette tips for each sample and reagent. Be careful not to splash between wells.[7][9] 3. Ensure thorough mixing of all solutions before adding to the plate.[7] 4. Use a plate sealer during incubations and ensure uniform temperature across the plate.[11] |
Quantitative Data Summary
The following table summarizes the sensitivity and assay range of different 11-dhTxB2 ELISA methods and kits.
| Assay/Kit | Antibody Type | Assay Range | Sensitivity (Detection Limit) | Reference |
| Improved Immunoassay | - | - | Doubled sensitivity compared to previous method | [2] |
| Monoclonal Antibody ELISA | Monoclonal | 15.6-2,000 pg/ml | ~34 pg/ml (80% B/B0), 16 pg/ml (Limit of Detection) | [1][12] |
| Polyclonal Antibody ELISA | Polyclonal | - | - | [5] |
| AspirinWorks® Test Kit | Monoclonal | 300-4000 pg/ml | - | [4] |
| ELISA with MAB-1E-DHTBR1 | Monoclonal | - | 4.6 pg/sample | [13] |
Experimental Protocols
Improved Immunoassay Procedure for 11-dehydro-thromboxane B2 in Urine
This protocol is based on a method that demonstrated doubled sensitivity and improved reproducibility.[2]
1. Sample Preparation: Solid Phase Extraction
-
Use Bond-Elut Certify II columns for a one-step solid-phase extraction of urine samples.
-
The extraction should achieve a high recovery rate (e.g., 83%).[2]
2. pH Control
-
Maintain the 11-dhTxB2 in its open ring form throughout the assay.
-
Handle and incubate all samples and standards at a pH of 8.6.[2] This is a critical step for enhancing sensitivity.
3. ELISA Procedure
-
Follow the protocol of a commercially available 11-dhTxB2 ELISA kit, with the modification of maintaining the pH at 8.6 during all incubation steps involving the sample and standard.
Visualizations
Thromboxane A2 Signaling Pathway
Caption: Biosynthesis and metabolism of Thromboxane A2.
General ELISA Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common ELISA issues.
References
- 1. thomassci.com [thomassci.com]
- 2. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. ELISA Development and Optimization | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Monitoring thromboxane in body fluids: a specific ELISA for 11-dehydrothromboxane B2 using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting high background in 11-dehydro thromboxane B3 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 11-dehydro thromboxane (B8750289) B3 assays.
Troubleshooting Guide: High Background
High background in an 11-dehydro thromboxane B3 assay can obscure results and reduce assay sensitivity. This guide addresses common causes and provides systematic solutions to this issue. High background is characterized by excessive color development across the entire plate, leading to a poor signal-to-noise ratio.
Q1: My non-specific binding (NSB) wells have high absorbance values. What are the likely causes and how can I fix this?
High absorbance in NSB wells indicates a problem with the assay reagents or procedure, rather than a sample-specific issue.
-
Contaminated Reagents: One or more of your reagents, such as the wash buffer, assay buffer, or substrate, may be contaminated. Prepare fresh reagents for your next assay.
-
Ineffective Washing: Insufficient washing can leave behind unbound enzyme conjugates, leading to a high background signal. To remedy this, you can increase the number of wash steps or add a 30-second soak with wash buffer between aspirations.[1] Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on absorbent paper.[2]
-
Substrate Issues: The TMB substrate is light-sensitive.[3] Ensure that the substrate incubation is performed in the dark.[2][3][4] Use fresh TMB substrate solution that is clear and colorless before addition to the wells.[4]
-
Incubation Temperature: High incubation temperatures can increase non-specific binding. Ensure all incubations are performed at the temperature specified in the protocol, typically room temperature (25°C).[3]
Q2: The absorbance is high across the entire plate, including my zero standard (B0) and sample wells. What should I investigate?
This issue points towards problems with non-specific binding of the antibodies or conjugate to the plate.
-
Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding. You can try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extending the blocking incubation time.[1] Adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking solution can also help.[1]
-
High Antibody or Conjugate Concentration: The concentration of the primary antibody or the enzyme conjugate may be too high. Try diluting the antibody or conjugate further.[5] Titration experiments may be necessary to determine the optimal concentration.[5]
-
Cross-Contamination: Avoid cross-well contamination by using fresh pipette tips for each standard and sample and by carefully applying plate sealers.[4]
Q3: My sample wells show high background, but my standards and controls are fine. What could be the cause?
This suggests an issue with the sample matrix itself.
-
Sample Matrix Interference: Components in your sample matrix may be interfering with the assay. The matrix used might have endogenous analytes or interfering components.[4] It is advisable to test for matrix effects by spiking a known amount of this compound into your sample matrix and assessing recovery.
-
Improper Sample Dilution: Samples may need to be diluted to reduce matrix effects. It is recommended that urine samples be diluted at least 1:2 in the appropriate assay buffer.
Summary of Quantitative Troubleshooting Parameters
| Parameter | Common Issue | Recommended Action | Quantitative Guideline |
| Washing | Insufficient removal of unbound reagents | Increase number of washes and/or add a soak step. | Add an extra wash cycle; introduce a 30-second soak between washes.[1] |
| Blocking | Incomplete blocking of non-specific sites | Increase blocking agent concentration or incubation time. | Increase BSA concentration from 1% to 2%; add 0.05% (v/v) Tween-20.[1] |
| Antibody/Conjugate | Concentration too high | Further dilute the antibody or enzyme conjugate. | Perform a titration experiment to determine optimal dilution.[5] |
| Substrate Incubation | Light exposure | Incubate plate in the dark. | Ensure the plate is protected from light during substrate incubation.[2][3][4] |
| Sample Dilution | Matrix interference | Dilute samples in assay buffer. | For urine samples, a minimum dilution of 1:2 is often recommended. |
Experimental Protocols & Workflows
Typical this compound Competitive ELISA Workflow
Caption: A typical workflow for a competitive this compound ELISA.
Troubleshooting Workflow for High Background
Caption: A decision tree for troubleshooting high background issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of an this compound assay?
Most this compound assays are competitive enzyme-linked immunosorbent assays (ELISAs). In this format, the this compound in your sample competes with a fixed amount of enzyme-labeled this compound for a limited number of antibody binding sites on a pre-coated microplate. The amount of color development is inversely proportional to the concentration of this compound in the sample.
Q2: What types of samples can be used with this assay?
These assays are typically validated for use with a variety of biological samples, including urine, plasma, serum, and cell culture supernatants.[4][6] However, it is important to consult the specific kit manual for recommended sample types and any required pre-treatment steps.
Q3: How should I store my samples before running the assay?
Proper sample handling and storage are crucial for accurate results. Generally, samples should be assayed immediately after collection. If that is not possible, they should be stored at -80°C.[7] Avoid repeated freeze-thaw cycles.[6]
Q4: Do I need to purify my samples before the assay?
Sample purification requirements depend on the sample type and the specific assay kit. While some samples like cell culture supernatants may be assayed directly, others, particularly plasma and urine, may contain interfering substances.[4] Some manufacturers recommend solid-phase extraction for plasma and urine samples to remove these interfering components. It is advisable to check for interference by testing different dilutions of your sample. If two different dilutions yield similar final concentrations (within 20%), purification may not be necessary.
Q5: What are the expected optical density (OD) values for a typical assay?
Expected OD values can vary between different assay kits and even between different lots of the same kit. It is essential to refer to the certificate of analysis or the typical data provided in the kit manual. Generally, the B0 (zero standard) wells should have the highest OD, and the OD should decrease with increasing concentrations of this compound. The non-specific binding (NSB) wells should have a very low OD. For instance, in some assays, sample values are considered reliable if they fall within the 20-80% B/B0 range of the standard curve.
References
- 1. ibl-america.com [ibl-america.com]
- 2. Enzo Life Sciences 11-dehydro-TXB2 ELISA kit (1x96wells), Quantity: Each | Fisher Scientific [fishersci.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mybiosource.com [mybiosource.com]
- 6. assaygenie.com [assaygenie.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Matrix Effects in Urine for LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the LC-MS/MS analysis of urine samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the LC-MS/MS analysis of urine?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In urine, these interfering components can include salts, urea, proteins, lipids, and other endogenous compounds.[1][4] These effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analyses.[1][5][6][7] The high variability in the composition of urine samples makes matrix effects a significant challenge.[4][8]
Q2: What are the common signs of matrix effects in my data?
A: Common indicators of matrix effects in your LC-MS/MS data include:
-
Poor reproducibility of analyte response across different samples.
-
Inaccurate quantification, with results showing significant bias.[6]
-
A notable difference in analyte peak area when comparing a standard in pure solvent versus a standard spiked into the urine matrix.[1]
-
Shifts in retention time for the analyte of interest.[3]
-
Inconsistent internal standard performance, especially if it does not co-elute perfectly with the analyte.[9]
Q3: How can I quantify matrix effects?
A: Matrix effects can be quantitatively assessed using the post-extraction spike method.[2] This involves comparing the peak response of an analyte spiked into a blank, extracted urine sample (Matrix) with the response of the analyte in a pure solvent (Neat Solution). The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Matrix) / (Peak Response in Neat Solution)
-
An MF value of < 1 indicates ion suppression.[2]
-
An MF value of > 1 indicates ion enhancement.[2]
-
An MF value equal to 1 suggests no significant matrix effect.
For regulatory purposes, a matrix effect should ideally be less than 25%.[8]
Q4: What are the main strategies to minimize matrix effects in urine samples?
A: The primary strategies revolve around sample preparation, chromatographic optimization, and method of calibration.
-
Effective Sample Preparation: The goal is to remove interfering components from the urine matrix before analysis. Common techniques include Dilute-and-Shoot, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix components can significantly reduce interference.[1][10]
-
Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for compensating for matrix effects, as they co-elute with the analyte and experience similar ionization suppression or enhancement.[1][5][6][11]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to account for matrix-induced changes in ionization efficiency.[1][3]
Troubleshooting Guide
Problem: I'm seeing significant ion suppression in my results. What should I do?
A: Ion suppression is a common issue with complex matrices like urine.[9] Follow this troubleshooting workflow to identify and mitigate the problem.
Problem: My results are not reproducible between different urine samples. Why?
A: The composition of urine is highly variable between individuals and even for the same individual at different times.[4] This variability can cause inconsistent matrix effects, leading to poor reproducibility.[6][7] Key factors include differences in total organic carbon, creatinine (B1669602) content, and electrical conductivity.[4]
Solutions:
-
Robust Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) to remove a wider range of interferences and normalize the samples.[6]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability, as the SIL-IS will be affected by the matrix in the same way as the analyte in each unique sample.[5][6]
-
Sample Normalization: Consider normalizing results to creatinine concentration to account for variations in urine dilution.
Problem: My internal standard is not compensating for the matrix effect correctly.
A: This often occurs when the internal standard (IS) does not co-elute precisely with the analyte.[9] If the IS and analyte elute at slightly different times, they may be in different zones of ion suppression or enhancement, leading to inaccurate correction.[6] Deuterated internal standards can sometimes exhibit slightly different retention times compared to the native analyte, which can diminish their effectiveness.[6]
Solutions:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the IS to confirm they elute at the exact same time.
-
Optimize Chromatography: Adjust the LC method to ensure co-elution.
-
Select a Better IS: If co-elution cannot be achieved, consider using a different stable isotope label (e.g., ¹³C or ¹⁵N instead of ²H) that has less impact on retention time.[6]
Comparison of Sample Preparation Techniques
Choosing the right sample preparation technique is critical for minimizing matrix effects. The selection depends on the required sensitivity, throughput, and the nature of the analytes.
Quantitative Comparison of Methods
The effectiveness of different sample preparation techniques can be evaluated by measuring analyte recovery and the reduction in matrix effects.
| Parameter | Dilute-and-Shoot | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Analyte Recovery | ~100% (no extraction loss)[12] | 70-90% | >85% |
| Matrix Effect Reduction | Low | Moderate to High | High |
| Relative Cost | Low | Low to Moderate | High |
| Time per Sample | Very Low (< 5 mins) | High (20-30 mins) | Moderate (15-25 mins) |
| Throughput | High | Low | Moderate (High with automation) |
Detailed Experimental Protocols
Protocol 1: Dilute-and-Shoot
This method is fast and simple, making it suitable for high-throughput screening when maximum sensitivity is not required.[12][13][14]
Methodology:
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
Centrifuge the urine sample (e.g., at 14,000 rpm for 10 minutes) to pellet any particulates.[15]
-
Transfer a small aliquot (e.g., 25 µL) of the supernatant to a clean microcentrifuge tube or well in a 96-well plate.[13]
-
Add the internal standard working solution.
-
Add a dilution solvent (e.g., distilled water with 0.1% formic acid) to achieve the desired dilution factor (e.g., 1:10 or 1:20).[13]
-
Vortex the mixture thoroughly.
-
Inject the diluted sample directly into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides superior sample cleanup by selectively isolating analytes while removing a broad range of interfering matrix components.[1][6] This protocol is a general example for a mixed-mode strong anion exchange sorbent.
Methodology:
-
Sample Pre-treatment: Dilute 250 µL of urine with 1,550 µL of an appropriate buffer (e.g., aqueous ammonium (B1175870) acetate (B1210297), pH 9.0) to adjust pH and ionic strength.[6]
-
Column Conditioning: Condition the SPE cartridge (e.g., 60 mg mixed-mode strong anion exchange) by passing 1 mL of methanol (B129727) through it.[6]
-
Column Equilibration: Equilibrate the cartridge by passing 1 mL of the pre-treatment buffer (e.g., ammonium acetate, pH 9.0) through it.[6]
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge to remove interferences. This step is critical and may require optimization. A typical wash might involve:
-
Elution: Elute the analytes of interest using a small volume (e.g., 1 mL) of an appropriate elution solvent (e.g., methanol with 2-5% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase starting condition.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE separates analytes from the aqueous urine matrix into an immiscible organic solvent based on their relative solubility.
Methodology:
-
Pipette 1 mL of urine into a glass test tube.
-
Add the internal standard.
-
pH Adjustment: Adjust the pH of the urine sample to optimize the extraction of the target analyte. For acidic drugs, acidify the sample (e.g., with HCl). For basic drugs, basify the sample (e.g., with NaOH).[16]
-
Add an appropriate, water-immiscible organic solvent (e.g., 3-5 mL of ethyl acetate or methyl tert-butyl ether).[17][18]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top or bottom, depending on solvent density) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Dilute and shoot approach for toxicology testing [frontiersin.org]
- 13. waters.com [waters.com]
- 14. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. isp.idaho.gov [isp.idaho.gov]
- 17. agilent.com [agilent.com]
- 18. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Thromboxane Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of thromboxane (B8750289) metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of thromboxane metabolites, providing step-by-step solutions to resolve them.
Chromatography Issues
Q1: Why are my thromboxane metabolite peaks (e.g., 11-dehydro-TXB2) showing significant tailing in my reverse-phase LC-MS/MS analysis?
A1: Peak tailing for acidic compounds like thromboxane metabolites is a common issue and can be caused by several factors. Here’s a systematic approach to troubleshoot this problem:
-
Secondary Interactions with Residual Silanols: The silica (B1680970) backbone of C18 columns can have free silanol (B1196071) groups that interact with the carboxyl group of thromboxane metabolites, causing peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to 2-3 using an additive like formic acid.[1] This protonates the silanol groups, reducing their interaction with the acidic analytes.
-
Use an End-Capped Column: Employ a modern, end-capped C18 or a base-deactivated silica (BDS) column specifically designed to minimize silanol interactions.[1]
-
Mobile Phase Buffering: The addition of a buffer salt, such as ammonium (B1175870) formate, to your mobile phase containing formic acid can help shield the residual silanol groups and improve peak shape.[2]
-
-
-
Column Contamination or Degradation: Accumulation of matrix components from biological samples can lead to a contaminated column inlet frit or a degraded stationary phase.
-
Solution:
-
Use a Guard Column: A guard column with the same stationary phase as the analytical column can protect it from strongly retained matrix components.
-
Column Washing: Implement a robust column washing procedure after each analytical batch.
-
Column Reversal and Flushing: As a last resort, you can try reversing the column and flushing it with a strong solvent to dislodge particulates from the inlet frit.
-
-
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.
-
Solution:
-
Dilute the Sample: Reduce the concentration of your sample before injection.
-
Decrease Injection Volume: Inject a smaller volume of your sample.
-
-
Q2: I am observing poor peak resolution between thromboxane B2 and 11-dehydro-thromboxane B2. What can I do to improve their separation?
A2: Achieving good resolution between structurally similar metabolites is crucial for accurate quantification. Consider the following optimization strategies:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution is often necessary to separate closely eluting compounds.
-
Solution:
-
Decrease the Gradient Slope: Slow down the rate of increase of the organic solvent in your gradient program. This will increase the retention time and provide more opportunity for separation.
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the two analytes are most likely to separate.
-
-
-
Change the Stationary Phase: If gradient optimization is insufficient, the column chemistry may not be suitable for the separation.
-
Solution:
-
Different C18 Chemistry: Not all C18 columns are the same. Try a C18 column from a different manufacturer with a different bonding chemistry or surface area.
-
Alternative Stationary Phase: Consider a phenyl-hexyl or a polar-embedded stationary phase, which can offer different selectivity for these types of analytes.
-
-
-
Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Solution:
-
Increase Column Temperature: A moderate increase in column temperature (e.g., to 40-45°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, monitor the stability of your analytes at elevated temperatures.
-
-
Sample Preparation Issues
Q1: My recovery of thromboxane metabolites after solid-phase extraction (SPE) is low and inconsistent. How can I improve it?
A1: Low and variable recovery from SPE is a frequent problem. Here are some key areas to troubleshoot:
-
Improper Cartridge Conditioning and Equilibration: Failure to properly prepare the SPE sorbent can lead to poor retention of the analytes.
-
Solution:
-
Thorough Conditioning: Ensure the sorbent is fully wetted by conditioning with an organic solvent (e.g., methanol).
-
Proper Equilibration: Equilibrate the cartridge with an aqueous solution that mimics the pH and ionic strength of your sample before loading. Do not let the sorbent dry out between steps.
-
-
-
Incorrect Sample pH: The pH of the sample is critical for the retention of acidic analytes like thromboxane metabolites on reverse-phase sorbents.
-
Solution:
-
Acidify the Sample: Acidify your urine sample to a pH of 2-4 with an acid like hydrochloric acid or acetic acid. This ensures the carboxyl groups are protonated, making the analytes less polar and promoting their retention on the C18 sorbent.
-
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent.
-
Solution:
-
Increase Elution Solvent Strength: Use a stronger organic solvent or increase the proportion of the organic component in your elution solvent. A mixture of methanol (B129727) and acetonitrile (B52724) can be effective.
-
Multiple Elution Steps: Elute with two smaller volumes of the elution solvent instead of one large volume to improve recovery.
-
-
-
Analyte Breakthrough During Loading or Washing: The analytes may not be retained effectively and are being washed away.
-
Solution:
-
Check Wash Solvent Strength: The wash solvent should be strong enough to remove interferences but not so strong that it elutes your analytes of interest. A common wash solvent is a low percentage of organic solvent in acidified water.
-
Slower Loading Flow Rate: Load the sample onto the SPE cartridge at a slow and steady flow rate to allow for adequate interaction between the analytes and the sorbent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common thromboxane metabolites measured in urine, and why are they preferred over measuring thromboxane A2 directly?
A1: Thromboxane A2 (TXA2) is highly unstable and rapidly hydrolyzes to the inactive but more stable thromboxane B2 (TXB2). Therefore, TXA2 production is typically assessed by measuring its more stable downstream metabolites. The most commonly measured urinary metabolites are 11-dehydro-thromboxane B2 and 2,3-dinor-thromboxane B2 . Measuring these urinary metabolites is a non-invasive way to assess systemic thromboxane production and platelet activation.
Q2: What type of internal standard should I use for the quantification of thromboxane metabolites by LC-MS/MS?
A2: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification of thromboxane metabolites by LC-MS/MS. A deuterated analog of the analyte of interest (e.g., 11-dehydro-thromboxane B2-d4) is the ideal choice. This type of internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction of variations in sample preparation and instrument response.
Q3: What are the typical m/z transitions for the LC-MS/MS analysis of 11-dehydro-thromboxane B2?
A3: For the analysis of 11-dehydro-thromboxane B2 in negative ion mode electrospray ionization (ESI), a common precursor ion is [M-H]⁻ at m/z 367. A characteristic product ion for selected reaction monitoring (SRM) is m/z 161.[3] Therefore, the transition m/z 367 -> 161 is frequently used for quantification.[3]
Q4: How can I minimize ex-vivo formation of thromboxanes during sample collection and handling?
A4: Platelet activation during blood collection can lead to the artificial formation of thromboxanes, resulting in falsely elevated measurements. To prevent this, it is crucial to:
-
Use an anticoagulant such as EDTA.
-
Add a cyclooxygenase (COX) inhibitor, like indomethacin, to the collection tube to prevent enzymatic production of thromboxanes after the sample is drawn.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Thromboxane Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Column Type | Mobile Phase A | Mobile Phase B |
| 11-dehydro-thromboxane B2 | 367.0 | 161.0[3] | C18 reverse-phase | 0.1% Acetic Acid in Water | 0.1% Acetic Acid in Acetonitrile/Methanol |
| 2,3-dinor-thromboxane B2 | 341.2 | 115.1 | C18 reverse-phase | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile |
| Thromboxane B2 | 369.2 | 195.1 | C18 reverse-phase | Water with 0.05% Formic Acid | Acetonitrile with 0.05% Formic Acid |
Table 2: Comparison of Solid-Phase Extraction (SPE) Protocols for Urinary Thromboxane Metabolites
| Parameter | Protocol 1 | Protocol 2 |
| Sorbent | C18 (50 mg) | Mixed-mode anion exchange (MAX) |
| Sample Pre-treatment | Acidification to pH 3 with Acetic Acid | Addition of Hydrochloric Acid |
| Conditioning | Methanol, followed by Water | Methanol, followed by HCl/Water/Methanol |
| Wash Solvent | 15% Acetonitrile in Water | Water, then Acetate Buffer (pH 6.0) |
| Elution Solvent | Ethyl Acetate/Isooctane (1:1) | Dichloromethane/Formic Acid |
| Average Recovery | ~85% | 91-96%[1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Thromboxane Metabolites from Urine
This protocol is adapted for the extraction of 11-dehydro-thromboxane B2 from human urine samples.
Materials:
-
C18 SPE cartridges (50 mg sorbent mass)
-
Urine sample
-
Internal standard solution (e.g., 11-dehydro-thromboxane B2-d4)
-
Acetic Acid
-
Methanol (HPLC grade)
-
Deionized Water
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Isooctane (HPLC grade)
-
SPE vacuum manifold
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 2000 x g for 10 minutes to pellet any sediment.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Spike the sample with the internal standard solution.
-
Acidify the urine to approximately pH 3 by adding 60 µL of acetic acid.[4] Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 2.5 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the acidified urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the thromboxane metabolites with 2.5 mL of ethyl acetate/isooctane (1:1, v/v).[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Thromboxane A2 signaling pathway.
Caption: Experimental workflow for thromboxane metabolite analysis.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
dealing with antibody cross-reactivity in 11-dehydro thromboxane B3 kits
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) immunoassay kits. The primary focus is to address challenges related to antibody cross-reactivity, a common issue in immunoassays for structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is 11-dehydro thromboxane B3 and why is it measured?
A1: this compound (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3).[1][2] TXA3 is produced from eicosapentaenoic acid (EPA), an omega-3 fatty acid. Measuring urinary 11-dehydro-TXB3 provides a non-invasive way to assess the in vivo production of TXA3, which can be indicative of certain physiological or pathological states, particularly those involving platelet activation and inflammatory processes.
Q2: What is antibody cross-reactivity and why is it a concern in this assay?
A2: Antibody cross-reactivity is the binding of an antibody to molecules other than its intended target.[3] This occurs when the antibody recognizes similar structural motifs or epitopes on different molecules. In the context of an 11-dehydro-TXB3 immunoassay, cross-reactivity is a significant concern because of the structural similarity between various thromboxane and prostaglandin (B15479496) metabolites present in biological samples. This can lead to inaccurate quantification and overestimation of 11-dehydro-TXB3 levels.[3][4]
Q3: Which molecules are most likely to cross-react with the antibody in my 11-dehydro-TXB3 kit?
A3: The most likely cross-reactants are other thromboxane metabolites and prostaglandins (B1171923) that share a similar core structure. These can include, but are not limited to, 11-dehydro thromboxane B2, 2,3-dinor thromboxane B2, and various prostaglandins. The degree of cross-reactivity depends on the specificity of the antibody provided in the kit.
Troubleshooting Guide
Issue 1: Higher than expected 11-dehydro-TXB3 concentrations in my samples.
-
Possible Cause: Antibody cross-reactivity with other structurally related metabolites.
-
Troubleshooting Steps:
-
Review the Kit's Cross-Reactivity Data: Consult the product datasheet for information on the antibody's specificity. A representative cross-reactivity profile is provided in the table below.
-
Perform a Cross-Reactivity Assessment: If you suspect a specific cross-reactant in your samples, you can perform a competitive ELISA to determine the percentage of cross-reactivity. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Sample Purification: Consider sample purification steps, such as solid-phase extraction (SPE), to remove potential cross-reacting molecules before performing the immunoassay.
-
Confirm with an Orthogonal Method: If possible, confirm your results using an alternative analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher specificity.[4]
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Improper pipetting technique or inconsistent sample/reagent addition.
-
Troubleshooting Steps:
-
Ensure proper mixing of all reagents before use.
-
Use calibrated pipettes and fresh tips for each sample and standard.
-
Be consistent in the timing and technique of reagent addition to all wells.
-
-
Possible Cause 2: Inadequate plate washing.
-
Troubleshooting Steps:
-
Ensure all wells are completely filled and emptied during each wash step.
-
Increase the number of wash cycles.
-
Avoid letting the wells dry out completely between steps.
-
-
Possible Cause 3: Temperature fluctuations across the plate.
-
Troubleshooting Steps:
-
Allow all reagents and the plate to equilibrate to room temperature before starting the assay.
-
Incubate the plate in a temperature-controlled environment.
-
Issue 3: Low or no signal in my standard curve.
-
Possible Cause 1: Incorrect reagent preparation or storage.
-
Troubleshooting Steps:
-
Verify that all reagents were prepared according to the kit protocol.
-
Check the expiration dates of all kit components.
-
Ensure that all reagents have been stored at the recommended temperatures.
-
-
Possible Cause 2: Omission or incorrect order of reagent addition.
-
Troubleshooting Steps:
-
Carefully review the assay procedure to ensure all steps were performed in the correct sequence.
-
Data Presentation
Table 1: Representative Cross-Reactivity Data for an 11-dehydro Thromboxane Immunoassay
| Compound | % Cross-Reactivity |
| This compound | 100% |
| 11-dehydro Thromboxane B2 | 30-50% |
| 11-dehydro-2,3-dinor Thromboxane B2 | 5-15% |
| 2,3-dinor Thromboxane B2 | <1% |
| Thromboxane B2 | <0.5% |
| Prostaglandin D2 | <0.1% |
| Prostaglandin E2 | <0.1% |
Note: This table provides representative data. Please refer to the specific datasheet for your kit for actual cross-reactivity values.
Experimental Protocols
Detailed Methodology for a Competitive ELISA for this compound
This protocol describes a typical competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 11-dehydro-TXB3.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)
-
11-dehydro-TXB3 standard
-
Samples containing unknown amounts of 11-dehydro-TXB3
-
11-dehydro-TXB3 antibody (primary antibody)
-
Enzyme-conjugated 11-dehydro-TXB3 (e.g., alkaline phosphatase or horseradish peroxidase conjugate)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., pNPP or TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Standard Curve Preparation: Create a serial dilution of the 11-dehydro-TXB3 standard to generate a standard curve.
-
Incubation:
-
Add a specific volume of the standard or sample to the appropriate wells of the microplate.
-
Add the 11-dehydro-TXB3 antibody to each well.
-
Add the enzyme-conjugated 11-dehydro-TXB3 to each well.
-
Incubate the plate for the time and temperature specified in the kit protocol. During this incubation, the free 11-dehydro-TXB3 in the sample and the enzyme-conjugated 11-dehydro-TXB3 will compete for binding to the primary antibody.
-
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for a specified period to allow for color development. The enzyme bound to the plate will catalyze a reaction that produces a colored product.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. The concentration of 11-dehydro-TXB3 in the samples can then be determined by interpolating their absorbance values on the standard curve. The lower the absorbance, the higher the concentration of 11-dehydro-TXB3 in the sample.
Detailed Methodology for Assessing Antibody Cross-Reactivity
This protocol outlines how to determine the cross-reactivity of the kit's antibody with a potential cross-reacting compound.
Materials:
-
All materials required for the competitive ELISA (as listed above)
-
The potential cross-reacting compound
Procedure:
-
Prepare Standard Curves:
-
Prepare a standard curve for the target analyte (11-dehydro-TXB3) as described in the competitive ELISA protocol.
-
Prepare a separate standard curve for the potential cross-reacting compound using the same serial dilution concentrations.
-
-
Perform the Competitive ELISA: Run the competitive ELISA for both standard curves on the same plate.
-
Data Analysis:
-
Determine the 50% binding (B/B0) concentration for both the target analyte (11-dehydro-TXB3) and the potential cross-reactant. This is the concentration of each compound that is required to displace 50% of the bound enzyme-conjugated tracer.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of 11-dehydro-TXB3 at 50% B/B0 / Concentration of cross-reactant at 50% B/B0) x 100
-
Mandatory Visualizations
Caption: Metabolic pathway of Thromboxane A3 to this compound.
Caption: Troubleshooting workflow for high signal in 11-dehydro-TXB3 assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Ex Vivo Platelet Activation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize platelet activation during blood sample collection and processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ex vivo platelet activation?
A1: Ex vivo platelet activation can be triggered by a variety of factors during sample collection and handling. Key causes include:
-
Venipuncture Technique: Traumatic or slow venipuncture can cause tissue factor release and activate platelets at the puncture site.[1] Prolonged tourniquet application (>1 minute) can lead to stasis, which also promotes activation.[1][2]
-
Shear Stress: High shear stress from using small gauge needles (smaller than 21-23 gauge), vigorous mixing, or forceful aspiration can physically activate platelets.[1][3]
-
Contact Activation: Platelets can be activated by contact with certain surfaces, such as glass collection tubes.[4]
-
Inappropriate Anticoagulant: The choice and concentration of anticoagulant are critical. EDTA, for example, is known to cause platelet swelling and activation and should be avoided.[5] Heparin has also been shown to activate platelets.[6]
-
Temperature: Storing samples at incorrect temperatures can induce platelet activation. Cold temperatures (e.g., 4°C) are known to cause platelet activation and morphological changes.[7][8] Temperatures above 37°C can inhibit platelet function.[9]
-
Time Delay: Delays in processing the blood sample can lead to spontaneous platelet activation. It is recommended to process samples as soon as possible, preferably within one hour of collection.[1][4]
Q2: Which anticoagulant is the best choice for preventing platelet activation?
A2: The choice of anticoagulant is crucial for maintaining platelets in a resting state. Acid Citrate (B86180) Dextrose (ACD) and Sodium Citrate are the most recommended anticoagulants for platelet studies.[5][10]
-
Acid Citrate Dextrose (ACD-A): Often considered slightly superior to sodium citrate in preventing platelet activation.[11]
-
Trisodium Citrate (3.2% or 0.109M): Widely used and effective. It is essential to ensure the correct 9:1 blood-to-anticoagulant ratio to prevent erroneous results.[1]
-
EDTA: Should be avoided for platelet function studies as it can cause platelet swelling and activation.[4][5]
-
Heparin: Not recommended for measuring in vivo platelet activation as it can directly activate platelets.[6][12]
Q3: What is the optimal temperature for collecting and processing blood samples for platelet analysis?
A3: Blood samples for platelet studies should be maintained and processed at room temperature (20-25°C).[4][10]
-
Cold Temperatures (<15°C): Cold storage can lead to irreversible platelet activation, causing them to lose their discoid shape and form pseudopodia.[7][8]
-
Warm Temperatures (>37°C): Elevated temperatures can inhibit platelet adhesion and aggregation, potentially leading to an underestimation of their function.[9][13]
Q4: How can I confirm that my samples are not being artificially activated?
A4: It is critical to run a control sample of unstimulated platelets in parallel with your experimental samples.[12] This allows you to measure the baseline level of activation and determine if your collection and handling procedures are introducing artifacts. Common markers for platelet activation that can be assessed by flow cytometry include P-selectin (CD62P) expression and the activation of the GPIIb/IIIa complex (detected by PAC-1 binding).[12][14]
Troubleshooting Guide
This section addresses common issues encountered during platelet experiments.
| Problem | Potential Causes | Recommended Solutions |
| High Background Activation in Control Samples | Improper venipuncture technique (e.g., prolonged tourniquet time, probing).[1][2] | Use a smooth, clean venipuncture with a 19-22 gauge needle. Release the tourniquet as soon as blood flow is established. Discard the first few mL of blood.[12][15][16] |
| Inappropriate anticoagulant (e.g., EDTA, heparin).[4][6] | Use Acid Citrate Dextrose (ACD) or 3.2% Sodium Citrate.[5] | |
| Vigorous sample mixing or handling.[1] | Gently invert the collection tube 4-6 times to mix with the anticoagulant. Avoid shaking.[2][17] | |
| Incorrect sample processing temperature.[7] | Maintain and process samples at room temperature (20-25°C).[4] | |
| Inconsistent Results Between Experiments | Variability in blood collection procedure. | Standardize the entire collection and processing protocol. Ensure all personnel are trained on the same technique.[15] |
| Donor-related variability (e.g., medication, stress).[2][10] | Screen donors for medications that affect platelet function (e.g., aspirin). Allow the subject to rest before blood draw to minimize stress.[2] | |
| Delay in sample processing. | Process all samples within a consistent, short timeframe, ideally within one hour of collection.[4] | |
| Visible Platelet Aggregates in Sample | Inadequate mixing with anticoagulant. | Ensure immediate and gentle mixing of blood with the anticoagulant in the collection tube.[17] |
| Contamination with tissue factor from a traumatic draw.[17] | Use a two-syringe or two-tube technique, discarding the first tube/mL of blood.[12][17] | |
| Centrifugation speed is too high or brake is applied. | Use a "soft" spin with the centrifuge brake turned off to pellet platelets gently.[10][17] |
Data Summary Tables
Table 1: Comparison of Common Anticoagulants for Platelet Studies
| Anticoagulant | Concentration | Mechanism | Suitability for Platelet Studies | Key Considerations |
| Acid Citrate Dextrose (ACD-A) | Varies by formulation | Chelates calcium, lowers pH | Highly Recommended | Often preferred for minimizing platelet activation.[11][18] |
| Trisodium Citrate | 3.2% (0.109 M) | Chelates calcium | Highly Recommended | Requires a strict 9:1 blood-to-anticoagulant ratio.[1] |
| Heparin | Varies | Binds to antithrombin III | Not Recommended | Can directly activate platelets and is not suitable for activation studies.[6][12] |
| EDTA | Varies | Chelates calcium | Avoid | Causes platelet swelling and activation, making it unsuitable for functional assays.[4][5] |
Table 2: Recommended Centrifugation Parameters for Platelet Isolation
| Preparation | Centrifugal Force (g) | Time (minutes) | Temperature | Brake | Purpose |
| Platelet-Rich Plasma (PRP) - First Spin | 100 - 300 g | 10 - 20 | Room Temp | Off | To separate PRP from red and white blood cells.[5][10][11] |
| Washed Platelets - Second Spin | 400 - 900 g | 10 - 15 | Room Temp | Off | To pellet platelets from PRP for washing.[10][11][19] |
Note: Optimal centrifugation parameters may vary based on the specific centrifuge, rotor, and tube type used. It is advisable to optimize these settings for your specific laboratory conditions.[20][21]
Experimental Protocols
Protocol: Blood Collection and PRP Preparation to Minimize Platelet Activation
This protocol details the steps for obtaining platelet-rich plasma (PRP) while minimizing artifactual activation.
Materials:
-
Plastic vacuum collection tubes containing 3.2% sodium citrate or ACD-A.[4][5]
-
Tourniquet.
-
Alcohol prep pads.
-
Plastic transfer pipettes with a wide orifice.[10]
-
Polypropylene (B1209903) conical tubes.
-
Benchtop centrifuge with a swing-out rotor.[18]
Procedure:
-
Preparation: Allow the subject to rest comfortably for 10-15 minutes before the blood draw to minimize stress-induced platelet activation.[2]
-
Venipuncture:
-
Apply the tourniquet and select a suitable vein, preferably in the antecubital fossa.[16]
-
Cleanse the site with an alcohol prep pad and allow it to air dry completely.[2]
-
Perform a clean venipuncture using a 19-22 gauge needle. Avoid excessive probing.[16]
-
If using a butterfly needle, consider a two-tube method. Collect a "discard" tube first to clear the line of any activated platelets from the initial puncture, then collect the sample tube.[1][12]
-
Release the tourniquet as soon as blood flow is established.[1]
-
-
Sample Collection:
-
Allow the vacuum tube to fill to the correct volume to ensure the proper blood-to-anticoagulant ratio.
-
Immediately after collection, gently invert the tube 4-6 times to ensure thorough mixing with the anticoagulant. Do not shake.[17]
-
-
Sample Handling:
-
PRP Preparation (First Centrifugation):
-
Centrifuge the whole blood sample at 170-200 g for 10-20 minutes at room temperature.[4][5] Ensure the centrifuge brake is turned OFF to prevent abrupt deceleration that can disturb the cell layers.[17]
-
After centrifugation, three layers will be visible: upper plasma layer (PRP), a "buffy coat" layer of white blood cells, and a bottom layer of red blood cells.
-
-
PRP Aspiration:
-
Using a wide-orifice plastic pipette, carefully aspirate the upper two-thirds of the PRP layer without disturbing the buffy coat.[10]
-
Transfer the collected PRP to a new, clearly labeled polypropylene tube.
-
-
Resting Period: Allow the PRP to rest at room temperature for at least 30 minutes before proceeding with subsequent experiments to allow the platelets to return to a quiescent state.[17]
Visualizations
Caption: Workflow for minimizing ex vivo platelet activation.
Caption: Troubleshooting logic for high platelet activation.
Caption: Simplified overview of platelet activation pathways.
References
- 1. droracle.ai [droracle.ai]
- 2. Phlebotomy tutorial for medical education - WebPath [webpath.med.utah.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. ahajournals.org [ahajournals.org]
- 7. Storage of platelets for tests of platelet function: effects of temperature on platelet aggregation, platelet morphology and liberation of beta-thromboglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting in platelet storage temperature and new perspectives through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperthermia inhibits platelet haemostatic functions and selectively regulates the release of alpha-granule proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of human platelets from whole blood | Abcam [abcam.com]
- 11. Preparation of Platelet-Rich Plasma: National IADVL PRP Taskforce Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Activation [bdbiosciences.com]
- 13. A systematic evaluation of the effect of temperature on coagulation enzyme activity and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Storage Temperature Affects Platelet Activation and Degranulation in Response to Stimuli | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pre-analytical issues in the haemostasis laboratory: guidance for the clinical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. labsup.net [labsup.net]
- 19. timothyspringer.org [timothyspringer.org]
- 20. Turn down - turn up: a simple and low-cost protocol for preparing platelet-rich plasma | Clinics [elsevier.es]
- 21. Relevant Aspects of Centrifugation Step in the Preparation of Platelet-Rich Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 11-dehydro Thromboxane B3 in Stored Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TxB3) in stored biological samples. Please note that while this guide focuses on 11-dehydro-TxB3, much of the available stability data has been generated for the closely related metabolite, 11-dehydro-thromboxane B2 (11-dehydro-TxB2). Due to their structural similarity, the stability characteristics of 11-dehydro-TxB2 are considered a reliable proxy for 11-dehydro-TxB3. This assumption will be clearly indicated where applicable.
Frequently Asked Questions (FAQs)
Q1: What is 11-dehydro thromboxane B3 and why is its stability in stored samples a concern?
A1: this compound is a urinary metabolite of Thromboxane A3 (TXA3).[1] Measuring urinary metabolites like 11-dehydro-TxB3 provides a non-invasive way to assess in vivo Thromboxane A3 biosynthesis. The stability of these metabolites in stored samples is crucial for accurate and reproducible quantification, as degradation can lead to underestimation of their true concentrations, potentially affecting experimental outcomes and clinical interpretations.
Q2: What are the recommended storage conditions for urine samples intended for this compound analysis?
A2: Based on studies of the analogous compound 11-dehydro-TxB2, urine samples should be stored at -40°C for long-term stability.[2][3] At this temperature, 11-dehydro-TxB2 has been shown to be stable for up to 10 years.[1][2][3][4] For shorter-term storage, -20°C may be acceptable, although -40°C or lower is preferable to minimize any potential degradation.
Q3: How many times can I freeze and thaw my urine samples without affecting this compound concentrations?
A3: Studies on urinary 11-dehydro-TxB2 have demonstrated that it is stable for up to 10 freeze-thaw cycles without significant degradation.[1][2][3][4] Therefore, it is reasonable to expect that 11-dehydro-TxB3 exhibits similar stability. However, to minimize any potential risk of degradation, it is best practice to aliquot samples upon collection to avoid repeated freeze-thaw cycles of the entire sample.
Q4: Can I store my samples at room temperature or 4°C before processing and freezing?
A4: It is strongly recommended to process and freeze samples as soon as possible after collection. The parent compounds, Thromboxane A2 and B2, are highly unstable at room temperature.[5] While their metabolites are more stable, prolonged exposure to warmer temperatures can increase the risk of enzymatic or chemical degradation. If immediate freezing is not possible, samples should be kept on ice and processed within a few hours.
Q5: Are there any special considerations for collecting and processing blood samples for thromboxane metabolite analysis?
A5: Yes, the collection and handling of blood samples are critical due to the potential for ex vivo platelet activation, which can lead to artificially high levels of thromboxane metabolites.[6] It is recommended to use anticoagulants such as EDTA and to process the blood (e.g., centrifugation to obtain plasma) as quickly as possible at 4°C.[7][8] The addition of a cyclooxygenase (COX) inhibitor, like indomethacin, to the collection tube can help prevent ex vivo thromboxane formation.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected 11-dehydro-TxB3 levels | Sample degradation due to improper storage (e.g., prolonged storage at -20°C or higher, multiple freeze-thaw cycles beyond 10). | Review sample storage history. For future studies, ensure storage at -40°C or lower and aliquot samples to avoid excessive freeze-thaw cycles. |
| Inefficient extraction from the sample matrix. | Optimize the solid-phase extraction (SPE) protocol. Ensure the correct type of SPE cartridge is used and that the elution solvent is appropriate for 11-dehydro-TxB3. | |
| High variability between replicate measurements | Inconsistent sample handling or processing. | Standardize all sample handling procedures, from collection to analysis. Ensure consistent timing for each step. |
| Instrumental variability. | Perform regular calibration and maintenance of the analytical instrument (e.g., GC-MS, LC-MS/MS). Use an internal standard, such as a deuterium-labeled analog, to correct for analytical variations. | |
| Unexpectedly high 11-dehydro-TxB3 levels in plasma samples | Ex vivo platelet activation during blood collection and processing. | Use collection tubes containing an anticoagulant (EDTA) and a COX inhibitor (indomethacin). Process blood samples promptly at 4°C to separate plasma.[7][8] |
| Contamination of samples. | Use clean, dedicated labware for sample collection and processing. Ensure a clean environment during sample preparation to avoid cross-contamination. |
Data on Stability of 11-dehydro Thromboxane B2 (as a proxy for this compound)
Table 1: Long-Term Stability of 11-dehydro-TxB2 in Urine Stored at -40°C
| Storage Duration | Analyte Concentration (% of Baseline) | Reference |
| Up to 10 years | Stable (no significant change) | [1][2][3][4] |
Based on studies measuring 11-dehydro-TxB2 levels in urine samples stored for up to a decade.
Table 2: Effect of Multiple Freeze-Thaw Cycles on 11-dehydro-TxB2 in Urine
| Number of Freeze-Thaw Cycles | Analyte Concentration (% of Baseline) | Reference |
| Up to 10 cycles | 100.4 ± 21% | [1][2][3][4] |
Data represents the mean ± standard deviation of 11-dehydro-TxB2 concentration after 10 freeze-thaw cycles compared to the initial measurement.
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage
-
Collection: Collect mid-stream urine in a sterile polypropylene (B1209903) container.
-
Initial Handling: If not processed immediately, store the sample on ice.
-
Aliquotting: Within 2 hours of collection, centrifuge the urine at 1,500 x g for 10 minutes at 4°C to remove cellular debris. Aliquot the supernatant into pre-labeled cryovials.
-
Storage: Immediately store the aliquots at -40°C or colder for long-term storage.
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol is adapted from methods used for 11-dehydro-TxB2 and should be optimized for 11-dehydro-TxB3.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., deuterium-labeled 11-dehydro-TxB3) to each urine aliquot.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the 11-dehydro-TxB3 and internal standard with an appropriate organic solvent (e.g., ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer for the detection of 11-dehydro-TxB3 and its internal standard using selected reaction monitoring (SRM).
-
-
Quantification: Calculate the concentration of 11-dehydro-TxB3 in the sample by comparing its peak area to that of the internal standard and referencing a standard curve. Normalize the concentration to urinary creatinine (B1669602) levels to account for variations in urine dilution.
Visualizations
Caption: Metabolic pathway of Thromboxane A3 to its stable urinary metabolite, this compound.
Caption: Recommended workflow for urine sample handling to ensure the stability of this compound.
References
- 1. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of thromboxane in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of 11-Dehydro Thromboxane B3 Measurement: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) measurements. Accurate quantification of this stable thromboxane A3 metabolite is critical for assessing platelet activation and the efficacy of antiplatelet therapies. This guide offers detailed experimental protocols, data-driven insights, and visual workflows to enhance the precision and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is 11-dehydro thromboxane B3, and why is its measurement important?
A1: this compound is a stable urinary metabolite of Thromboxane A3 (TXA3). Measuring its levels provides a non-invasive method to assess in vivo platelet activation. This is particularly crucial in cardiovascular research and for monitoring the effectiveness of antiplatelet drugs like aspirin.
Q2: What are the common methods for measuring this compound?
A2: The two primary methods for quantifying this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a widely used immunoassay, while LC-MS/MS offers high sensitivity and specificity.[1]
Q3: What are the main sources of variability in this compound measurements?
A3: Variability can arise from pre-analytical factors (sample collection, handling, and storage), the analytical method used, and patient-specific factors (diet, medications, and underlying health conditions).[2] Careful control of these variables is essential for obtaining accurate and reproducible results.
Q4: How should urine samples be collected and stored to minimize variability?
A4: Urine samples should be collected in a sterile container. For immediate testing, they can be stored at 2-8°C. For longer-term storage, freezing at ≤ -20°C is recommended.[3] Studies have shown that 11-dehydro-TXB2 is stable in urine for up to 10 years when stored at -40°C.[4][5] It is also stable through at least 10 freeze-thaw cycles.[4][5]
Q5: Can plasma be used for 11-dehydro thromboxane B2 measurement?
A5: Yes, plasma can be used, but it is more susceptible to ex vivo platelet activation during sample collection, which can artificially elevate thromboxane levels.[6] Therefore, urinary measurement is often preferred as a more reliable index of in vivo platelet activity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of this compound using ELISA and LC-MS/MS.
ELISA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer. |
| Cross-reactivity of the antibody | Use a highly specific monoclonal or polyclonal antibody. A study found a monoclonal antibody cross-reacted with another metabolite, leading to higher readings.[7] | |
| Contaminated reagents | Use fresh, high-quality reagents and sterile technique. | |
| Weak or No Signal | Improperly prepared or degraded standard | Prepare fresh standards for each assay and store them according to the manufacturer's instructions. |
| Inactive enzyme conjugate | Ensure the enzyme conjugate has not expired and has been stored correctly. | |
| Incorrect incubation times or temperatures | Follow the protocol's specified incubation times and temperatures precisely. | |
| High Variability Between Duplicates | Pipetting errors | Calibrate pipettes regularly and use proper pipetting technique. Ensure thorough mixing of samples and reagents before aliquoting. |
| Inconsistent washing | Use an automated plate washer for more consistent washing, if available. | |
| Edge effects on the plate | Avoid using the outer wells of the plate, or ensure even temperature distribution during incubation. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | Column contamination | Clean or replace the analytical column. |
| Inappropriate mobile phase | Optimize the mobile phase composition and gradient. | |
| Low Sensitivity | Inefficient sample extraction | Optimize the solid-phase extraction (SPE) protocol to improve recovery. A mixed-mode anion exchange SPE has shown high recovery (91-96%).[4] |
| Matrix effects | Use a stable isotope-labeled internal standard to correct for matrix effects. | |
| Suboptimal mass spectrometer settings | Tune the mass spectrometer parameters for the specific analyte. | |
| Inconsistent Retention Time | Fluctuations in column temperature | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed. |
Data on Pre-Analytical Variables
Minimizing pre-analytical variability is critical for accurate measurements. The following tables summarize the impact of key pre-analytical factors on 11-dehydro thromboxane B2 stability.
Table 1: Effect of Storage Temperature on Urinary 11-Dehydro-Thromboxane B2 Stability
| Storage Temperature | Duration | Stability | Reference |
| 4°C | Up to 72 hours | Stable | [3] |
| -20°C | Up to 12 weeks | Stable | [8] |
| -40°C | Up to 10 years | Stable | [4][5] |
| -80°C | Up to 12 months | Stable | [8] |
Table 2: Effect of Freeze-Thaw Cycles on Urinary 11-Dehydro-Thromboxane B2 Concentration
| Number of Freeze-Thaw Cycles | Change in Concentration (% of Baseline) | Reference |
| Up to 10 cycles | 100.4 ± 21% (Stable) | [4][5] |
Experimental Protocols
Detailed ELISA Protocol for Urinary 11-Dehydro-Thromboxane B2
This protocol is a general guideline based on commercially available competitive ELISA kits.[3][9] Always refer to the specific kit insert for detailed instructions.
Materials:
-
96-well plate pre-coated with anti-mouse or anti-rabbit IgG
-
11-dehydro-Thromboxane B2 Standard
-
Sample Diluent
-
Wash Buffer Concentrate
-
11-dehydro-Thromboxane B2 Antibody
-
11-dehydro-Thromboxane B2-Alkaline Phosphatase Conjugate
-
Substrate Solution (e.g., pNPP)
-
Stop Solution
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Dilute the Wash Buffer Concentrate.
-
Standard Curve Preparation: Perform serial dilutions of the 11-dehydro-Thromboxane B2 Standard to create a standard curve.
-
Sample Addition: Add 50 µL of standards, samples, and controls to the appropriate wells in duplicate.
-
Conjugate and Antibody Addition: Add 50 µL of the diluted 11-dehydro-Thromboxane B2-Alkaline Phosphatase Conjugate and 50 µL of the 11-dehydro-Thromboxane B2 Antibody to each well (except blank wells).
-
Incubation: Incubate the plate for 2 hours at room temperature on a shaker.
-
Washing: Aspirate the contents of the wells and wash each well three to five times with 300-400 µL of 1X Wash Buffer.
-
Substrate Addition: Add 150-200 µL of Substrate Solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the optical density at 405 nm using a microplate reader.
-
Calculation: Calculate the concentration of 11-dehydro-Thromboxane B2 in the samples by interpolating from the standard curve. Normalize the results to urinary creatinine (B1669602) concentration.
Detailed LC-MS/MS Protocol for Urinary 11-Dehydro-Thromboxane B2
This protocol provides a general workflow for the quantification of 11-dehydro-thromboxane B2 in urine using LC-MS/MS.[1][4]
1. Sample Preparation (Solid-Phase Extraction - SPE):
- To 1 mL of urine, add an isotope-labeled internal standard.
- Acidify the sample with hydrochloric acid and incubate.
- Condition a mixed-mode anion exchange SPE plate.
- Load the sample onto the SPE plate.
- Wash the sorbent to remove interferences.
- Elute the analyte using a suitable solvent mixture (e.g., dichloromethane/formic acid).
- Evaporate the eluate to dryness.
- Reconstitute the residue in a water/methanol mixture.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% acetic acid or formic acid.
- Mobile Phase B: Methanol/acetonitrile mixture with 0.1% acetic acid or formic acid.
- Flow Rate: 0.45 mL/min.
- Column Temperature: 45°C.
- Injection Volume: 20 µL.
- Gradient: A suitable gradient to separate the analyte from other components.
- Mass Spectrometry (MS):
- Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.
- Analysis Mode: Selected Reaction Monitoring (SRM).
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for 11-dehydro-thromboxane B2 (e.g., m/z 367.0 -> 161.0) and its internal standard.[1][4]
3. Data Analysis:
- Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
- Normalize the results to urinary creatinine concentration.
Visualizing Key Processes
Thromboxane A2 Signaling Pathway
Caption: Thromboxane A2 signaling pathway in platelets.
Experimental Workflow for 11-Dehydro-Thromboxane B3 Measurement
Caption: General experimental workflow for measuring urinary 11-dehydro-TXB3.
References
- 1. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. celerion.com [celerion.com]
- 5. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C--Ca2+ pathway in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibl-america.com [ibl-america.com]
interference from other eicosanoids in 11-dehydro thromboxane B3 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) assays. Particular focus is given to the potential for interference from other eicosanoids.
Frequently Asked Questions (FAQs)
Q1: What is 11-dehydro thromboxane B3 and why is it measured?
A1: this compound (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3). TXA3 is an eicosanoid synthesized from eicosapentaenoic acid (EPA), an omega-3 fatty acid. Measuring urinary 11-dehydro-TXB3 provides a non-invasive method to assess the in vivo production of TXA3, which is of interest in studies related to platelet aggregation and cardiovascular health, particularly in the context of dietary omega-3 fatty acid intake.
Q2: What is the most common type of assay for 11-dehydro-TXB3?
A2: The most common assay format for measuring 11-dehydro-TXB3 is a competitive enzyme-linked immunosorbent assay (ELISA). This method is well-suited for the quantification of small molecules like eicosanoid metabolites in biological fluids such as urine.
Q3: What are the primary sources of interference in an 11-dehydro-TXB3 assay?
A3: The primary sources of interference are structurally similar eicosanoids and their metabolites present in the sample matrix. Due to the high degree of structural similarity among eicosanoids, cross-reactivity of the assay antibody with other related compounds is a major concern. This can lead to an overestimation of the 11-dehydro-TXB3 concentration.
Q4: How can I minimize interference from other eicosanoids?
A4: Sample purification is a critical step to minimize interference. Solid-phase extraction (SPE) is commonly used to clean up urine samples before analysis. This helps to remove many potentially cross-reactive compounds. Additionally, selecting an antibody with high specificity for 11-dehydro-TXB3 is crucial.
Q5: My 11-dehydro-TXB3 levels seem higher than expected. What could be the cause?
A5: Higher than expected levels could be due to several factors:
-
Cross-reactivity: The assay antibody may be binding to other eicosanoids, leading to a falsely elevated signal. Refer to the cross-reactivity data table for your specific assay kit.
-
Sample collection and handling: Improper sample storage or handling can lead to the generation of interfering substances.
-
Matrix effects: Components in the urine matrix can interfere with the antibody-antigen binding.
-
Dietary factors: Recent dietary intake of foods rich in omega-3 fatty acids can transiently increase 11-dehydro-TXB3 levels.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| 2. Contaminated reagents or buffers. | 2. Prepare fresh buffers and reagents. Use high-purity water. | |
| 3. Non-specific binding of the antibody or conjugate. | 3. Increase the concentration of blocking agents in the assay buffer. | |
| 4. Incubation temperature too high. | 4. Ensure incubations are performed at the temperature specified in the protocol. | |
| Weak or No Signal | 1. Inactive reagents (antibody, conjugate, or substrate). | 1. Check the expiration dates of all reagents. Store reagents as recommended. |
| 2. Incorrect assay procedure. | 2. Carefully review the assay protocol and ensure all steps are followed correctly. | |
| 3. Low concentration of 11-dehydro-TXB3 in the sample. | 3. Concentrate the sample using solid-phase extraction. | |
| 4. Incorrect wavelength used for reading the plate. | 4. Ensure the plate reader is set to the correct wavelength as specified in the protocol. | |
| Poor Standard Curve | 1. Improper preparation of standards. | 1. Prepare fresh standard dilutions for each assay. Ensure accurate pipetting. |
| 2. Pipetting errors. | 2. Use calibrated pipettes and pre-rinse tips. | |
| 3. Plate reader malfunction. | 3. Check the performance of the plate reader. | |
| High Coefficient of Variation (CV%) | 1. Inconsistent pipetting. | 1. Pay close attention to pipetting technique and ensure consistency across all wells. |
| 2. Inadequate mixing of reagents. | 2. Gently mix all reagents thoroughly before use. | |
| 3. Temperature gradients across the plate. | 3. Ensure the entire plate is at a uniform temperature during incubations. | |
| 4. Edge effects. | 4. Avoid using the outer wells of the plate if edge effects are suspected. |
Data Presentation: Eicosanoid Cross-Reactivity
The cross-reactivity of an antibody is a critical factor in the accuracy of an 11-dehydro-TXB3 immunoassay. While specific cross-reactivity data for 11-dehydro-TXB3 assays are not widely published, the following table presents data from a commercially available monoclonal antibody-based ELISA for the structurally similar compound, 11-dehydro-thromboxane B2. This data can serve as a guide to potential cross-reactants, but it is essential to consult the product insert for your specific assay kit.
Table 1: Cross-Reactivity of a Monoclonal Antibody in an 11-dehydro Thromboxane B2 ELISA
| Compound | Cross-Reactivity (%) |
| 11-dehydro Thromboxane B2 | 100% |
| 11-dehydro-2,3-dinor Thromboxane B2 | 330%[1] |
| Prostaglandin D2 | 0.12%[1] |
| 2,3-dinor Thromboxane B2 | 0.10%[1] |
| Thromboxane B2 | 0.08%[1] |
| Arachidonic Acid | <0.01%[1] |
| Prostaglandin F2α | <0.01%[1] |
Note: This data is for an 11-dehydro-thromboxane B2 assay and is provided for illustrative purposes. Cross-reactivity profiles for 11-dehydro-thromboxane B3 assays may differ. The significant cross-reactivity with 11-dehydro-2,3-dinor Thromboxane B2 highlights the importance of understanding the metabolic profile of thromboxanes in your samples.[1]
Experimental Protocols
Protocol 1: Urinary this compound Measurement by Competitive ELISA
This protocol provides a general workflow for the determination of 11-dehydro-TXB3 in urine samples using a competitive ELISA.
1. Sample Preparation (Solid-Phase Extraction):
-
Acidify urine samples to pH 3.5 with 2M HCl.
-
Centrifuge to remove any precipitate.
-
Condition a C18 SPE cartridge with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.
-
Apply the acidified urine sample to the SPE cartridge.
-
Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane.
-
Elute 11-dehydro-TXB3 with 10 mL of ethyl acetate (B1210297).
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Reconstitute the dried extract in assay buffer.
2. ELISA Procedure:
-
Prepare standard dilutions of 11-dehydro-TXB3 in assay buffer.
-
Pipette 100 µL of standards, controls, and prepared samples into the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the 11-dehydro-TXB3 conjugate to each well (except the blank).
-
Add 50 µL of the specific antibody to each well (except the blank and non-specific binding wells).
-
Incubate the plate for the recommended time and temperature (e.g., 2 hours at room temperature on a plate shaker).
-
Wash the plate three times with wash buffer.
-
Add 200 µL of substrate solution to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) within 30 minutes.
3. Data Analysis:
-
Calculate the average absorbance for each set of replicate wells.
-
Create a standard curve by plotting the average absorbance of each standard versus its known concentration.
-
Determine the concentration of 11-dehydro-TXB3 in the samples by interpolating their average absorbance values from the standard curve.
-
Normalize the results to creatinine (B1669602) concentration to account for variations in urine dilution.
Visualizations
Signaling Pathway
References
optimizing pH for 11-dehydro thromboxane B3 immunoassay performance
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the pH for 11-dehydro thromboxane (B8750289) B3 (11-dhTxB3) immunoassay performance.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for the 11-dehydro Thromboxane B3 immunoassay?
A1: The pH is a crucial parameter for several reasons. First, the 11-dehydro thromboxane B2/B3 molecule exists in two different chemical forms that are in a pH-dependent equilibrium.[1] Maintaining a specific pH ensures the molecule stays in the form that is best recognized by the assay's antibody.[1] Second, the binding affinity and specificity of the antibody to its antigen (11-dhTxB3) are highly dependent on pH, which influences the ionic charges on both molecules.[2][3][4] Finally, if the assay is an Enzyme-Linked Immunosorbent Assay (ELISA), the activity of the enzyme conjugate (like Horseradish Peroxidase or Alkaline Phosphatase) is also optimal within a narrow pH range.[5]
Q2: What is the recommended pH for an 11-dhTxB3 immunoassay?
A2: For 11-dehydro thromboxane B2 (a closely related metabolite), research has shown that maintaining the assay buffer at a pH of 8.6 is optimal.[1] This alkaline condition keeps the molecule in its open ring form, which can double the sensitivity and improve the reproducibility of the assay.[1] While most general ELISA protocols suggest a pH of 7.4 for buffers like PBS, the specific chemistry of 11-dhTxB3 warrants this adjustment for best performance.[1][6]
Q3: My sample preparation protocol requires acidification. How does this affect the assay?
A3: It is common to acidify urine or plasma samples to a pH of approximately 3.5 during the solid-phase extraction (SPE) step.[7][8] This is done to protonate the molecule, facilitating its binding to the C18 reverse-phase column. However, it is critical that after extraction and elution, the final sample is reconstituted in the assay buffer and its pH is adjusted to the optimal range (e.g., 8.6) before adding it to the immunoassay plate. Failure to neutralize the acid will drastically alter the assay conditions and lead to poor results.
Q4: Can I use the same buffer for all steps of the immunoassay?
A4: Not necessarily. Different steps may have different optimal pH requirements.
-
Coating Buffer: Often, a carbonate-bicarbonate buffer with a pH of 9.6 is used to maximize the passive adsorption of the capture antibody to the microplate.[6]
-
Blocking and Wash Buffers: These are typically phosphate-buffered saline (PBS) at a neutral pH of 7.2-7.4.
-
Assay/Sample Diluent Buffer: This is the most critical buffer for pH optimization. For 11-dhTxB3, a buffer at pH 8.6 is recommended to ensure optimal antibody-antigen binding and analyte stability.[1]
-
Substrate Buffer: The buffer for the enzyme substrate (e.g., TMB) must be at the optimal pH for that specific enzyme's activity.
Troubleshooting Guide
| Problem | Potential pH-Related Cause | Recommended Solution |
| Low or No Signal | Incorrect Assay Buffer pH: The pH may be outside the optimal range for antibody-antigen binding, reducing interaction.[9] | Prepare fresh assay buffer, carefully calibrate your pH meter, and confirm the pH is at the recommended value (e.g., 8.6). Test a range of pH values (e.g., 7.5 to 9.0) to find the optimum for your specific antibody lot. |
| Sample pH is too Acidic: Residual acid from the sample extraction step was not neutralized. | Ensure the extracted sample is fully dried down and reconstituted in a sufficient volume of assay buffer to normalize the pH. Check the pH of a reconstituted sample before adding it to the plate. | |
| High Background | Incorrect Wash Buffer pH: If the wash buffer pH is suboptimal, it may not effectively remove non-specifically bound antibodies or conjugates.[5] | Ensure the wash buffer is at the correct pH (typically 7.2-7.4). Increase the number of wash steps or the soak time during washing.[10] |
| Contaminated Buffers: Buffers can become contaminated with bacteria or fungi, which can alter pH and contain endogenous enzymes.[6] | Use freshly prepared buffers for each assay. Filter-sterilize buffers if they are to be stored. | |
| Poor Reproducibility (High CV%) | pH Drift: The pH of the buffers may change over time due to CO2 absorption from the air or improper storage. | Prepare buffers fresh. Keep buffer containers tightly sealed when not in use. Re-measure the pH of buffers before starting an experiment, especially if they were made previously. |
| Inconsistent Sample pH: Variation in the final pH between samples can lead to variable binding and inconsistent results. | Implement a strict pH adjustment step for all samples after the extraction and reconstitution process. |
Data Presentation: Impact of pH on Assay Performance
The following table summarizes representative data on how pH can affect key immunoassay parameters for a competitive 11-dhTxB3 assay.
| Assay Buffer pH | Analyte Form | Signal (Max OD) | Sensitivity (IC50, pg/mL) | Signal-to-Noise Ratio |
| 7.0 | Mixed Equilibrium | 0.85 | 155 | 10 |
| 7.4 | Mixed Equilibrium | 1.10 | 120 | 15 |
| 8.0 | Mostly Open-Ring | 1.45 | 85 | 25 |
| 8.6 | Optimal Open-Ring | 1.60 | 60 | 35 |
| 9.0 | Open-Ring | 1.50 | 70 | 28 |
This data is illustrative, based on principles described in scientific literature.[1][4] Optimal values should be determined empirically.
Experimental Protocols
Protocol: pH Optimization Experiment for 11-dhTxB3 Immunoassay
This protocol describes how to systematically test a range of pH values for your assay buffer to determine the optimal condition.
1. Materials:
- 11-dhTxB3 ELISA Kit (or individual components: coated plate, antibody, conjugate, substrate)
- 11-dhTxB3 standard
- Buffer salts (e.g., Tris, Phosphate, Borate)
- Calibrated pH meter
- 0.1 M HCl and 0.1 M NaOH for pH adjustment
- Microplate reader
2. Buffer Preparation:
- Prepare a stock solution of your chosen buffer (e.g., 100 mM Tris-HCl).
- Divide the stock into 5 aliquots.
- Adjust each aliquot to a different pH value using HCl or NaOH. For example: pH 7.5, 8.0, 8.5, 8.6, and 9.0.
- These will be your different "Assay Buffers."
3. Assay Procedure:
- Prepare the 11-dhTxB3 standard curve dilutions as per the manufacturer's protocol, but create a separate set of dilutions for each of the prepared Assay Buffers. You will run a full standard curve at each pH condition.
- Also prepare Zero Standard (B0) and Non-Specific Binding (NSB) wells for each pH condition.
- Add standards and controls to the appropriate wells of the microplate.
- Add the primary antibody and enzyme conjugate, ensuring they are diluted in the corresponding pH-adjusted Assay Buffer for each section of the plate.
- Incubate according to the kit instructions.
- Wash the plate using the standard Wash Buffer (typically pH 7.4).
- Add the substrate solution (prepared according to the manufacturer's instructions).
- Stop the reaction and read the absorbance on a microplate reader.
4. Data Analysis:
- For each pH condition, plot the standard curve (absorbance vs. concentration).
- Calculate the IC50 (the concentration of 11-dhTxB3 that causes 50% inhibition of the maximum signal) for each pH.
- Compare the maximum signal (B0 absorbance) and the IC50 values across the different pH levels.
- The optimal pH will be the one that provides a high maximum signal and the lowest IC50 value, indicating the highest sensitivity.
Visualizations
Caption: Workflow for experimental pH optimization.
Caption: pH-dependent equilibrium of 11-dhTxB3.
References
- 1. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH effects on capture efficiency and deposition patterns in sessile droplet immunoassays: An XDLVO analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. ibl-america.com [ibl-america.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. tulipgroup.com [tulipgroup.com]
Validation & Comparative
A Comparative Guide to 11-dehydro Thromboxane B2 and B3 as Biomarkers of Platelet Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 11-dehydro thromboxane (B8750289) B2 (11-dhTxB2) and 11-dehydro thromboxane B3 (11-dhTxB3) as urinary biomarkers for assessing platelet function. This objective analysis is supported by experimental data to aid in the selection of appropriate biomarkers for clinical and preclinical research.
Introduction
Thromboxanes are potent bioactive eicosanoids that play a critical role in platelet aggregation and vasoconstriction. The measurement of their stable metabolites in urine provides a non-invasive window into in vivo platelet activity. 11-dhTxB2, the major metabolite of thromboxane A2 (TxA2), is a well-established biomarker for platelet activation. With the increasing interest in the cardiovascular effects of omega-3 fatty acids, 11-dhTxB3, the metabolite of thromboxane A3 (TxA3) derived from eicosapentaenoic acid (EPA), is emerging as a potential biomarker reflecting the influence of dietary interventions on platelet function.
Signaling Pathways and Metabolism
The differential roles of 11-dhTxB2 and 11-dhTxB3 as biomarkers stem from the distinct signaling pathways of their precursors, TxA2 and TxA3.
A Comparative Guide: LC-MS/MS versus ELISA for the Quantification of 11-Dehydro Thromboxane B3
For researchers, scientists, and drug development professionals, the accurate measurement of biomarkers is paramount. This guide provides a detailed comparison of two common analytical methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), for the quantification of 11-dehydro thromboxane (B8750289) B3 (11-dTXB3), a key urinary metabolite of Thromboxane A3 (TXA3).
While direct comparative validation data for 11-dTXB3 is limited in publicly available literature, this guide will draw upon established principles and data from its closely related and more extensively studied analogue, 11-dehydro thromboxane B2 (11-dTXB2). The methodologies and potential discrepancies are largely translatable between these two compounds.
Performance Characteristics: A Side-by-Side Comparison
The choice between LC-MS/MS and ELISA often depends on the specific requirements of the study, balancing the need for high accuracy and specificity with throughput and cost considerations. LC-MS/MS is generally considered the gold standard for quantitative analysis due to its high specificity and sensitivity, whereas ELISA offers a higher throughput and is often more cost-effective for large sample numbers.
| Parameter | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding, colorimetric or fluorescent detection |
| Specificity | High; distinguishes structurally similar molecules | Variable; potential for cross-reactivity with related metabolites |
| Sensitivity (LOD) | High (e.g., ~0.375 pg/µL for 11-dTXB2)[1] | Good (e.g., ~4.6 pg/sample for 11-dTXB2)[2] |
| Linear Range | Wide (e.g., 0.78-25 pg/µL for 11-dTXB2)[1] | Narrower (e.g., 15.6-2,000 pg/mL for 11-dTXB2) |
| Precision (CV%) | Excellent (<5% inter- and intraday for 11-dTXB2)[1] | Good (Intra-assay: 3%, Inter-assay: 13.8% for 11-dTXB2)[3] |
| Accuracy | High; often used as a reference method | Can be affected by antibody specificity and matrix effects |
| Throughput | Lower; sequential sample analysis | High; suitable for 96-well plate format |
| Cost per Sample | Higher | Lower |
| Sample Preparation | More complex (e.g., solid-phase extraction) | Simpler (e.g., dilution) |
Experimental Protocols
Detailed and optimized protocols are crucial for reliable and reproducible results. Below are representative methodologies for both LC-MS/MS and ELISA for the analysis of 11-dehydro thromboxane metabolites in urine.
LC-MS/MS Protocol
This method involves a sample clean-up step followed by chromatographic separation and mass spectrometric detection.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add an internal standard (e.g., deuterium-labeled 11-dTXB2).
-
Acidify the sample with a suitable buffer.
-
Condition a C18 SPE cartridge with methanol (B129727) and then water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the analyte with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of mobile phase B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor the transition of the precursor ion to a specific product ion for both the analyte and the internal standard (e.g., for 11-dTXB2: m/z 367 -> 161).[4]
-
ELISA Protocol (Competitive Assay)
This protocol is based on the principle of competitive binding between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Sample and Reagent Addition:
-
Add standards, controls, and urine samples to the wells.
-
Add a fixed amount of enzyme-conjugated 11-dTXB3 (the tracer) to each well.
-
Add a specific monoclonal or polyclonal antibody against 11-dTXB3 to each well.
-
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to allow for competitive binding.
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme on the tracer.
-
Development and Reading:
-
Incubate the plate for a short period to allow for color development. The intensity of the color is inversely proportional to the concentration of 11-dTXB3 in the sample.
-
Stop the reaction with a stop solution.
-
Read the absorbance at a specific wavelength using a microplate reader.
-
-
Calculation: Calculate the concentration of 11-dTXB3 in the samples by comparing their absorbance to the standard curve.
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the experimental workflow and the underlying biological pathway.
References
- 1. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring thromboxane in body fluids: a specific ELISA for 11-dehydrothromboxane B2 using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparison Guide for the Cross-Validation of 11-Dehydro Thromboxane B3
For researchers, scientists, and drug development professionals, the accurate measurement of biomarkers is paramount. 11-dehydro thromboxane (B8750289) B3 (11-dhTxB3), a urinary metabolite of thromboxane A3 (TXA3), is an emerging biomarker of interest, particularly in studies involving omega-3 fatty acid supplementation and its effects on platelet activation and cardiovascular health. Ensuring the reliability and comparability of 11-dhTxB3 measurements across different laboratories is crucial for advancing research and clinical applications.
This guide provides a framework for the cross-validation of 11-dehydro thromboxane B3 results between laboratories. Due to the limited availability of direct inter-laboratory comparison data for 11-dhTxB3, this guide draws upon established principles of analytical method validation and data from its well-studied analogue, 11-dehydro thromboxane B2 (11-dhTxB2), to present a comprehensive overview of best practices and expected performance characteristics.
Data Presentation: A Comparative Look at Analytical Methods
The quantification of 11-dhTxB3 in biological matrices, primarily urine, can be achieved through various analytical techniques, each with its own set of performance characteristics. The most common methods for the analysis of thromboxane metabolites are mass spectrometry-based assays (GC-MS and LC-MS/MS) and immunoassays (ELISA).
Table 1: Hypothetical Inter-Laboratory Comparison of this compound Quantification Methods
| Parameter | Method A: LC-MS/MS | Method B: GC-MS | Method C: ELISA | Acceptance Criteria (Typical) |
| Linearity (r²) | >0.99 | >0.99 | >0.98 | ≥0.98 |
| Lower Limit of Quantification (LLOQ) | 25.0 pg/mL | 10 pg/tube | ~34 pg/mL | Dependent on study requirements |
| Intra-Assay Precision (%CV) | <10% | <5% | <10% | ≤15% |
| Inter-Assay Precision (%CV) | <15% | <15% | <15% | ≤20% |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% | 80-120% |
| Inter-Laboratory Agreement (% Bias) | TBD in study | TBD in study | TBD in study | ≤25-30% |
Data for LC-MS/MS and ELISA are based on published performance for 11-dehydro thromboxane B2 and serve as a proxy. Data for GC-MS is based on a method for this compound. TBD: To be determined in a formal cross-validation study.
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized experimental protocols are the bedrock of reproducible and comparable results. Below are summaries of key analytical methods applicable to the measurement of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for 11-dhTxB3
This method allows for the sensitive and specific microdetermination of 11-dhTxB3 in human urine.
-
Internal Standard: An isotopically labeled internal standard, such as [¹⁸O₂]11-dehydrothromboxane B3, is added to the urine sample.
-
Extraction: The sample is subjected to solid-phase extraction (SPE) using a C18 cartridge followed by a silica (B1680970) gel column to purify the analyte.
-
Derivatization: The extracted 11-dhTxB3 is converted to a volatile derivative (e.g., 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether) to facilitate gas chromatographic separation and detection.
-
Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of the analyte and internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Thromboxane Metabolites
LC-MS/MS is a highly sensitive and specific method for the quantification of eicosanoids and their metabolites. While a specific protocol for 11-dhTxB3 is not widely published, the following protocol for 11-dhTxB2 can be adapted and validated.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., 11-dehydro-thromboxane B2-d4) is added to the urine sample.
-
Sample Preparation: Samples are typically purified and concentrated using solid-phase extraction (SPE). A mixed-mode anion exchange SPE plate can be effective.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column to separate the analyte from other urinary components. A gradient elution with solvents such as water with formic acid and acetonitrile (B52724) is commonly used.
-
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The detection is performed using selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for quantifying thromboxane metabolites. Commercially available kits for 11-dhTxB2 can be tested for cross-reactivity with 11-dhTxB3, or a specific antibody can be developed.
-
Sample Preparation: Urine samples may require dilution and/or purification to minimize matrix effects.
-
Assay Principle: This is typically a competitive immunoassay. The sample or standard is added to a microplate pre-coated with an antibody. A fixed amount of enzyme-conjugated analyte is then added. The sample analyte and the enzyme-conjugated analyte compete for binding to the antibody.
-
Detection: After a washing step, a substrate for the enzyme is added, and the resulting color development is measured using a microplate reader. The concentration of the analyte in the sample is inversely proportional to the signal intensity.
-
Quantification: A standard curve is generated using known concentrations of the analyte, and the concentrations in the unknown samples are determined by interpolation from this curve.
Mandatory Visualizations
Thromboxane A3 Signaling Pathway
Caption: Biosynthesis and metabolism of Thromboxane A3.
Experimental Workflow for Cross-Laboratory Validation
Caption: Workflow for a typical cross-laboratory validation study.
A Comparative Guide to Urinary 11-dehydro Thromboxane B3 and 2,3-dinor Thromboxane B3
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of clinical and research biomarkers, urinary metabolites of thromboxanes serve as critical non-invasive indicators of in vivo platelet activation and arachidonic acid metabolism. This guide provides a detailed comparison of two such metabolites derived from the omega-3 fatty acid eicosapentaenoic acid (EPA): 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) and 2,3-dinor thromboxane B3 (2,3-dinor-TXB3). Understanding the nuances between these two molecules is pivotal for researchers in cardiovascular disease, inflammation, and pharmacology.
Introduction to Thromboxane B3 Metabolites
Thromboxane A3 (TXA3) is synthesized in platelets from EPA and is a less potent vasoconstrictor and platelet aggregator compared to its arachidonic acid-derived counterpart, Thromboxane A2 (TXA2).[1][2] Like TXA2, TXA3 is highly unstable and is rapidly hydrolyzed to the more stable but biologically inactive Thromboxane B3 (TXB3). Subsequently, TXB3 is metabolized in the liver and other tissues into various downstream products that are excreted in the urine. The two major metabolic pathways are β-oxidation, leading to the formation of 2,3-dinor thromboxane B3, and the dehydrogenation of the C-11 hydroxyl group, resulting in 11-dehydro thromboxane B3.[3][4] The quantification of these urinary metabolites provides a reliable measure of endogenous TXA3 production.
Quantitative Comparison of Urinary Metabolites
The following table summarizes the key quantitative parameters for this compound and 2,3-dinor thromboxane B3, drawing comparisons with their more extensively studied thromboxane B2 analogs where direct B3 data is limited.
| Feature | This compound | 2,3-dinor Thromboxane B3 |
| Parent Compound | Thromboxane B3 (from Thromboxane A3) | Thromboxane B3 (from Thromboxane A3) |
| Metabolic Pathway | 11-hydroxyisozyme dehydrogenation | β-oxidation |
| Typical Urinary Concentration (Healthy Adults) | 1.29 to 7.64 pg/mg creatinine[5] | Data for the B3 analog is not readily available. For comparison, 2,3-dinor-TXB2 ranges from 21 to 266 pg/mL.[6] |
| Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][7][8] | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7] |
| Limit of Quantification (LC-MS/MS) | As low as 0.05 ng/mL for related TXB2 metabolites.[7] | As low as 0.1 ng/mL for related TXB2 metabolites.[7] |
| Clinical Significance | Biomarker for in vivo platelet activation and EPA metabolism. | Biomarker for in vivo platelet activation and EPA metabolism. |
Signaling and Metabolic Pathways
The metabolic fate of Thromboxane A3 is a critical aspect of its biological significance. The following diagram illustrates the key steps from the precursor fatty acid to the urinary metabolites.
Caption: Metabolic pathway of Eicosapentaenoic Acid to urinary thromboxane B3 metabolites.
Experimental Protocols
Accurate quantification of this compound and 2,3-dinor thromboxane B3 in urine is essential for their use as biomarkers. Below are generalized methodologies based on published literature for their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Urine Collection and Storage: Collect urine samples and immediately freeze them at -80°C until analysis.[7]
-
Acidification: Thaw urine samples at room temperature and acidify to a pH of 2.0-4.0 using hydrochloric acid. Centrifuge to remove any precipitate.[7]
-
Internal Standard Spiking: Add an appropriate deuterated internal standard for each analyte to the urine sample to correct for extraction losses and matrix effects.
-
SPE Column Conditioning: Precondition a C18 SPE column with methanol (B129727) followed by water.[7]
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE column.
-
Washing: Wash the column with a low-organic-content solvent to remove interfering hydrophilic compounds.
-
Elution: Elute the thromboxane metabolites from the column using a high-organic-content solvent such as methanol or acetonitrile (B52724).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Utilize a C18 or phenyl-hexyl reversed-phase column for separation.[7]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol).[7]
-
Flow Rate: A typical flow rate is around 0.3 mL/min.[7]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[7]
-
-
Mass Spectrometric Detection:
-
Ionization: Use negative ion electrospray ionization (ESI-).[7]
-
Detection Mode: Operate the mass spectrometer in the multiple-reaction monitoring (MRM) mode for high selectivity and sensitivity.[7]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its internal standard. For example, for 11-dehydro-TXB2, a transition of m/z 367 to m/z 161 has been used.[8]
-
The following diagram outlines the general workflow for the analysis of urinary thromboxane metabolites.
References
- 1. Thromboxane - Wikipedia [en.wikipedia.org]
- 2. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 4. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the major urinary thromboxane metabolites, 2,3-dinorthromboxane B2 and 11-dehydrothromboxane B2, by gas chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of three metabolites of thromboxane A2 and 8-iso-prostaglandin F2α in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Urinary 11-Dehydro Thromboxane B3 as a Biomarker for Dietary EPA Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of urinary 11-dehydro thromboxane (B8750289) B3 (TXB3) as a biomarker for dietary eicosapentaenoic acid (EPA) intake. It includes an overview of the underlying metabolic pathways, a summary of supporting experimental data, and detailed experimental protocols.
Introduction
Eicosapentaenoic acid (EPA) is an omega-3 fatty acid with well-documented anti-inflammatory and cardioprotective properties. Assessing dietary intake of EPA is crucial in clinical trials and nutritional studies. While food frequency questionnaires and dietary recalls are common methods, they are subject to recall bias. Therefore, objective biomarkers are essential for accurate assessment. Urinary 11-dehydro thromboxane B3, a stable metabolite of thromboxane A3 (TXA3) synthesized from EPA, has emerged as a potential non-invasive biomarker of EPA intake. This guide evaluates the correlation between dietary EPA and urinary 11-dehydro TXB3, comparing it with other assessment methods.
Correlation of Urinary this compound with Dietary EPA Intake
Dietary EPA is incorporated into cell membranes and can be metabolized by cyclooxygenase (COX) enzymes to produce eicosanoids, including thromboxane A3 (TXA3). TXA3 is rapidly hydrolyzed to the unstable thromboxane B3 (TXB3), which is then converted to the more stable metabolite, this compound, and excreted in the urine. Therefore, the level of urinary 11-dehydro TXB3 is expected to reflect the dietary intake of EPA.
Key Findings from Experimental Studies:
-
Increased Excretion with EPA Supplementation: Studies have shown that supplementation with fish oil, a rich source of EPA and docosahexaenoic acid (DHA), leads to the formation of thromboxane A3 and a subsequent increase in its metabolites.
-
Dose-Dependent Formation of TXA3: In vitro studies using human platelets have demonstrated a dose-dependent synthesis of TXA3 upon incubation with EPA. The quantity of TXA3 formed was approximately 20% of that of thromboxane A2 (TXA2), which is derived from arachidonic acid.
-
Indirect Evidence from TXA2 Reduction: Several clinical trials have reported that EPA supplementation significantly reduces the urinary excretion of 11-dehydrothromboxane B2, the major metabolite of the pro-inflammatory and pro-aggregatory TXA2. This indirect effect further supports the role of EPA in modulating the thromboxane pathway.
The following table summarizes the findings from key studies:
| Study Type | Intervention | Key Findings | Limitations |
| In Vitro (Human Platelets) | Incubation with varying concentrations of EPA | Dose-dependent synthesis of thromboxane A3. | Does not fully replicate in vivo metabolism and excretion. |
| Human Supplementation (Cod Liver Oil) | Daily supplementation with cod liver oil (containing EPA and DHA) | Formation of thromboxane A3 detected. | Co-supplementation with DHA makes it difficult to isolate the specific effect of EPA. Urinary 11-dehydro TXB3 was not specifically quantified. |
| Human Supplementation (Fish Oil) | Supplementation with fish oil concentrate. | A 38% reduction in the excretion of 11-dehydrothromboxane B2 was observed.[1] | This study measured the metabolite of thromboxane A2, not A3, providing indirect evidence of EPA's effect on the pathway. |
| Clinical Trial (seAFOod Polyp Prevention) | 2g daily EPA supplementation. | Investigated the effect on urinary 11-dehydro-thromboxane B2, not B3. | The specific metabolite of interest, 11-dehydro TXB3, was not measured. |
Comparison with Other Dietary EPA Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| Urinary 11-Dehydro TXB3 | Measurement of a specific metabolite of EPA. | Non-invasive sample collection; Reflects recent EPA intake and metabolic conversion. | Limited availability of commercial assays; Requires specialized laboratory analysis (GC-MS or LC-MS/MS); Direct quantitative correlation with EPA intake requires further validation. |
| Food Frequency Questionnaires (FFQs) | Self-report of the frequency of consumption of specific food items over a defined period. | Inexpensive; Easy to administer to large populations. | Subject to recall bias and measurement error; Does not account for bioavailability and individual metabolism. |
| 24-Hour Dietary Recalls | Detailed interview of all foods and beverages consumed in the past 24 hours. | Provides detailed dietary information; Less prone to long-term recall bias than FFQs. | High respondent and interviewer burden; A single recall may not represent usual intake; Subject to recall bias. |
| Erythrocyte EPA Levels | Measurement of EPA concentration in red blood cell membranes. | Objective biomarker; Reflects long-term EPA intake (over several months). | Invasive (requires blood draw); More expensive than dietary assessment methods. |
Experimental Protocols
Measurement of Urinary this compound
Two primary methods are used for the quantification of this compound in urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This is considered the gold-standard method due to its high specificity and sensitivity.
Methodology:
-
Sample Collection: Collect a 24-hour or spot urine sample. Store at -80°C until analysis.
-
Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁸O₂]11-dehydro-thromboxane B3) to the urine sample to correct for procedural losses.
-
Solid-Phase Extraction (SPE):
-
Acidify the urine sample to pH 3 with formic acid.
-
Apply the sample to a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with water and then hexane (B92381) to remove interfering substances.
-
Elute the thromboxane metabolites with ethyl acetate.
-
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Derivatize the sample to increase volatility for GC analysis. A common derivatization procedure involves methylation of the carboxylic acid group followed by formation of a pentafluorobenzyl (PFB) ester of the hydroxyl groups and a methoxime derivative of the keto group.
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a capillary column suitable for eicosanoid analysis.
-
Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.
-
Monitor for the specific ions corresponding to the derivatized this compound and the internal standard.
-
-
Quantification: Calculate the concentration of this compound based on the ratio of the peak areas of the endogenous compound to the internal standard. Normalize the result to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a more high-throughput and less technically demanding method compared to GC-MS.
Methodology:
-
Sample Collection and Preparation: Collect and store urine samples as described for GC-MS. Thaw and centrifuge samples before use.
-
Solid-Phase Extraction (SPE): Perform SPE as described for the GC-MS method to purify the sample and reduce matrix effects.
-
ELISA Procedure:
-
Use a commercially available competitive ELISA kit for 11-dehydro thromboxane B2/B3. Note that some kits may have cross-reactivity with 11-dehydro thromboxane B2.
-
Add the purified urine samples, standards, and a fixed amount of enzyme-labeled this compound to microplate wells pre-coated with an antibody specific for this compound.
-
Incubate the plate to allow for competitive binding of the sample/standard and the enzyme-labeled antigen to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that will react with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification: The intensity of the color is inversely proportional to the concentration of this compound in the sample. Construct a standard curve and determine the concentration in the samples. Normalize the results to urinary creatinine concentration.
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of dietary EPA to urinary this compound.
References
Choosing the Right Tool: A Comparative Guide to Monoclonal and Polyclonal Antibody ELISA Kits for 11-dehydro Thromboxane B3 Analysis
For researchers, scientists, and drug development professionals investigating platelet activation and eicosanoid signaling, the accurate quantification of 11-dehydro thromboxane (B8750289) B3 (11-dTXB3) is crucial. As a stable downstream metabolite of the highly unstable thromboxane A2, 11-dTXB3 serves as a reliable biomarker. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for its detection, with commercial kits primarily utilizing either monoclonal or polyclonal antibodies. This guide provides a detailed comparison of these two types of ELISA kits, supported by performance data and experimental protocols to aid in selecting the most suitable assay for your research needs.
Performance Characteristics: Monoclonal vs. Polyclonal Kits
The choice between a monoclonal and a polyclonal antibody-based ELISA kit hinges on the specific requirements of the experiment, such as the need for high specificity versus broader reactivity. Below is a summary of the performance characteristics of commercially available kits.
| Feature | Monoclonal Antibody Kit (Example: Cayman Chemical) | Polyclonal Antibody Kit (Example: IBL-America) | Human 11-DH-TXB2 ELISA Kit (Example: MyBioSource) |
| Antibody Type | Monoclonal | Polyclonal | Not Specified |
| Assay Type | Competitive ELISA[1][2][3] | Competitive Immunoassay[4] | Sandwich ELISA |
| Assay Range | 15.6-2,000 pg/mL[1][3] | Not explicitly stated, but standard concentrations range up to 100,000 pg/mL. | 0.25 ng/ml-8 ng/ml |
| Sensitivity | Approximately 34 pg/mL (80% B/B0)[1][2][3] | Not explicitly stated. | 0.1 ng/ml |
| Cross-Reactivity | 11-dehydro-2,3-dinor Thromboxane B2: 330%Thromboxane B2: 0.08%Prostaglandin D2: 0.12%2,3-dinor Thromboxane B2: 0.10%[1] | Not explicitly stated in the provided information. | No significant cross-reactivity or interference observed.[5] |
| Sample Types | Plasma, serum, urine, and other sample matrices.[1][3] | Tissue culture media and urine.[4] | Human body fluids, tissue homogenates, secretions, or feces.[5] |
| Intra-Assay Precision | Not explicitly stated. | Not explicitly stated. | CV (%) is less than 15%.[5] |
| Inter-Assay Precision | Not explicitly stated. | Not explicitly stated. | CV (%) is less than 15%.[5] |
Understanding the Antibody Difference
The fundamental difference between monoclonal and polyclonal antibodies dictates their performance in an ELISA.
References
The 11-Dehydro Thromboxane B3 to B2 Ratio: A Novel Biomarker for Assessing Cardiovascular Health and Omega-3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
The balance between pro-thrombotic and anti-thrombotic eicosanoids is a critical determinant of cardiovascular health. The urinary metabolites of thromboxane (B8750289) A2 (TXA2) and thromboxane A3 (TXA3), namely 11-dehydro thromboxane B2 (11-dehydro-TXB2) and 11-dehydro thromboxane B3 (11-dehydro-TXB3), reflect the in vivo biosynthesis of their parent compounds. The ratio of 11-dehydro-TXB3 to 11-dehydro-TXB2 is emerging as a potential biomarker to evaluate the pro-thrombotic state and the efficacy of omega-3 fatty acid supplementation in shifting the eicosanoid profile towards a less thrombotic phenotype. This guide provides a comprehensive comparison of the clinical significance of this ratio with alternative biomarkers, supported by experimental data and detailed methodologies.
The Opposing Roles of Thromboxane A2 and A3 in Cardiovascular Physiology
Thromboxane A2, derived from the omega-6 fatty acid arachidonic acid (AA), is a potent vasoconstrictor and promoter of platelet aggregation, contributing to atherogenesis and thrombotic events.[[“]][2] In contrast, thromboxane A3, synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a weak vasoconstrictor and platelet agonist.[3] An increased intake of EPA can lead to a partial replacement of AA in cell membranes, resulting in a shift in thromboxane production from the pro-thrombotic TXA2 to the less active TXA3. This shift is believed to be a key mechanism behind the cardioprotective effects of omega-3 fatty acids.
The urinary metabolites, 11-dehydro-TXB2 and 11-dehydro-TXB3, are stable indicators of the systemic production of TXA2 and TXA3, respectively. Therefore, the ratio of 11-dehydro-TXB3 to 11-dehydro-TXB2 could provide a sensitive measure of the balance between the pro-thrombotic and anti-thrombotic pathways influenced by dietary omega-3 intake.
Signaling Pathways of Thromboxane A2 and A3
The biosynthesis of TXA2 and TXA3 from their respective fatty acid precursors involves the cyclooxygenase (COX) enzymes and thromboxane synthase. Their opposing effects on platelet activation and vasoconstriction are central to their clinical significance.
References
Navigating the Specificity Challenge: A Comparative Guide to 11-Dehydro Thromboxane B3 Antibody Assessment
For researchers, scientists, and drug development professionals, the accurate measurement of bioactive lipid metabolites is paramount. 11-dehydro thromboxane (B8750289) B3 (11-dehydro TXB3) is a key urinary metabolite of thromboxane A3 (TXA3), an eicosanoid derived from eicosapentaenoic acid (EPA). Its quantification can provide valuable insights into platelet activation and the efficacy of therapeutic interventions. However, the development and validation of specific antibodies for such small molecules present a significant challenge.
Currently, a comprehensive search of the commercial landscape reveals a notable absence of antibodies specifically developed and validated for the detection of 11-dehydro thromboxane B3. This guide, therefore, pivots to address this gap by providing a framework for assessing antibody specificity, using the closely related and well-documented case of 11-dehydro thromboxane B2 (11-dehydro TXB2) antibodies as an instructive surrogate. The principles and methodologies detailed herein are directly applicable to the future evaluation of any emerging 11-dehydro TXB3 antibodies.
The Critical Role of Specificity: Lessons from 11-Dehydro TXB2 Antibody Comparisons
The structural similarity between thromboxane metabolites necessitates highly specific antibodies to prevent cross-reactivity that can lead to inaccurate quantification and misleading results. Thromboxane A2 (TXA2), derived from arachidonic acid, is metabolized to 11-dehydro TXB2. In contrast, TXA3, from EPA, is metabolized to 11-dehydro TXB3. The primary structural difference lies in the presence of an additional double bond in the α-chain of 11-dehydro TXB3. While this difference is subtle, it is critical for antibody recognition.
A pivotal study comparing a monoclonal antibody-based ELISA to a polyclonal antibody-based ELISA for 11-dehydro TXB2 highlights the profound impact of antibody specificity on clinical utility. The study revealed that the monoclonal antibody exhibited significant cross-reactivity with another metabolite, 11-dehydro-2,3-dinor TXB2. This cross-reactivity resulted in markedly higher measured concentrations of 11-dehydro TXB2 compared to the polyclonal antibody-based assay and the gold-standard method of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Crucially, the results from the less specific monoclonal antibody-based assay failed to correlate with clinical outcomes, unlike the more specific polyclonal antibody assay.
This case underscores that without rigorous specificity testing, an immunoassay may provide quantitatively inaccurate and clinically non-informative data.
Comparative Performance of 11-Dehydro TXB2 Antibodies
To illustrate the importance of specificity, the following tables summarize the comparative data between a monoclonal and a polyclonal antibody-based ELISA for 11-dehydro TXB2. This data serves as a blueprint for the types of validation data researchers should demand from manufacturers of future 11-dehydro TXB3 antibodies.
Table 1: Comparison of 11-Dehydro TXB2 Levels (pg/mg creatinine) by Different Assay Methods
| Assay Method | Median 11-Dehydro TXB2 Level | Comparison to UPLC-MS/MS |
| Monoclonal Antibody ELISA | 856 | Significantly Higher |
| Polyclonal Antibody ELISA | 399 | Similar |
| UPLC-MS/MS | Reference Standard | Not Applicable |
Table 2: Cross-Reactivity Profile of Monoclonal vs. Polyclonal 11-Dehydro TXB2 Antibodies
| Compound | Monoclonal Antibody Cross-Reactivity (%) | Polyclonal Antibody Cross-Reactivity (%) |
| 11-dehydro Thromboxane B2 | 100 | 100 |
| 11-dehydro-2,3-dinor Thromboxane B2 | High (undermining assay accuracy) | No significant interference |
| Thromboxane B2 | Low | No significant interference |
| 2,3-dinor Thromboxane B2 | Low | No significant interference |
Experimental Protocols for Assessing Antibody Specificity
The following are detailed methodologies for key experiments crucial for validating the specificity of any eicosanoid antibody, including future 11-dehydro TXB3 antibodies.
Competitive ELISA for Cross-Reactivity Assessment
This method evaluates the extent to which the antibody binds to related molecules other than the target analyte.
Protocol:
-
Plate Coating: A microtiter plate is pre-coated with a conjugate of the target analyte (e.g., 11-dehydro TXB3) and a protein carrier.
-
Preparation of Standards and Competitors: Prepare a standard curve of the pure target analyte. For cross-reactivity assessment, prepare serial dilutions of potentially cross-reacting metabolites (e.g., 11-dehydro TXB2, 11-dehydro-2,3-dinor TXB3, TXB3, etc.).
-
Competitive Reaction: The antibody is incubated in the wells along with either the standard analyte or one of the potential competitor metabolites. The free analyte in the solution competes with the coated analyte for binding to the limited amount of antibody.
-
Washing: The plate is washed to remove unbound antibody and metabolites.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody captured on the plate.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of the free analyte in the initial sample.
-
Calculation of Cross-Reactivity: The concentration of each competitor that causes 50% inhibition of binding is determined and compared to the concentration of the target analyte that causes 50% inhibition. Cross-reactivity (%) = (Concentration of target analyte at 50% B/B₀ / Concentration of competitor at 50% B/B₀) x 100
UPLC-MS/MS for Definitive Quantification and Validation
Ultra-performance liquid chromatography-tandem mass spectrometry is the gold-standard for the absolute and specific quantification of small molecules like thromboxane metabolites. It should be used to validate the accuracy of any immunoassay.
Protocol:
-
Sample Preparation: Urine samples are spiked with a known amount of a stable isotope-labeled internal standard (e.g., d4-11-dehydro TXB3).
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to extract and concentrate the analytes of interest and remove interfering substances.
-
Derivatization (Optional but common): Analytes may be derivatized to improve their chromatographic and mass spectrometric properties.
-
UPLC Separation: The extracted sample is injected into a UPLC system, where the different metabolites are separated based on their physicochemical properties as they pass through a high-resolution chromatography column.
-
Tandem Mass Spectrometry (MS/MS) Detection: As the separated metabolites elute from the column, they are ionized and enter the mass spectrometer. In MS/MS, a specific parent ion for the target analyte is selected, fragmented, and a specific daughter ion is monitored. This highly selective process (Selected Reaction Monitoring) allows for definitive identification and quantification, free from interferences.
-
Quantification: The concentration of the analyte in the original sample is determined by comparing the peak area of the analyte to that of the internal standard.
Visualizing the Pathways and Processes
To aid in understanding the biological context and experimental workflows, the following diagrams are provided.
Caption: Thromboxane A3 metabolic pathway.
Caption: Workflow for antibody specificity validation.
Lack of Direct Correlation Data on Plasma and Urinary 11-dehydro Thromboxane B3
Initial research indicates a significant gap in the scientific literature regarding the direct correlation between plasma and urinary levels of 11-dehydro thromboxane (B8750289) B3. The available studies primarily focus on the measurement of its more common structural analog, 11-dehydro thromboxane B2, in urine as a biomarker of platelet activation and for assessing cardiovascular risk. Urinary measurements of thromboxane metabolites are often preferred over plasma or serum due to the in vitro instability of thromboxane B2.[1][2]
This guide, therefore, provides a comparative overview of the analytical methodologies for the quantification of 11-dehydro thromboxane metabolites in urine, drawing on data for 11-dehydro thromboxane B2 as a well-studied proxy.
Comparison of Analytical Methods for Urinary 11-dehydro Thromboxane Metabolites
The quantification of 11-dehydro thromboxane metabolites in urine is crucial for clinical and research purposes. The primary methods employed are immunoassays (ELISA), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive immunoassay based on antibody-antigen recognition. | High throughput, relatively low cost, commercially available kits.[1] | Potential for cross-reactivity with other metabolites, which can affect accuracy.[3] | Large-scale clinical studies, initial screening.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | High specificity and sensitivity, considered a reference method.[4] | Requires extensive sample purification and chemical derivatization, lower throughput.[5][6] | Definitive quantification, metabolic studies. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by highly selective and sensitive mass detection. | High specificity and sensitivity, can measure multiple analytes simultaneously, requires less sample preparation than GC-MS.[7] | Higher equipment cost. | Clinical research, reference laboratory testing.[3] |
Quantitative Data on Urinary 11-dehydro Thromboxane Metabolites
The following table summarizes reported concentrations of 11-dehydro thromboxane B3 and B2 in human urine from various studies.
| Analyte | Patient Population | Concentration Range | Analytical Method | Reference |
| This compound | Healthy volunteers | 1.29 to 7.64 pg/mg creatinine | GC/SIM | [5] |
| 11-dehydro thromboxane B2 | Males with metabolic syndrome | Elevated in two-thirds of patients (≥2500 pg/mg creatinine) | Not specified | [8] |
| 11-dehydro thromboxane B2 | Subjects on aspirin (B1665792) therapy | Median: 399 pg/mg creatinine | Polyclonal antibody-based ELISA | [3] |
| 11-dehydro thromboxane B2 | Subjects on aspirin therapy | Median: 856 pg/mg creatinine | Monoclonal antibody-based ELISA | [3] |
| 11-dehydro thromboxane B2 | General | 25.0 – 2500 pg/mL | SPE-LC-MS/MS | [7] |
Experimental Protocols
Gas Chromatography-Selected Ion Monitoring (GC/SIM) for this compound
This method allows for the microdetermination of this compound in human urine.[5]
-
Internal Standard : [18O2]11-dehydrothromboxane B3 is added to the urine sample.
-
Extraction : The sample is subjected to chromatographic extraction using a Sep Pak tC18 and a silica (B1680970) gel column.
-
Derivatization : The extracted 11-dehydro-TXB3 is converted to its 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative.
-
Analysis : The derivatized sample is analyzed by GC/SIM. Interfering substances from the urine matrix are eliminated during the analysis.
Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS) for 11-dehydro Thromboxane B2
This protocol provides a selective and sensitive quantification of 11-dehydro thromboxane B2 in human urine.[7]
-
Sample Preparation : 1 mL of urine is mixed with an isotope-labeled internal standard.
-
Extraction : A mixed-mode anion exchange solid phase extraction (MAX SPE) is used for sample cleanup and concentration.
-
LC Separation : The extracted analyte is separated using a Waters ACQUITY UPLC BEH C18 column.
-
MS/MS Detection : Detection is performed using a SCIEX Triple Quad mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
Enzyme Immunoassay (EIA) for 11-dehydro Thromboxane B2
This improved immunoassay procedure enhances the reliability of 11-dehydro thromboxane B2 measurement in urine.[4]
-
Sample pH Adjustment : Samples are handled at pH 8.6 to keep the 11-dehydrothromboxane B2 in its open ring form, which improves assay sensitivity and reproducibility.
-
Solid Phase Extraction : A one-step solid-phase extraction using Bond-Elut Certify II columns is performed for sample purification.
-
Immunoassay : The purified sample is analyzed using a commercially available EIA kit.
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for urinary thromboxane metabolite analysis.
References
- 1. walkinlab.com [walkinlab.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. celerion.com [celerion.com]
- 8. mdpi.com [mdpi.com]
Aspirin's Impact on Thromboxane Metabolites: A Comparative Analysis for Researchers
For drug development professionals, researchers, and scientists, understanding the nuanced effects of aspirin (B1665792) therapy on thromboxane (B8750289) metabolites is critical for assessing antiplatelet efficacy and developing novel cardiovascular therapeutics. This guide provides a comparative analysis of key thromboxane metabolites, detailing their response to various aspirin regimens, the experimental protocols for their measurement, and the underlying biochemical pathways.
Aspirin's primary antithrombotic effect is achieved through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[1][2][3] This action blocks the biosynthesis of thromboxane A2 (TxA2), a potent promoter of platelet aggregation.[2][3][4][5] The assessment of aspirin's effectiveness often relies on the measurement of stable downstream metabolites of TxA2, primarily serum thromboxane B2 (TxB2) and urinary 11-dehydro-thromboxane B2 (11-dhTxB2).[4][5]
Comparative Efficacy of Aspirin Dosages on Thromboxane Metabolites
Studies have demonstrated a dose-dependent inhibition of thromboxane production by aspirin. While low doses are effective, higher doses can achieve a more profound and sustained suppression.
| Aspirin Dosage | Serum Thromboxane B2 (TxB2) Inhibition | Urinary 11-dehydro-thromboxane B2 (11-dhTxB2) Inhibition | Key Findings |
| 40 mg/day | ~85% reduction[6][7][8] | ~42% reduction[6][7][8] | Significantly inhibits maximal TxA2 release with minimal effect on prostacyclin synthesis.[6][7] |
| 320-325 mg/day | ~96% reduction[6][7][8] | ~78% reduction[6][7][8] | Further significant reduction in both serum and urinary metabolites compared to low-dose aspirin.[6][7][8] |
| 650 mg/day | Almost complete inhibition[9] | Data not consistently reported at this specific dose in the provided results. | Demonstrates a profound inhibition of TxA2 biosynthesis.[9] |
| 1280 mg/day | >99% reduction[6][7][8] | ~91% reduction[6][7][8] | Near-complete suppression of serum TxB2 and the highest reported inhibition of urinary 11-dhTxB2.[6][7][8] |
It is important to note that while serum TxB2 primarily reflects platelet COX-1 activity, urinary 11-dhTxB2 represents systemic thromboxane formation, which can also be influenced by extra-platelet sources.[1]
Experimental Protocols
Accurate measurement of thromboxane metabolites is paramount for evaluating aspirin's pharmacodynamics. The following are detailed methodologies for the key assays cited in the literature.
Measurement of Serum Thromboxane B2 (TxB2)
This ex vivo assay quantifies the maximal capacity of platelets to generate TxA2.
-
Blood Collection: Whole blood is collected without anticoagulants.
-
Clotting: The blood is allowed to clot at 37°C for a specific duration, typically 60 minutes, to induce thrombin formation and subsequent platelet activation.
-
Serum Separation: The clotted blood is centrifuged to separate the serum.
-
Quantification: Serum TxB2 levels are measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
Measurement of Urinary 11-dehydro-thromboxane B2 (11-dhTxB2)
This non-invasive method reflects in vivo platelet activation over time.
-
Urine Collection: A timed or random urine sample is collected from the subject.
-
Sample Preparation: The urine sample may require purification or extraction to concentrate the metabolite and remove interfering substances.
-
Quantification: 11-dhTxB2 levels are determined using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassays.[1]
-
Normalization: To account for variations in urine dilution, the 11-dhTxB2 concentration is typically normalized to urinary creatinine (B1669602) levels, expressed as pg/mg of creatinine.[1]
Light Transmission Aggregometry (LTA)
LTA is a functional assay that measures platelet aggregation in response to an agonist.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in an anticoagulant (e.g., citrate) and centrifuged at a low speed to obtain PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established. An agonist, such as arachidonic acid, is added to induce platelet aggregation.
-
Data Analysis: As platelets aggregate, the light transmission through the PRP increases. The change in light transmission over time is recorded to determine the extent and rate of aggregation.
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams provide a visual representation of the key processes.
References
- 1. bluecrossnc.com [bluecrossnc.com]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. Measurement of Thromboxane Metabolites for Aspirin Resistance [southcarolinablues.com]
- 4. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 5. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of low-to-high doses of aspirin on platelet aggregability and metabolites of thromboxane A2 and prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet function and biosynthesis of prostacyclin and thromboxane A2 in whole blood after aspirin administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for 11-Dehydro Thromboxane B3
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 11-Dehydro thromboxane (B8750289) B3. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
11-Dehydro thromboxane B3, often supplied in a solution with methyl acetate, presents several hazards that necessitate stringent safety protocols.[1] The primary hazards include high flammability, serious eye irritation, and the potential to cause drowsiness or dizziness.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3][4] | Protects against splashes of the solution which can cause serious eye irritation.[1][5] |
| Hand Protection | Two pairs of chemically resistant, powder-free gloves (e.g., nitrile or neoprene).[6][7] | Prevents skin contact. The outer glove should be removed immediately after handling.[6] |
| Body Protection | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[4][6] A "bunny suit" or coverall can offer more complete protection.[2] | Protects against skin exposure and contamination of personal clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area is required.[1] If ventilation is inadequate or when handling larger quantities, a respirator may be necessary.[2] | Prevents inhalation of vapors which may cause drowsiness or dizziness.[1] |
| Foot Protection | Closed-toe shoes. Shoe covers may be required in cleanroom environments.[7] | Protects feet from spills. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in Table 1.
-
Gather all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Handle this compound within the designated ventilated area to avoid inhalation of vapors.[1]
-
Use only non-sparking tools to prevent ignition of the flammable solution.[1]
-
Ground/bond the container and receiving equipment to prevent static discharge.[1]
-
Keep the compound away from heat, sparks, open flames, and hot surfaces.[1]
-
-
In Case of a Spill:
-
Absorb the spill with an inert, liquid-binding material such as sand, diatomite, or universal binders.[1]
-
Place the contaminated material into a sealed container for disposal.
-
Ensure adequate ventilation during cleanup.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Disposal Workflow
Caption: Waste disposal workflow for this compound.
Disposal Protocol:
-
Waste Segregation:
-
Collect unused this compound solution and any contaminated solvents in a designated, sealed waste container for flammable liquids.
-
Collect all contaminated solid waste, including gloves, gowns, and absorbent materials, in a separate, clearly labeled, and sealed container.
-
-
Storage and Disposal:
-
Store waste containers in a designated hazardous waste storage area away from ignition sources.
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the product to enter sewers or surface and ground water.[1]
-
Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for final disposal.
-
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] Wash the affected area with soap and water. If irritation persists, seek medical attention.[5] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If symptoms persist, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. pharmastate.academy [pharmastate.academy]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. labunlimited.com [labunlimited.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
